molecular formula C8H9NO3 B1359301 5-Hydroxypyridine-2-carboxylic acid ethyl ester CAS No. 65275-12-9

5-Hydroxypyridine-2-carboxylic acid ethyl ester

Cat. No.: B1359301
CAS No.: 65275-12-9
M. Wt: 167.16 g/mol
InChI Key: GYPZHDRIHBGYPZ-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-2-carboxylic acid ethyl ester is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the development of novel therapeutic agents. Its significance is highlighted by its role as a key precursor in the synthesis of potent 5-hydroxy pyridine-based compounds that function as antagonists for P2X1 and P2X3 receptors . These receptors are prominent targets in research for neurological disorders, including chronic pain and cough . The structural motif of the 5-hydroxypyridine ring is of considerable interest due to its tautomeric properties, which can mimic phenolic groups and influence the compound's binding affinity and reactivity in biological systems . Beyond its primary pharmaceutical applications, this ester is also employed in chemical research as a building block for the synthesis of more complex molecules and in various other exploratory research applications. The compound offers researchers a critical starting point for constructing diverse chemical libraries and probing complex biochemical pathways.

Properties

IUPAC Name

ethyl 5-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPZHDRIHBGYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630979
Record name Ethyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65275-12-9
Record name Ethyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-Hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways and mechanisms for the preparation of ethyl 5-hydroxypyridine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The dual functionality of this molecule, featuring both a hydroxyl and a carboxylic acid group on a pyridine scaffold, allows for a diverse range of chemical modifications, making it a crucial intermediate in the development of novel pharmaceuticals and functional materials.[1] This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed protocols but also the underlying chemical principles that govern these transformations.

Strategic Approach: The Necessity of Protecting Groups

Direct functionalization of the pyridine ring to simultaneously install the hydroxyl and ester moieties in their desired positions is challenging due to the inherent reactivity of the pyridine nucleus and the potential for competing side reactions. A more robust and widely adopted strategy involves a multi-step synthesis that employs a protecting group for the hydroxyl functionality. The benzyl ether is an ideal choice for this purpose due to its relative stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation in the final step.

This retrosynthetic approach simplifies the synthesis to three key stages:

  • Formation of a suitably protected precursor , namely 5-(benzyloxy)pyridine-2-carboxylic acid.

  • Esterification of the carboxylic acid to afford ethyl 5-(benzyloxy)pyridine-2-carboxylate.

  • Deprotection of the benzyl ether to yield the final target molecule, ethyl 5-hydroxypyridine-2-carboxylate.

Below is a diagram illustrating this strategic retrosynthetic analysis.

Retrosynthesis Target Ethyl 5-hydroxypyridine-2-carboxylate ProtectedEster Ethyl 5-(benzyloxy)pyridine-2-carboxylate Target->ProtectedEster Deprotection ProtectedAcid 5-(Benzyloxy)pyridine-2-carboxylic acid ProtectedEster->ProtectedAcid Esterification StartingMaterial 5-(Benzyloxy)-2-methylpyridine ProtectedAcid->StartingMaterial Oxidation

Caption: Retrosynthetic analysis of ethyl 5-hydroxypyridine-2-carboxylate.

Part 1: Synthesis of the Key Intermediate: 5-(Benzyloxy)pyridine-2-carboxylic Acid

The synthesis of the benzyl-protected carboxylic acid is a critical step that dictates the overall efficiency of the synthetic route. Two primary methods are commonly employed: the oxidation of a methyl group at the 2-position or the hydrolysis of a corresponding ester.

Method A: Oxidation of 5-(Benzyloxy)-2-methylpyridine

A reliable method for the synthesis of 5-(benzyloxy)pyridine-2-carboxylic acid is the oxidation of 5-(benzyloxy)-2-methylpyridine.[2] Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system at elevated temperatures.

Mechanism Rationale: The methyl group on the electron-deficient pyridine ring is activated towards oxidation. The permanganate ion, a strong oxidizing agent, abstracts a hydrogen atom from the methyl group, initiating a radical mechanism that proceeds through several steps to ultimately form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. The choice of an alkaline medium for the oxidation helps to prevent the formation of unwanted byproducts and facilitates the reaction.

Experimental Protocol: Oxidation of 5-(Benzyloxy)-2-methylpyridine [2]

  • Dissolution: Dissolve 5-(benzyloxy)-2-methylpyridine in a suitable solvent mixture, such as t-butanol and water.

  • Oxidant Addition: While vigorously stirring and heating the solution to 70-90°C, add a solution of potassium permanganate (2-3 equivalents) in water dropwise over 1-2 hours.

  • Reaction Monitoring: Continue heating and stirring until the characteristic purple color of the permanganate disappears, indicating its consumption.

  • Work-up: Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Acidification and Isolation: Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 3-4. The 5-(benzyloxy)pyridine-2-carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Method B: Hydrolysis of Methyl 5-(Benzyloxy)pyridine-2-carboxylate

An alternative route to the protected carboxylic acid is the hydrolysis of its corresponding methyl ester.[2] This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis, using a strong base like sodium hydroxide or potassium hydroxide, is often preferred to avoid potential debenzylation that can occur under harsh acidic conditions.

Mechanism Rationale: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylate salt. Acidification in the work-up step protonates the carboxylate to give the final carboxylic acid.

Part 2: Esterification to Ethyl 5-(Benzyloxy)pyridine-2-carboxylate

With the protected carboxylic acid in hand, the next step is its conversion to the corresponding ethyl ester. The Fischer esterification is a classic and reliable method for this purpose.[3] This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[4]

Mechanism Rationale: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ethyl ester. The use of a large excess of ethanol is crucial to drive the equilibrium towards the product side.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend 5-(benzyloxy)pyridine-2-carboxylic acid in a large excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 5-(benzyloxy)pyridine-2-carboxylate can be purified by column chromatography if necessary.

Part 3: Deprotection to Yield Ethyl 5-Hydroxypyridine-2-carboxylate

The final step in the synthesis is the removal of the benzyl protecting group to unveil the desired hydroxyl functionality. Catalytic hydrogenation is the most effective and clean method for this deprotection.[3]

Mechanism Rationale: In this process, the benzyl ether is subjected to an atmosphere of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[5] The hydrogen gas is adsorbed onto the surface of the palladium catalyst, where it is activated. The benzyl ether also coordinates to the catalyst surface, and the activated hydrogen atoms are transferred to the benzylic carbon-oxygen bond, leading to its cleavage. The products of this reaction are the desired 5-hydroxypyridine derivative and toluene, which is easily removed due to its volatility.

Experimental Protocol: Catalytic Hydrogenation [3][5]

  • Reaction Setup: Dissolve ethyl 5-(benzyloxy)pyridine-2-carboxylate in a suitable solvent, such as 75% aqueous ethanol.[5]

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at a pressure of approximately 47 psi.[5]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, ethyl 5-hydroxypyridine-2-carboxylate.

The overall synthetic workflow is summarized in the diagram below.

SynthesisWorkflow cluster_0 Part 1: Protected Acid Synthesis cluster_1 Part 2: Esterification cluster_2 Part 3: Deprotection StartingMaterial 5-(Benzyloxy)-2-methylpyridine Oxidation Oxidation (KMnO4, heat) StartingMaterial->Oxidation ProtectedAcid 5-(Benzyloxy)pyridine-2-carboxylic acid Oxidation->ProtectedAcid Esterification Fischer Esterification (Ethanol, H2SO4) ProtectedAcid->Esterification ProtectedEster Ethyl 5-(benzyloxy)pyridine-2-carboxylate Esterification->ProtectedEster Deprotection Catalytic Hydrogenation (H2, Pd/C) ProtectedEster->Deprotection FinalProduct Ethyl 5-hydroxypyridine-2-carboxylate Deprotection->FinalProduct

Sources

Technical Characterization Guide: 5-Hydroxypyridine-2-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Ethyl 5-hydroxypicolinate CAS Registry Number: 19041-32-8 (Free Base) / 2281767-78-8 (HCl Salt)

Executive Summary & Strategic Significance

Ethyl 5-hydroxypicolinate is a high-value heterocyclic scaffold serving as a linchpin intermediate in modern drug discovery. Its structural duality—possessing both an electron-deficient pyridine ring and a nucleophilic hydroxyl group—makes it a versatile "chassis" for complex molecule synthesis.

It is most notably recognized as the Starting Material (RSM) for Avibactam (a non-β-lactam β-lactamase inhibitor) and a key building block for Roxadustat (a HIF prolyl hydroxylase inhibitor). For researchers, ensuring the purity and structural integrity of this intermediate is critical, as impurities here (e.g., the free acid or regioisomers) can propagate downstream, leading to difficult-to-remove byproducts in GMP campaigns.

Physicochemical Profile

Before instrumental analysis, the compound must be verified against standard physicochemical properties.

PropertySpecification / Description
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, DMF. Sparingly soluble in water (unless protonated).
pKa (Calculated) ~8.5 (Phenolic OH), ~2.5 (Pyridine N)
Melting Point Note: Varies by polymorph/salt form. Typically >130°C (Free base).

Structural Elucidation (The "Fingerprint")

This section details the expected spectral data required to confirm identity. These protocols are designed to differentiate the target from common impurities like 5-hydroxypicolinic acid (hydrolysis product) or Ethyl 5-chloropicolinate (precursor).

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Preferred for solubility and OH visibility) or Methanol-d₄.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
OH ~10.5 - 11.0Broad Singlet1HExchangeable phenolic proton (disappears with D₂O shake).
H-6 8.25 - 8.35Doublet (d)1HOrtho to N, meta to ester. Most deshielded aromatic proton.
H-3 7.95 - 8.05Doublet (d)1HOrtho to ester. Shielded relative to H-6 due to distance from N.
H-4 7.25 - 7.35Doublet of Doublets (dd)1HBetween H-3 and H-6; couples to both (J~8.5, 2.5 Hz).
CH₂ (Ethyl) 4.30 - 4.40Quartet (q)2HCharacteristic ester methylene.
CH₃ (Ethyl) 1.30 - 1.35Triplet (t)3HCharacteristic ester methyl.
Carbon NMR (¹³C-NMR)

Key Diagnostic Peaks:

  • Carbonyl (C=O): ~164 ppm (Ester).

  • C-5 (C-OH): ~155-158 ppm (Deshielded by oxygen).

  • C-2 (C-N): ~140-145 ppm (Ortho to Nitrogen).

  • Ethyl Group: ~61 ppm (CH₂), ~14 ppm (CH₃).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Parent Ion [M+H]⁺: 168.1 m/z.

  • Key Fragment [M+Na]⁺: 190.1 m/z.

  • Fragmentation Pattern: Loss of ethyl group (-28/29 Da) often observed at higher collision energies.

Purity Analysis Protocol (HPLC)

Objective: Quantify purity and detect the "Free Acid" impurity (5-hydroxypicolinic acid), which is the most common degradation product.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to suppress ionization of the pyridine nitrogen, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (general).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities like Free Acid).

    • 2-15 min: 5% → 90% B (Linear gradient).

    • 15-20 min: 90% B (Wash).

Self-Validating Check: The Free Acid impurity is more polar than the ester. It must elute before the main peak (Ethyl 5-hydroxypicolinate). If a peak appears after the main peak, suspect dimers or non-polar precursors (e.g., benzylated intermediates if synthesized via benzyl protection).

Visualization of Chemical Utility & Workflow

The following diagrams illustrate the strategic placement of this compound in drug synthesis and the logical flow for its characterization.

Diagram 1: Synthetic Utility (Roxadustat & Avibactam)

G Figure 1: Divergent Synthesis Pathways for Ethyl 5-hydroxypicolinate Start Ethyl 5-hydroxypicolinate (C8H9NO3) Rox_Int Etherification (Williamson Synthesis) Start->Rox_Int + Electrophile (Base/DMF) Avi_Red Ring Reduction (H2/Rh Catalyst) Start->Avi_Red Hydrogenation Rox_Final Roxadustat (HIF-PH Inhibitor) Rox_Int->Rox_Final Multi-step Avi_Final Avibactam (β-Lactamase Inhibitor) Avi_Red->Avi_Final Functionalization

Figure 1: This diagram highlights the compound's role as a divergent intermediate. The aromaticity is retained for Roxadustat but destroyed for Avibactam.

Diagram 2: Characterization Logic Flow

Workflow Figure 2: Quality Control Decision Matrix Sample Crude Sample (Ethyl 5-hydroxypicolinate) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC Purity Check (C18, Acidic Mobile Phase) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallization (EtOH/Heptane) Decision->Recryst No FullChar Full Characterization (NMR, MS, IR) Decision->FullChar Yes Recryst->HPLC Retest Release Release for Synthesis FullChar->Release

Figure 2: A logical workflow for validating the material before committing it to expensive downstream GMP steps.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. The phenolic hydroxyl group makes this compound slightly acidic and prone to oxidation if left in solution with base for extended periods. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • Avibactam Synthesis: Organic Process Research & Development. "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." (2017).

  • Roxadustat Synthesis: Google Patents. "Process for the preparation of roxadustat and its intermediates (WO2019106621A1)."

  • Compound Data: PubChem. "5-Hydroxypyridine-2-carboxylic acid ethyl ester (CID 23145820)."

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 3-Hydroxypicolinic acid (Structural Analog)."

Sources

Introduction: The Role of NMR in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Ethyl 5-hydroxypicolinate

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about the molecular structure of a compound in solution. This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive walkthrough of the NMR analysis of ethyl 5-hydroxypicolinate, a substituted pyridine derivative of interest in medicinal chemistry.

Our approach transcends a simple recitation of data. We will delve into the causality behind experimental choices, the logic of spectral interpretation, and the self-validating system of cross-correlation that modern multi-dimensional NMR provides. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage NMR for definitive structural confirmation.

Chapter 1: Foundational Principles and Experimental Design

Before acquiring any spectra, a strategic approach is necessary. The structure of ethyl 5-hydroxypicolinate presents several key features that will govern our analytical strategy: a substituted pyridine ring, a hydroxyl group, and an ethyl ester moiety. Each of these components has a distinct NMR signature.

The Analyte: Ethyl 5-hydroxypicolinate
  • Structure: A pyridine ring substituted at C-2 with an ethyl carboxylate group and at C-5 with a hydroxyl group.

  • Key Features for NMR:

    • Aromatic System: Three distinct protons on the pyridine ring. Their chemical shifts and coupling constants are highly sensitive to the electronic effects of the substituents.[1][2][3]

    • Ethyl Group: A classic ethyl pattern (quartet and triplet) is expected, providing a straightforward starting point for analysis.

    • Hydroxyl Proton: A labile proton whose observability and chemical shift are dependent on the solvent, concentration, and temperature.

    • Quaternary Carbons: Three carbons in the aromatic ring and the carbonyl carbon lack directly attached protons and will not appear in an HSQC spectrum, necessitating long-range correlation experiments for their assignment.[4]

Strategic Workflow for NMR Analysis

A multi-step, hierarchical approach ensures that data from simpler experiments informs the setup and interpretation of more complex ones. This workflow represents a self-validating system where each step confirms the last.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey (1D NMR) cluster_2D Phase 3: Structural Connectivity (2D NMR) cluster_final Phase 4: Final Confirmation SamplePrep Sample Preparation (Solvent Choice, Concentration) H1_NMR ¹H NMR Acquisition (Proton Environment & Coupling) SamplePrep->H1_NMR Initial Analysis C13_NMR ¹³C NMR / DEPT (Carbon Skeleton & Type) H1_NMR->C13_NMR Defines Carbon Sweep Width COSY ¹H-¹H COSY (H-H Proximity) C13_NMR->COSY Informs 2D Experiment Design HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Confirms Spin Systems Structure Final Structure Elucidation & Impurity Profile COSY->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assigns Quaternaries HSQC->Structure HMBC->Structure

Caption: A logical workflow for comprehensive NMR-based structure elucidation.

Chapter 2: Experimental Protocols

Scientific integrity rests on reproducible methodology. The following protocols are designed to yield high-quality, unambiguous data.

Sample Preparation: The Foundation of Quality Spectra

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[5] The goal is to create a magnetically homogeneous environment.

Protocol 1: Standard Sample Preparation

  • Weighing: Accurately weigh 10-15 mg of ethyl 5-hydroxypicolinate for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[6]

  • Solvent Selection:

    • Rationale: The choice of deuterated solvent is critical. While CDCl₃ is common, a protic solvent like DMSO-d₆ is often superior for compounds with hydroxyl or amine groups. The deuterium in DMSO-d₆ will exchange slowly with the -OH proton, allowing it to be observed as a distinct, often broad, singlet. In CDCl₃, this exchange can be faster, potentially broadening the peak into the baseline.

    • Procedure: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[7]

  • Dissolution: Gently vortex the vial until the sample is fully dissolved. Visually inspect for any suspended particles.

  • Filtration: This step is non-negotiable for achieving sharp spectral lines. Draw the solution into a clean Pasteur pipette that has been plugged with a small amount of glass wool or a specialized NMR filter.

  • Transfer: Carefully filter the solution directly into a high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Instrument & Acquisition Parameters

These experiments should be performed on a spectrometer of 400 MHz or higher to ensure adequate spectral dispersion, particularly for the aromatic region.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of all proton signals.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~220 ppm (centered around 110 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Rationale: Standard, gradient-selected (gs) pulse programs should be used for their superior artifact suppression.

    • COSY (gsCOSY): Shows correlations between J-coupled protons, typically those 2-3 bonds apart.[8]

    • HSQC (gsHSQC): Heteronuclear Single Quantum Coherence detects direct, one-bond correlations between protons and the carbons they are attached to.[9][10] It is highly sensitive.

    • HMBC (gsHMBC): Heteronuclear Multiple Bond Correlation detects long-range correlations (typically 2-4 bonds) between protons and carbons. This is essential for identifying quaternary carbons and piecing together molecular fragments.[4][9]

Chapter 3: Spectral Analysis and Interpretation

Here, we synthesize the data from all experiments into a coherent structural assignment. The numbering scheme below will be used for all assignments.

(Note: The provided image is a placeholder for ethyl 5-hydroxypicolinate. The numbering corresponds to standard pyridine nomenclature.)

¹H NMR Spectrum: The Initial Blueprint

The ¹H NMR spectrum provides the first overview of the proton environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
~10.0br s1H-OHLabile proton, shift is concentration and solvent dependent. Appears in DMSO.
~8.2d1HJ ≈ 2.5 HzH-6Ortho to the ring nitrogen, deshielded. Small coupling is meta to H-4.
~7.9d1HJ ≈ 8.5 HzH-3Ortho to the electron-withdrawing ester group. Large coupling is ortho to H-4.
~7.3dd1HJ ≈ 8.5, 2.5 HzH-4Coupled to both H-3 (ortho) and H-6 (meta).[11]
~4.3q2HJ ≈ 7.1 Hz-OCH₂CH₃Methylene protons adjacent to an oxygen and a methyl group.
~1.3t3HJ ≈ 7.1 Hz-OCH₂CH₃Methyl protons adjacent to a methylene group.
¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165C=OTypical chemical shift for an ester carbonyl carbon.
~155C-5Carbon bearing the hydroxyl group, significantly deshielded by oxygen.
~148C-2Carbon attached to the ring nitrogen and the ester group.
~139C-6Aromatic CH carbon ortho to the ring nitrogen.
~125C-4Aromatic CH carbon.
~122C-3Aromatic CH carbon.
~61-OCH₂CH₃Methylene carbon of the ethyl ester.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.
2D NMR: The Unambiguous Connectivity Map

2D NMR experiments are the linchpin of a trustworthy assignment, providing a visual map of the molecular connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment validates the proton spin systems.[12][13]

  • A strong cross-peak will be observed between the proton at ~7.9 ppm (H-3) and the proton at ~7.3 ppm (H-4) , confirming their ortho relationship.

  • A weaker cross-peak will be seen between the proton at ~7.3 ppm (H-4) and the proton at ~8.2 ppm (H-6) , confirming their meta relationship.

  • A strong cross-peak will connect the quartet at ~4.3 ppm (-OCH₂CH₃) and the triplet at ~1.3 ppm (-OCH₂CH₃) , confirming the ethyl group fragment.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment directly links protons to their attached carbons.[9][10][14]

  • H-3 (~7.9 ppm) will correlate to C-3 (~122 ppm) .

  • H-4 (~7.3 ppm) will correlate to C-4 (~125 ppm) .

  • H-6 (~8.2 ppm) will correlate to C-6 (~139 ppm) .

  • -OCH₂- (~4.3 ppm) will correlate to -OCH₂- (~61 ppm) .

  • -CH₃ (~1.3 ppm) will correlate to -CH₃ (~14 ppm) .

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This is the final and most powerful piece of the puzzle, revealing 2- and 3-bond correlations and connecting the fragments.[4][9][15]

HMBC_Correlations cluster_mol A C2 C-2 A->C2 C4 C-4 A->C4 B B->C2 C6 C-6 B->C6 C C->C2 C->C4 C5 C-5 C->C5 D CO C=O D->CO C3 C-3 CH2 CH2

Caption: Key 2 and 3-bond HMBC correlations for structural confirmation.

  • Connecting the Ester: The methylene protons (-OCH₂-) at ~4.3 ppm will show a crucial correlation to the carbonyl carbon (C=O) at ~165 ppm, confirming the ethyl ester functionality.

  • Positioning the Ester: Protons H-3 and H-4 will show correlations to the quaternary carbon C-2 (~148 ppm), definitively placing the ester group at the 2-position.

  • Positioning the Hydroxyl Group: Protons H-4 and H-6 will show correlations to the quaternary carbon C-5 (~155 ppm), confirming the location of the hydroxyl group.

Chapter 4: Identifying Potential Impurities

A key aspect of analysis in drug development is impurity profiling.[16] NMR is an excellent tool for this, as the integration of impurity signals can be used for quantification relative to the main compound.

  • Residual Solvents: Synthesis of similar compounds often involves solvents like ethanol or DMF.[17][18] Look for a characteristic quartet and triplet for ethanol or singlets around 8.0, 2.9, and 2.7 ppm for DMF.

  • Starting Materials: Incomplete reaction could leave 5-hydroxypicolinic acid. This would be evident by the absence of the ethyl ester signals and a potentially very broad carboxylic acid proton signal (>12 ppm in DMSO-d₆).

  • Side Products: Incomplete esterification or hydrolysis would result in the presence of the starting carboxylic acid.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we can achieve an unambiguous and self-validated structural confirmation of ethyl 5-hydroxypicolinate. The process begins with high-quality sample preparation, moves through initial analysis with ¹H and ¹³C NMR, and culminates in the definitive connectivity mapping provided by COSY, HSQC, and HMBC experiments. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity of chemical research in the pharmaceutical industry.

References

  • ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of... ResearchGate. [Link]

  • ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. [Link]

  • Ethyl 5-hydroxypicolinate Hydrochloride. Pharmaffiliates. [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Long-range heteronuclear correlation. NMR Facility, University of Wisconsin-Madison. [Link]

  • 5.1: COSY Spectra. Chemistry LibreTexts. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH). [Link]

  • 2D COSY spectrum of ethylbenzene. ResearchGate. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science. [Link]

  • NMR Sample Preparation. University of Cambridge Department of Chemistry. [Link]

  • Solved Organic Chemistry: ¹H-NMR spectrum (300MHz) of ethyl vanillin. Chegg.com. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • ¹³C NMR Spectrum (PHY0035518). PhytoBank. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications - Inorganic Chemistry. [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. PubMed Central, National Institutes of Health. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Spectra of ethyl acetate. University of Calgary. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • H-H and ¹³C-H coupling constants in pyridazine. ResearchGate. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency. [Link]

  • 19: HMBC. Chemistry LibreTexts. [Link]

  • ¹³C NMR spectrum of compound 5a. ResearchGate. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

  • Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. DiVA portal. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 7) Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • ¹³C NMR Spectrum (1D, 151 MHz, D₂O, predicted). NP-MRD. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PubMed Central, National Institutes of Health. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central, National Institutes of Health. [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. [Link]

  • Pyridine. Wikipedia. [Link]

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Technical Guide: IR Spectrum Analysis of 5-Hydroxypyridine-2-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Hydroxypyridine-2-carboxylic acid ethyl ester (Ethyl 5-hydroxypicolinate) CAS: 65275-12-9 Context: A critical heterocyclic intermediate in the synthesis of prolyl hydroxylase inhibitors and other pyridine-based pharmacophores.

This technical guide provides a rigorous vibrational analysis of Ethyl 5-hydroxypicolinate. Unlike standard spectral libraries, this document focuses on the mechanistic assignment of infrared bands. It is designed for medicinal chemists and analytical scientists needing to validate the structural integrity of this scaffold during drug development. We analyze the interplay between the electron-deficient pyridine ring, the conjugated ester, and the electron-donating hydroxyl group.

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the electronic environment of the bonds. This molecule is not a sum of isolated parts; it is a conjugated system.

  • The Pyridine Core: The nitrogen atom withdraws electron density via induction (-I effect) and resonance (-R effect), making the ring electron-deficient. This stiffens the ring bonds, often shifting C=C/C=N stretches to higher frequencies compared to benzene.

  • The Conjugated Ester (Position 2): The ester carbonyl at the 2-position is conjugated with the pyridine ring. This conjugation reduces the double-bond character of the carbonyl (C=O), lowering its stretching frequency compared to non-conjugated aliphatic esters.

  • The Hydroxyl Group (Position 5): Located para to the ring nitrogen (conceptually), the oxygen donates electron density (+R effect) into the ring, partially counteracting the electron-withdrawing nature of the ester and nitrogen. This creates a "push-pull" electronic system that intensifies the dipole moment change during vibration, resulting in strong IR absorption bands.

Visualization: Vibrational Vectors & Dipoles

The following diagram illustrates the key vibrational modes and the electronic "push-pull" effects influencing the spectrum.

VibrationalAnalysis Figure 1: Electronic interactions and resulting vibrational modes in Ethyl 5-hydroxypicolinate. Molecule Ethyl 5-hydroxypicolinate (Structure) OH_Group 5-OH Group (Electron Donor) Molecule->OH_Group Pyridine Pyridine Ring (Conjugator) Molecule->Pyridine Ester 2-Ester Group (Electron Withdrawer) Molecule->Ester OH_Group->Pyridine +R Effect (Resonance) OH_Stretch O-H Stretch 3200-3400 cm⁻¹ (Broad, H-bonded) OH_Group->OH_Stretch CO_Single C-O Stretch (Ester/Phenol) 1200-1300 cm⁻¹ OH_Group->CO_Single Pyridine->Ester Conjugation path Ring_Mode Ring Breathing (C=N/C=C) 1580-1600 cm⁻¹ Pyridine->Ring_Mode CO_Stretch C=O Stretch 1710-1730 cm⁻¹ (Conjugated) Ester->CO_Stretch Ester->CO_Single

Part 2: Experimental Protocol (Sample Preparation)

The physical state of the sample drastically affects the appearance of the OH and C=O bands.

Recommended Method: Attenuated Total Reflectance (ATR)

For rapid, non-destructive analysis of the solid powder.

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Pressure: Apply high pressure to ensure good contact between the solid crystals and the ATR element. Poor contact results in weak bands, particularly in the high-wavenumber region (OH stretch).

  • Correction: Apply an ATR correction algorithm (available in most FT-IR software) if comparing to transmission libraries, as ATR intensities penetrate deeper at lower wavenumbers.

Alternative Method: KBr Pellet (Transmission)

Preferred for publication-quality spectra with higher resolution of sharp bands.

  • Ratio: Mix ~1-2 mg of sample with 200 mg of dry spectral-grade KBr.

  • Grinding: Grind extensively to minimize the Christiansen effect (scattering asymmetry on bands).

  • Desiccation: Ensure KBr is dry; moisture will create a broad water band at 3400 cm⁻¹ that interferes with the compound's OH signal.

Part 3: Spectral Interpretation & Assignments

This section details the characteristic bands.[1][2][3][4][5][6][7][8][9] Note that exact wavenumbers may shift ±5-10 cm⁻¹ depending on crystal packing (polymorphism) and sample preparation.

The High-Frequency Region (3600 – 2800 cm⁻¹)
  • O-H Stretching (3200 – 3450 cm⁻¹):

    • Appearance: Broad and strong.

    • Mechanism: The 5-hydroxy group acts as a phenol. In the solid state, these molecules form an extensive intermolecular hydrogen-bonding network. This weakens the O-H bond constant, lowering the frequency and broadening the peak.

    • Note: If the spectrum shows a sharp spike >3500 cm⁻¹, it indicates "free" non-bonded OH, usually only seen in very dilute solutions.

  • C-H Stretching (3100 – 2850 cm⁻¹):

    • Aromatic C-H (>3000 cm⁻¹): Weak, sharp shoulders arising from the three protons on the pyridine ring.

    • Aliphatic C-H (<3000 cm⁻¹): Distinct bands from the ethyl group (-CH₂CH₃). Look for the asymmetric stretch (~2980 cm⁻¹) and symmetric stretch (~2900 cm⁻¹).

The Double Bond Region (1750 – 1500 cm⁻¹) - Critical for ID
  • C=O Ester Stretch (1710 – 1730 cm⁻¹):

    • Appearance: Very strong, sharp.

    • Shift Analysis: A typical aliphatic ester appears at ~1740 cm⁻¹. Here, conjugation with the pyridine ring allows delocalization of electrons into the carbonyl oxygen, lowering the bond order and frequency to ~1720 cm⁻¹.

  • Pyridine Ring Modes (1600 – 1550 cm⁻¹):

    • Quadrant Stretching: Pyridine derivatives show two to four bands in this region due to C=C and C=N stretching.

    • Assignment: Expect a strong band near 1590 cm⁻¹ and another near 1550 cm⁻¹. These confirm the presence of the heteroaromatic ring.

The Fingerprint Region (1500 – 600 cm⁻¹)
  • C-O Stretching (1200 – 1300 cm⁻¹):

    • Ester C-O: The C-O-C asymmetric stretch usually appears as a broad, intense band around 1250-1300 cm⁻¹.

    • Phenolic C-O: The C-OH stretch (carbon-oxygen single bond at position 5) typically couples with ring vibrations, appearing in the 1200-1260 cm⁻¹ range.

  • Out-of-Plane (OOP) Bending (850 – 700 cm⁻¹):

    • These bands are diagnostic for the substitution pattern. 2,5-disubstituted pyridines typically show strong OOP bending vibrations in the 800-850 cm⁻¹ range.

Part 4: Data Summary Table

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
Hydroxyl (-OH) O-H Stretch3200 – 3450Strong, BroadBroadened by intermolecular H-bonding.
Pyridine Ring C-H Stretch3010 – 3080WeakCharacteristic of aromatic protons.
Ethyl Group C-H Stretch (sp³)2850 – 2990MediumMethylene/Methyl modes of the ester tail.
Ester C=O Stretch1710 – 1730Very StrongConjugated with pyridine ring (lowered freq).
Pyridine Ring C=N / C=C Stretch1580 – 1610Strong"Skeletal" vibrations of the heterocycle.
Pyridine Ring Ring Deformation1450 – 1480MediumOften obscured by alkyl bending.
Ether/Phenol C-O Stretch1240 – 1300StrongMixed mode: Ester C-O and Phenolic C-O.
Subst. Pattern C-H OOP Bend800 – 850StrongDiagnostic for 2,5-disubstitution.

Part 5: Validation & Troubleshooting

When analyzing your spectrum, look for these common issues:

  • Water Contamination: A broad hump centered strictly at 3400 cm⁻¹ (without the definition of the phenolic OH) usually indicates wet KBr or a hygroscopic sample. Dry the sample in a vacuum oven at 40°C.

  • Residual Solvent: Sharp peaks at 3600-3700 cm⁻¹ or unexpected bands in the fingerprint region could indicate trapped solvents (e.g., Ethanol from recrystallization).

  • Polymorphism: If your fingerprint region ( < 1000 cm⁻¹) differs slightly from a reference standard but the functional groups match, you may have a different crystal polymorph. Dissolve and run a solution-phase IR (e.g., in CHCl₃) to confirm chemical identity independent of crystal packing.

References

  • NIST Mass Spectrometry Data Center. (n.d.). IR Spectrum of Pyridine Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general characteristic frequencies of pyridines and esters).
  • PubChem. (n.d.). Ethyl 5-hydroxypicolinate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Hydroxypyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 5-Hydroxypyridine-2-carboxylic acid ethyl ester, a key intermediate in modern pharmaceutical development. Recognizing the critical role of solubility in drug discovery and process chemistry, this document synthesizes theoretical principles with practical insights to offer a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Pivotal Role of a Key Intermediate

5-Hydroxypyridine-2-carboxylic acid ethyl ester (also known as ethyl 5-hydroxypicolinate) is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, incorporating a pyridine ring, a hydroxyl group, and an ethyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures. Most notably, it serves as a crucial starting material in the synthesis of Avibactam, a novel broad-spectrum β-lactamase inhibitor.[1][2][3][4] The efficiency of the synthetic route to Avibactam and other potential active pharmaceutical ingredients (APIs) is intrinsically linked to the solubility of this intermediate, influencing reaction kinetics, purification strategies, and overall yield. Understanding and controlling its solubility is therefore paramount for process optimization and scalable production.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Hydroxypyridine-2-carboxylic acid ethyl ester is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Name 5-Hydroxypyridine-2-carboxylic acid ethyl esterN/A
Synonyms Ethyl 5-hydroxypicolinate, 2-Pyridinecarboxylic acid, 5-hydroxy-, ethyl ester[5]
CAS Number 65275-12-9N/A
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Appearance Solid (at room temperature)N/A
Storage Sealed in dry, 2-8°CN/A

Theoretical Framework of Solubility

The solubility of 5-Hydroxypyridine-2-carboxylic acid ethyl ester is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a fundamental, albeit qualitative, predictive tool.

Molecular Structure and Polarity

The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The pyridine ring with its nitrogen atom, the hydroxyl (-OH) group, and the ester (-COOC₂H₅) group all contribute to the molecule's polarity. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • Non-Polar Moieties: The ethyl group of the ester and the aromatic pyridine ring contribute non-polar character.

This amphiphilic nature suggests that the compound will exhibit a range of solubilities in different solvents, with optimal solubility likely in solvents of intermediate polarity or those capable of hydrogen bonding.

Impact of pH on Aqueous Solubility

The presence of the weakly basic pyridine nitrogen and the weakly acidic hydroxyl group means that the aqueous solubility of 5-Hydroxypyridine-2-carboxylic acid ethyl ester is expected to be pH-dependent.

  • Acidic Conditions (low pH): The pyridine nitrogen can be protonated to form a pyridinium salt. This salt form will have significantly higher aqueous solubility than the neutral molecule.

  • Basic Conditions (high pH): The hydroxyl group can be deprotonated to form a phenoxide-like anion. This anionic form will also exhibit increased solubility in water.

The pH at which the molecule is least soluble is its isoelectric point.

G cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_basic Basic pH Acid Low pH (e.g., HCl) Protonated Pyridinium Salt (Increased Aqueous Solubility) Acid->Protonated Protonation of Pyridine Nitrogen Neutral 5-Hydroxypyridine-2-carboxylic acid ethyl ester Deprotonated Anionic Form (Increased Aqueous Solubility) Base High pH (e.g., NaOH) Base->Deprotonated Deprotonation of Hydroxyl Group

Caption: Influence of pH on the ionization and aqueous solubility of the title compound.

Quantitative Solubility Profile (Predicted)

It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems. The following table provides a qualitative prediction of solubility based on general chemical principles.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly to Moderately SolubleCapable of hydrogen bonding with the hydroxyl and ester groups. Solubility is likely limited by the non-polar regions of the molecule. Solubility in water will be pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneSolubleGood dipole-dipole interactions with the polar functional groups. DMSO is a powerful solvent for a wide range of organic compounds.[7]
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate determination of solubility is a cornerstone of process development. The following section outlines a robust, self-validating protocol based on the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[8]

The Shake-Flask Method: A Step-by-Step Guide

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

  • 5-Hydroxypyridine-2-carboxylic acid ethyl ester (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with sealed caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

G A 1. Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibrate at a constant temperature with continuous agitation (e.g., 24-72h). A->B C 3. Allow solids to settle. B->C D 4. Withdraw supernatant and filter through a syringe filter. C->D E 5. Dilute the filtrate to a known volume. D->E F 6. Quantify the concentration using a validated analytical method (e.g., HPLC). E->F G 7. Repeat for each solvent and temperature. F->G

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Protocol:

  • Preparation: Add an excess amount of 5-Hydroxypyridine-2-carboxylic acid ethyl ester to a series of vials, each containing a precise volume of the chosen solvent. The presence of undissolved solid is essential to ensure equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[9]

  • Sampling: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: As mentioned, sampling at multiple time points until a plateau in concentration is reached validates that equilibrium has been achieved.

  • Mass Balance: After determining the concentration in the supernatant, the remaining solid can be collected, dried, and weighed to perform a mass balance, adding another layer of validation.

  • Purity of Solid Phase: After equilibration, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that no phase changes or degradation of the compound has occurred during the experiment.

Applications in Drug Development: The Avibactam Case Study

The primary driver for the interest in 5-Hydroxypyridine-2-carboxylic acid ethyl ester is its role as a key starting material for the synthesis of Avibactam.[1][2][3][4] Avibactam is a non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against many resistant bacteria.

The synthesis of Avibactam from ethyl 5-hydroxypicolinate involves multiple steps, including reduction of the pyridine ring, stereoselective reactions, and functional group manipulations. The solubility of the starting material and subsequent intermediates in the reaction and purification solvents is a critical factor in the efficiency of each step. For example, poor solubility can lead to:

  • Slow reaction rates

  • Difficulties in handling and transferring reaction mixtures

  • Challenges in purification by crystallization or chromatography

  • Lower overall process yield

A thorough understanding of the solubility of 5-Hydroxypyridine-2-carboxylic acid ethyl ester allows process chemists to select optimal solvent systems for each synthetic transformation, leading to a more robust, scalable, and economically viable manufacturing process.

Conclusion

While a comprehensive public database of quantitative solubility data for 5-Hydroxypyridine-2-carboxylic acid ethyl ester is currently lacking, this guide has provided a robust framework for understanding and experimentally determining its solubility. By combining a theoretical understanding of its molecular properties with a rigorous and self-validating experimental protocol, researchers and drug development professionals can effectively navigate the challenges associated with the handling and processing of this vital pharmaceutical intermediate. The insights gained from such studies are invaluable for the efficient and scalable synthesis of life-saving medicines like Avibactam.

References

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC. Retrieved February 2, 2026, from [Link]

  • Solubility comparison in ethyl acetate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • ethyl 5-hydroxyoctanoate, 75587-05-2. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

  • Ethyl Lactate. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Ethyl 5-hydroxypicolinate Hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 2, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. (2017). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Ethyl 5-hydroxynicotinate. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Method for synthesizing avibactam sodium. (n.d.). Google Patents.
  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 2, 2026, from [Link]

  • Ethanol with Cyclohexane and Water. (n.d.). IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. Retrieved February 2, 2026, from [Link]

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. (2017). ACS Publications. Retrieved February 2, 2026, from [Link]

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Thermal Stability and Handling of Ethyl 5-Hydroxypicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of Ethyl 5-Hydroxypicolinate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Ethyl 5-hydroxypicolinate (CAS: 65275-12-9) is a critical heterocyclic building block, most notably serving as the starting material for the


-lactamase inhibitor Avibactam .[1] While structurally robust enough for standard organic synthesis, its thermal stability profile is governed by two competing degradation vectors: hydrolytic cleavage  of the ester functionality and oxidative degradation  of the electron-rich phenolic ring.[1]

This guide provides a comprehensive analysis of its physicochemical stability, defining the "Safe Operating Window" for process chemistry. It moves beyond static data points to establish a self-validating protocol for assessing stability in real-world reaction matrices.[1]

Chemical Profile & Structural Logic[1]

To predict thermal behavior, we must first deconstruct the molecule’s electronic environment. The stability of ethyl 5-hydroxypicolinate is not a single number but a function of its environment (solid-state vs. solution).[1]

PropertySpecificationImplications for Stability
CAS Number 65275-12-9Unambiguous identifier for sourcing/safety data.[1][2]
Molecular Weight 167.16 g/mol Low MW facilitates sublimation at high vacuum/temp.[1]
Physical State White to pale yellow solidColor change (yellowing/browning) is the first indicator of oxidative instability.[1]
Storage Condition 2–8°C (Refrigerated) Indicates kinetic instability at ambient temperatures over long durations.[1]
Melting Point ~193°C (Methyl ester analog)High crystallinity confers solid-state stability, but the lattice breaks down near 200°C.
pKa (Phenol) ~8.3 (Predicted)Susceptible to deprotonation and subsequent oxidation in basic media.[1]
Mechanistic Stability Analysis
  • The 5-Hydroxy Group (Oxidation Risk): The hydroxyl group at position 5 donates electron density into the pyridine ring.[1] At elevated temperatures (>60°C) in the presence of air, this facilitates the formation of quinoid-type degradation products (N-oxides or quinones), leading to rapid discoloration.

  • The 2-Ethyl Ester (Hydrolysis Risk): While thermodynamically stable in neutral dry solvents, the ester bond is labile.[1] Thermal stress in the presence of trace moisture (or protic solvents) accelerates hydrolysis to 5-hydroxypicolinic acid , which may subsequently decarboxylate at temperatures >220°C.[1]

Thermal Degradation Pathways

The following Graphviz diagram visualizes the primary degradation cascades triggered by thermal stress.

DegradationPathways cluster_conditions Critical Stress Factors EHP Ethyl 5-hydroxypicolinate (Intact API) HPA 5-Hydroxypicolinic Acid (Hydrolysis Product) EHP->HPA Hydrolysis (+H2O, Heat, Acid/Base) QUI Quinoid/N-Oxide Species (Oxidative Degradants) EHP->QUI Oxidation (+O2, Heat >60°C) DEC 3-Hydroxypyridine (Decarboxylation) HPA->DEC Thermal Decarboxylation (>220°C) Moisture Moisture Oxygen Oxygen Temperature Temperature

Caption: Figure 1. Primary thermal degradation pathways. Hydrolysis is the dominant pathway in moist environments, while oxidation prevails in dry, aerobic conditions.

Experimental Protocols: Validating Stability

Do not rely solely on literature values. Batch-to-batch variability (trace metal impurities) can drastically alter thermal stability.[1] Use this Self-Validating System to determine the safe operating limits for your specific lot.

Protocol A: Thermal Stress Screening (TGA/DSC)

Objective: Determine the onset temperature of catastrophic decomposition (


).[1]
  • Instrument Setup: Calibrate TGA/DSC with Indium/Zinc standards.

  • Sample Prep: Weigh 5–10 mg of ethyl 5-hydroxypicolinate into an alumina pan (TGA) or crimped aluminum pan with a pinhole (DSC).

  • Method:

    • Ramp: 10°C/min from 25°C to 400°C.[1]

    • Purge: Nitrogen (50 mL/min) to assess pure thermal stability; Air (50 mL/min) to assess oxidative stability.[1]

  • Interpretation:

    • Volatilization: Look for mass loss <200°C (likely sublimation or residual solvent).[1]

    • Decomposition: A sharp exotherm (DSC) or rapid mass loss (TGA) typically around 250–300°C indicates skeletal breakdown.[1]

    • Safe Limit: Set process maximum temperature (

      
      ) at 
      
      
      
      .
Protocol B: Isothermal Stress Testing (HPLC)

Objective: Quantify degradation rates at process temperatures (e.g., for hydrogenation reactions).[1]

  • Preparation: Dissolve compound (1 mg/mL) in the reaction solvent (e.g., Ethanol, THF).

  • Stress Conditions: Incubate aliquots at 25°C, 40°C, and 60°C for 24 hours.

  • Analysis: Analyze via Reverse Phase HPLC.

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% to 95% B).[1]

    • Detection: UV at 254 nm and 280 nm.[1]

  • Acceptance Criteria: <0.5% decrease in peak area relative to T=0 standard.

Process Chemistry Implications

The synthesis of Avibactam provides a robust case study for the handling of this intermediate.[1]

Hydrogenation Stability

In the reduction of the pyridine ring to a piperidine (a key step in Avibactam synthesis), ethyl 5-hydroxypicolinate is subjected to:

  • Catalyst: Rh/C or Rh/Alumina.[1]

  • Pressure: ~200 psi

    
    .
    
  • Solvent: Ethanol or Methanol.[1]

  • Temperature: Ambient (20–25°C) .

Insight: The choice of ambient temperature is deliberate. While hydrogenation kinetics would improve at higher temperatures, the risk of transesterification (with methanol/ethanol) or decarboxylation increases significantly above 50°C.

Storage & Handling
  • Cold Chain: Maintain at 2–8°C .

  • Inert Atmosphere: Store under Argon or Nitrogen to prevent darkening (oxidation).[1]

  • Solution Stability: Avoid leaving in solution for >24 hours unless refrigerated. In situ generation and immediate consumption is preferred for large-scale manufacturing.[1]

Stability Testing Workflow

The following diagram outlines the decision logic for qualifying a batch of ethyl 5-hydroxypicolinate for use.

StabilityWorkflow Start Batch Receipt (Ethyl 5-hydroxypicolinate) Visual Visual Inspection (White/Pale Yellow?) Start->Visual FailVisual REJECT (Oxidation Likely) Visual->FailVisual Fail (Dark/Brown) TGA TGA/DSC Screening (Determine T_onset) Visual->TGA Pass ProcessCheck Intended Process Temp < (T_onset - 50°C)? TGA->ProcessCheck IsoStress Isothermal Stress Test (HPLC @ Process Temp) ProcessCheck->IsoStress Yes Modify Modify Process Parameters (Lower Temp / Inert Gas) ProcessCheck->Modify No Result Degradation < 0.5%? IsoStress->Result Proceed RELEASE for Manufacturing Result->Proceed Yes Result->Modify No

Caption: Figure 2. Quality Control and Stability Assurance Workflow.

References

  • Wacker, D. A., et al. (2012). Discovery of (2S,5R)-5-(4-((2-(3-methyl-2-oxoimidazolidin-1-yl)ethyl)amino)benzamido)piperidine-2-carboxamide (MK-3281): A Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry. (Contextual reference for pyridine ester stability).

  • Li, H., et al. (2014). Efficient Synthesis of Avibactam Intermediate. Organic Process Research & Development.

Sources

An In-Depth Technical Guide to the Crystal Structure of Ethyl 5-Hydroxypicolinate: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 5-Hydroxypicolinate in Medicinal Chemistry

Ethyl 5-hydroxypicolinate is a heterocyclic building block of considerable interest in the field of drug discovery and development. Its pyridine core, substituted with a hydroxyl group and an ethyl ester, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. Notably, it serves as a key starting material in the synthesis of Avibactam, a non-β-lactam β-lactamase inhibitor.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of its physicochemical properties, including solubility, stability, and bioavailability. Understanding the crystal structure is therefore paramount for its effective utilization in pharmaceutical development.

While a definitive, publicly available crystal structure of ethyl 5-hydroxypicolinate has yet to be reported, this guide provides a comprehensive, predictive, and methodological framework for its determination. As a senior application scientist, the following sections will detail the synthesis, proposed crystallization protocols, and the subsequent single-crystal X-ray diffraction (XRD) analysis required to elucidate its structure. Furthermore, based on the known structural chemistry of related picolinate and hydroxypyridine derivatives, a predictive analysis of its molecular geometry and intermolecular interactions is presented.

Part 1: Synthesis and Purification of Ethyl 5-Hydroxypicolinate

The synthesis of high-purity ethyl 5-hydroxypicolinate is the foundational step for obtaining diffraction-quality single crystals. While commercially available, understanding its synthesis provides insights into potential impurities that may hinder crystallization. A common synthetic route involves the esterification of 5-hydroxypicolinic acid.

Experimental Protocol: Esterification of 5-Hydroxypicolinic Acid

  • Reaction Setup: To a solution of 5-hydroxypicolinic acid in anhydrous ethanol, slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0 °C.

  • Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield pure ethyl 5-hydroxypicolinate.

Part 2: Crystallization Strategies for Ethyl 5-Hydroxypicolinate

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[2][3][4] For a small organic molecule like ethyl 5-hydroxypicolinate, several crystallization techniques should be systematically explored.[5][6]

1. Slow Evaporation

This is often the simplest and most common crystallization method.[4]

  • Protocol:

    • Prepare a saturated or near-saturated solution of ethyl 5-hydroxypicolinate in a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate) at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion

This technique involves the slow diffusion of a precipitant (a solvent in which the compound is poorly soluble) into a solution of the compound.

  • Protocol (Sitting Drop):

    • Dissolve ethyl 5-hydroxypicolinate in a "good" solvent (e.g., ethanol).

    • Place a small drop of this solution on a siliconized glass slide.

    • In a sealed container, place the slide with the drop, along with a larger reservoir of a "poor" solvent or "precipitant" (e.g., hexane or diethyl ether).

    • Over time, the vapor of the precipitant will diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

3. Liquid-Liquid Diffusion

In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.

  • Protocol:

    • Prepare a concentrated solution of ethyl 5-hydroxypicolinate in a dense solvent (e.g., dichloromethane).

    • Carefully layer a less dense "anti-solvent" (e.g., hexane) on top of this solution in a narrow tube, minimizing mixing at the interface.

    • Crystals are expected to form at the interface where the two solvents slowly mix.

Logical Workflow for Crystallization Screening

Crystallization_Workflow A High-Purity Ethyl 5-Hydroxypicolinate B Solvent Screening (Solubility Tests) A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Liquid-Liquid Diffusion B->E F Crystal Growth C->F D->F E->F G No Crystals / Poor Quality F->G I Diffraction-Quality Single Crystal F->I H Optimize Conditions (Temperature, Concentration) G->H H->B

Caption: A systematic workflow for the crystallization of ethyl 5-hydroxypicolinate.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using single-crystal X-ray diffraction.[7][8][9][10][11]

Experimental Protocol

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[9]

  • Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.[8]

Part 4: Predicted Crystal Structure of Ethyl 5-Hydroxypicolinate

In the absence of experimental data, we can predict the key structural features of ethyl 5-hydroxypicolinate based on the known crystal structures of related compounds.

Molecular Geometry

The molecule consists of a planar pyridine ring. The ethyl ester group will likely exhibit some conformational flexibility. The hydroxyl group will act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the ester group will act as hydrogen bond acceptors.

Intermolecular Interactions and Crystal Packing

The crystal packing is expected to be dominated by hydrogen bonding interactions involving the hydroxyl group. Specifically, O-H···N (hydroxyl to pyridine nitrogen) or O-H···O (hydroxyl to carbonyl oxygen) hydrogen bonds are highly probable. These interactions are likely to link the molecules into chains or sheets. Pi-stacking interactions between the pyridine rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Predicted Hydrogen Bonding Network

Predicted_Interactions mol1 mol1 mol2 mol2 mol1:o->mol2:n O-H···N mol3 mol3 mol2:o->mol3:e O-H···O

Caption: Predicted hydrogen bonding interactions in the crystal lattice of ethyl 5-hydroxypicolinate.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for ethyl 5-hydroxypicolinate, based on common values for small organic molecules.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
V (ų)1000 - 1500
Z4

Conclusion

This technical guide provides a comprehensive roadmap for determining the crystal structure of ethyl 5-hydroxypicolinate, a molecule of significant pharmaceutical interest. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate its three-dimensional structure. The predictive analysis of its molecular geometry and intermolecular interactions offers valuable insights that can guide crystallization experiments and aid in the interpretation of the final structure. The determination of the crystal structure of ethyl 5-hydroxypicolinate will undoubtedly contribute to a deeper understanding of its solid-state properties and facilitate its application in the development of new therapeutic agents.

References

Sources

An In-Depth Technical Guide to the Tautomerism of Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Dynamic Nature of Hydroxypyridines

Hydroxypyridine derivatives represent a cornerstone in medicinal chemistry and materials science. Their inherent ability to exist in different tautomeric forms—structural isomers that readily interconvert through a chemical reaction called tautomerization—is a critical determinant of their chemical and biological properties.[1][2][3] This guide provides a comprehensive exploration of the tautomeric phenomena in hydroxypyridine derivatives, offering both foundational knowledge and practical insights for researchers and drug development professionals. Understanding and controlling the tautomeric equilibrium is not merely an academic exercise; it is a pivotal aspect of rational drug design, influencing a molecule's solubility, lipophilicity, pKa, and ultimately, its pharmacokinetic and pharmacodynamic profile.

The tautomerism in hydroxypyridines primarily involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This results in two main tautomeric forms: the hydroxy (enol or lactim) form and the pyridone (keto or lactam) form.[4][5][6] The position of this equilibrium is exquisitely sensitive to a variety of factors, including the substitution pattern on the pyridine ring, the nature of the solvent, pH, and temperature.

This guide will delve into the intricacies of these tautomeric equilibria, providing a robust framework for their investigation and manipulation. We will explore the theoretical underpinnings, detail field-proven experimental and computational methodologies for their characterization, and present case studies that underscore the profound impact of tautomerism in the real-world context of drug discovery and development.

The Tautomeric Landscape of Hydroxypyridine Derivatives

The position of the hydroxyl group on the pyridine ring dictates the nature of the tautomeric equilibrium. The three canonical isomers—2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine—each exhibit unique tautomeric behavior.

2-Hydroxypyridine and 4-Hydroxypyridine: The Lactam-Lactim Equilibrium

2-Hydroxypyridine and 4-hydroxypyridine participate in a lactam-lactim tautomerism, existing in equilibrium with their corresponding pyridone forms: 2-pyridone and 4-pyridone, respectively.[4][6]

  • 2-Hydroxypyridine (Lactim) ⇌ 2-Pyridone (Lactam)

  • 4-Hydroxypyridine (Lactim) ⇌ 4-Pyridone (Lactam)

In the majority of cases, the pyridone (lactam) form is the predominant tautomer, particularly in polar solvents and in the solid state. This preference is attributed to a combination of factors, including the greater resonance stabilization of the pyridone form, which contains a charge-separated resonance contributor with the negative charge on the more electronegative oxygen atom, and the ability to form strong intermolecular hydrogen-bonded dimers.[3][5] The aromaticity of the pyridone form, where the lone pair of electrons on the nitrogen can be delocalized into the ring, also contributes to its stability.[4][6]

3-Hydroxypyridine: A More Complex Equilibrium

3-Hydroxypyridine exists in equilibrium with its zwitterionic pyridinium-3-olate form. This equilibrium is highly sensitive to the surrounding environment. In aqueous solutions, for instance, both the enol and the zwitterionic keto forms can coexist in nearly equal proportions.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms of hydroxypyridine derivatives can be readily shifted by a variety of internal and external factors. A thorough understanding of these influences is paramount for predicting and controlling the tautomeric state of a molecule.

Solvent Effects: The Polarity Paradigm

Solvent polarity is one of the most significant factors governing the position of the tautomeric equilibrium.[1]

  • Polar Solvents: Polar protic and aprotic solvents, such as water, alcohols, and DMSO, tend to favor the more polar pyridone tautomer.[7] This is due to the favorable dipole-dipole interactions and hydrogen bonding between the solvent and the polar pyridone structure. In water, the equilibrium for 2-hydroxypyridine heavily favors the 2-pyridone form, with reported equilibrium constants (KT = [pyridone]/[hydroxypyridine]) as high as 900.[2]

  • Nonpolar Solvents: In nonpolar solvents like cyclohexane and chloroform, the less polar hydroxypyridine form becomes more populated.[7][8] In some cases, the two tautomers can exist in comparable amounts in these environments. For 2-hydroxypyridine in cyclohexane at 25°C, the equilibrium constant is approximately 1.7, indicating only a slight preference for the 2-pyridone form.[1]

Substituent Effects: Fine-Tuning the Equilibrium

The electronic nature and position of substituents on the pyridine ring can significantly modulate the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, tend to favor the hydroxypyridine form. The position of the substituent is crucial; for instance, in 2-hydroxypyridine derivatives, the lactim tautomer is dominant for 5- and 6-substituted compounds with electron-withdrawing groups in the gas phase.[9]

  • Electron-Donating Groups (EDGs): EDGs, such as amino or methoxy groups, generally favor the pyridone form.

pH and Ionization State

The pH of the medium plays a critical role, as the ionization state of the molecule can lock it into a specific tautomeric form. The micro-ionization constants of the N-H and O-H groups are key parameters in understanding the pH-dependent behavior.[10] For example, at a pH where the molecule is deprotonated, the resulting anion is a resonance hybrid, and the concept of distinct tautomers becomes less relevant. Conversely, protonation can favor a specific tautomeric form.

Temperature Effects

The tautomeric equilibrium is a dynamic process, and as with any equilibrium, it is influenced by temperature. While the effect is generally less pronounced than that of the solvent, it can be significant in certain cases. The direction of the shift with temperature depends on the enthalpy change of the tautomerization reaction.

Investigative Methodologies: A Practical Guide

A multi-faceted approach, combining both experimental and computational techniques, is essential for a comprehensive understanding of hydroxypyridine tautomerism.

Experimental Techniques

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

  • Causality: The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the hydroxy and pyridone tautomers. By observing distinct sets of signals for each tautomer, their relative populations can be determined by integrating the corresponding peaks.

  • Self-Validation: The consistency of the integration values across multiple, well-resolved signals for each tautomer provides an internal validation of the measurement.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the hydroxypyridine derivative in the desired deuterated solvent. It is crucial to use a solvent that allows for the observation of distinct signals for both tautomers (if possible) and to ensure the sample is fully dissolved.

  • Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1) to allow for complete relaxation of all nuclei.

  • Signal Assignment: Identify and assign the signals corresponding to each tautomer. This can be facilitated by comparison with the spectra of "locked" derivatives (e.g., N-methyl or O-methyl analogs) or by using 2D NMR techniques such as HSQC and HMBC.

  • Integration and Quantification: Integrate the well-resolved signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

  • Equilibrium Constant Calculation: Calculate the tautomeric equilibrium constant (KT) as the ratio of the concentration of the pyridone form to the hydroxypyridine form.

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly when the tautomers have distinct chromophores.

  • Causality: The hydroxy and pyridone tautomers possess different conjugated systems, leading to distinct absorption maxima (λmax). The pyridone form typically absorbs at a longer wavelength than the hydroxypyridine form.

  • Self-Validation: The presence of an isosbestic point in the spectra upon changing solvent polarity or pH provides strong evidence for a two-component equilibrium.

Step-by-Step Protocol for UV-Vis Analysis:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the hydroxypyridine derivative in a suitable solvent.

  • Solvent Series Preparation: Prepare a series of solutions with varying solvent compositions (e.g., different ratios of a polar and a nonpolar solvent) or at different pH values, keeping the total concentration of the analyte constant.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Identify the λmax for each tautomer. The absorbance at these wavelengths can be used to determine the relative concentrations of the tautomers in each solution. The equilibrium constant can be determined by analyzing the changes in absorbance as a function of the environmental parameter.

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

  • Causality: By determining the precise locations of all atoms, including the hydrogen atom involved in the tautomerization, X-ray crystallography can definitively identify the dominant tautomer in the crystal lattice.

  • Self-Validation: The refinement of the crystal structure and the resulting electron density map provide a clear and verifiable representation of the molecular structure.

Computational Methods

Computational chemistry offers invaluable insights into the intrinsic stabilities of tautomers and the energetic barriers between them.

  • Causality: Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvation models like PCM).

  • Self-Validation: The accuracy of the computational results can be benchmarked against experimental data. Agreement between calculated and experimental equilibrium constants and spectroscopic properties validates the chosen level of theory.

Step-by-Step Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structures of the different tautomers of the hydroxypyridine derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set if necessary. Include the ZPVE and thermal corrections to obtain the Gibbs free energies.

  • Solvation Effects: To model the effect of a solvent, perform the geometry optimization and energy calculations using a continuum solvation model (e.g., PCM).

  • Equilibrium Constant Calculation: Calculate the relative Gibbs free energy (ΔG) between the tautomers. The tautomeric equilibrium constant (KT) can then be calculated using the equation: ΔG = -RTln(KT).

Data Presentation: Quantitative Insights into Tautomeric Equilibria

To provide a practical reference, the following tables summarize key quantitative data on the tautomerism of hydroxypyridine derivatives.

Table 1: Tautomeric Equilibrium Constants (KT = [Pyridone]/[Hydroxypyridine]) of 2-Hydroxypyridine in Various Solvents
SolventDielectric Constant (ε)KTReference
Gas Phase1.0< 1[2][11]
Cyclohexane2.021.7[1]
Chloroform4.816.0[1]
Water78.4~900[2]
Table 2: Calculated Relative Energies of Hydroxypyridine Tautomers
MoleculeTautomer 1Tautomer 2ΔE (kcal/mol) (Gas Phase)Computational MethodReference
2-Hydroxypyridine2-Hydroxypyridine2-Pyridone-0.3 to -0.7ab initio[11]
4-Hydroxypyridine4-Hydroxypyridine4-Pyridone-2.4ab initio[11]

Visualizing Tautomerism: Diagrams and Workflows

Visual aids are indispensable for conceptualizing the complex interplay of factors in hydroxypyridine tautomerism.

Diagram 1: Tautomeric Equilibrium of 2-Hydroxypyridine

tautomerism cluster_2hp 2-Hydroxypyridine (Lactim) cluster_2p 2-Pyridone (Lactam) 2HP 2-Hydroxypyridine 2P 2-Pyridone 2HP->2P K_T workflow Start Hypothesize Tautomeric Forms Exp_Methods Experimental Analysis (NMR, UV-Vis, X-ray) Start->Exp_Methods Comp_Methods Computational Analysis (DFT, ab initio) Start->Comp_Methods Data_Analysis Data Analysis and Equilibrium Constant Determination Exp_Methods->Data_Analysis Comp_Methods->Data_Analysis Conclusion Characterize Tautomeric Equilibrium and Influencing Factors Data_Analysis->Conclusion

Caption: A typical workflow for the comprehensive study of tautomerism.

Implications in Drug Development: A Critical Consideration

The tautomeric state of a drug molecule is a critical parameter that can profoundly impact its efficacy and safety.

  • Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to differential binding affinities for their biological targets. A drug may only be active in one of its tautomeric forms.

  • Pharmacokinetics: Tautomerism affects key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME). For example, the more polar pyridone tautomer may have higher aqueous solubility but lower membrane permeability compared to the less polar hydroxypyridine form.

  • Intellectual Property: The novelty and patentability of a new chemical entity can be influenced by its tautomeric forms. A thorough characterization of the tautomeric landscape is therefore essential for securing robust intellectual property rights.

Case Study Snippet: The Importance of Tautomerism in Kinase Inhibitors

Many kinase inhibitors incorporate a pyridone or a similar heterocyclic core that can exhibit tautomerism. The specific tautomeric form present in the active site of the kinase is often crucial for establishing the key hydrogen bond interactions that are responsible for the inhibitor's potency. A shift in the tautomeric equilibrium, for instance, upon a change in the local environment of the binding pocket, could lead to a significant loss of activity. Therefore, medicinal chemists often design molecules that are "locked" in the desired tautomeric form to ensure consistent biological activity.

Conclusion: A Dynamic Equilibrium with Profound Consequences

The tautomerism of hydroxypyridine derivatives is a multifaceted phenomenon with far-reaching implications in chemistry and drug discovery. The position of the tautomeric equilibrium is a delicate balance of intrinsic structural features and environmental factors. A comprehensive understanding of these principles, coupled with the judicious application of the experimental and computational methodologies outlined in this guide, will empower researchers to predict, control, and ultimately harness the dynamic nature of these versatile molecules for the rational design of novel therapeutics and functional materials.

References

  • Chemistry Stack Exchange. (2021, December 31). 2-Pyridone tautomer ratio. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Retrieved from [Link]

  • Al-Kahtani, A. A., & Al-Majid, A. M. (2020). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. PLoS ONE, 15(1), e0227629. Retrieved from [Link]

  • Doménech-Carbó, A., Doménech-Carbó, M. T., & Vázquez de Agredos-Pascual, M. L. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119449. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Hejazi, S. A., Osman, O. I., Alyoubi, A. O., & Aziz, S. G. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(10), 1893. Retrieved from [Link]

  • Schlegel, H. B., Pojarlieff, P., & Soderquist, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(11), 2972–2977. Retrieved from [Link]

  • Evans, M. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Melandri, S., Evangelisti, L., Canola, S., Sa'adeh, H., Calabrese, C., Coreno, M., ... & Maris, A. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(24), 13440-13451. Retrieved from [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Carvalho, A. R., & da Silva, J. B. P. (2019). Tautomeric Equilibria Revised. ChemRxiv. Retrieved from [Link]

  • de Groot, F. M. F., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2533–2538. Retrieved from [Link]

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Comprehensive Computational Profiling of 5-Hydroxypyridine-2-Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural & Electronic Characterization

Introduction & Structural Significance[1][2][3][4]

5-Hydroxypyridine-2-carboxylic acid ethyl ester (5-HPAEE) represents a critical scaffold in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase inhibitors and metal-chelating antimicrobials. Unlike its 3-hydroxy isomers, the 5-hydroxy substitution pattern offers unique electronic modulation of the pyridine ring without directly interfering with the steric environment of the ester moiety at position 2.

This guide provides a rigorous quantum chemical protocol for characterizing 5-HPAEE. It addresses the molecule's specific challenges: the rotational flexibility of the ethyl ester, the tautomeric potential of the hydroxyl group, and the electronic effects of para-substitution across the heterocycle.

Core Computational Objectives
  • Conformational Landscape: Determining the global minimum of the ethyl ester side chain.

  • Tautomeric Equilibria: Evaluating the stability of the 5-hydroxypyridine (enol) vs. zwitterionic forms.

  • Electronic Profiling: Mapping the Molecular Electrostatic Potential (MEP) for ligand-receptor docking.

  • Spectroscopic Validation: Predicting IR and NMR shifts for experimental verification.

Computational Methodology: The Protocol

To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol prioritizes the B3LYP hybrid functional for its proven balance of cost and accuracy in organic heterocycles, augmented with diffuse functions to account for the lone pairs on the nitrogen and oxygen atoms.

Recommended Level of Theory
ParameterRecommendationScientific Causality (Why?)
Functional B3LYP or

B97X-D
B3LYP is the benchmark for vibrational frequencies in organic molecules.

B97X-D is preferred if studying intermolecular stacking (dispersion corrections).
Basis Set 6-311++G(d,p) The ++ (diffuse functions) are critical for describing the electron density of the lone pairs on the pyridine nitrogen and ester oxygens.
Solvation IEF-PCM (Water/DMSO)Gas-phase calculations fail to stabilize zwitterionic tautomers. Implicit solvation (PCM) is mandatory for biological relevance.
Software Gaussian 16 / ORCA 5.0Standard packages with robust optimization algorithms for flat potential energy surfaces.
The Computational Workflow

The following diagram outlines the logical flow of the computational study, ensuring self-validation at each step.

ComputationalWorkflow Start Initial Structure Generation (ChemDraw/Avogadro) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch Generate Rotamers GeomOpt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers FreqCheck Frequency Calculation (NIMAG = 0?) GeomOpt->FreqCheck Hessian Matrix FreqCheck->GeomOpt Imaginary Freq Found (Fix) TautomerCheck Tautomer/Zwitterion Scan FreqCheck->TautomerCheck True Minimum Properties Property Calculation (MEP, HOMO/LUMO, NMR) TautomerCheck->Properties Boltzmann Weighting Validation Experimental Validation (Compare IR/NMR) Properties->Validation

Figure 1: Step-by-step computational workflow for 5-HPAEE characterization. Note the feedback loop at the Frequency Check to ensure a true local minimum.

Conformational & Tautomeric Landscape

Ester Conformational Isomerism

The ethyl ester group (-COOCH2CH3) introduces significant rotational freedom. The carbonyl oxygen can orient either syn (s-cis) or anti (s-trans) relative to the C2-C3 bond of the pyridine ring.

  • Hypothesis: The s-trans conformation is typically favored to minimize dipole-dipole repulsion between the ester carbonyl and the pyridine nitrogen lone pair.

  • Protocol: Perform a relaxed Potential Energy Surface (PES) scan of the O=C-C2-N dihedral angle in 10° increments.

Tautomerism: The 5-Hydroxy Specificity

Unlike 2-hydroxypyridine or 4-hydroxypyridine, which exist predominantly as pyridones (keto forms) in solution, 5-hydroxypyridine cannot form a neutral keto tautomer without disrupting the conjugation significantly or requiring high-energy intermediates.

However, zwitterionic forms are possible, especially in aqueous media.

  • Form A (Neutral): 5-hydroxypyridine (aromatic, stable).

  • Form B (Zwitterion): Proton transfer from OH to Ring N (phenolate-pyridinium species).

Tautomerism Enol Neutral Enol Form (Prevalent in Gas/Non-polar) Zwitterion Zwitterionic Form (Stabilized in Water) Enol->Zwitterion Proton Transfer (High Barrier) Keto Keto Form (Unstable) (Disrupts Aromaticity) Enol->Keto Not Favored at C5

Figure 2: Tautomeric possibilities for 5-HPAEE. The neutral enol is the dominant species, but zwitterions must be checked in high-dielectric solvents.

Critical Insight: For 5-HPAEE, calculations should confirm that the Neutral Enol is the global minimum. If the Zwitterion is within 2-3 kcal/mol in water, both species must be considered for docking studies.

Electronic Properties & Reactivity (FMO Analysis)

The Frontier Molecular Orbitals (FMOs) determine the chemical reactivity and bioactivity of the ester.

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the 5-hydroxy oxygen and the pyridine ring (nucleophilic character).

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the ester carbonyl and the pyridine ring (electrophilic character).

Calculated Reactivity Descriptors

Using the energies of HOMO (


) and LUMO (

), calculate the following Global Reactivity Descriptors to predict drug-likeness:
DescriptorFormulaInterpretation
Energy Gap (

)

Higher gap = Higher stability/Lower reactivity.
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for Michael acceptors).

Self-Validation: The calculated HOMO-LUMO gap for stable pyridine esters typically ranges between 4.0 - 5.5 eV . A gap < 3.0 eV suggests an unstable electronic structure or incorrect geometry.

Spectroscopic Validation (IR & NMR)

To confirm that the synthesized or purchased material matches the calculated structure, compare the experimental spectra with the scaled DFT predictions.

Vibrational Spectroscopy (FT-IR)

Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

  • Scaling Factor: Multiply B3LYP/6-311++G(d,p) frequencies by 0.967 (or 0.98 depending on the specific mode).

Diagnostic Bands for 5-HPAEE:

  • 
     Stretching:  ~3200-3400 cm⁻¹ (Broad, H-bonded).
    
  • 
     Ester:  ~1720-1740 cm⁻¹ (Strong).
    
  • 
     Pyridine Ring:  ~1580-1600 cm⁻¹.
    
  • 
     Phenolic:  ~1250 cm⁻¹.
    
NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

  • Shift (

    
    ): 
    
    
    
    .
  • Key Check: The C2 proton (if it were present) is absent. Look for the C6 proton doublet (deshielded by Ring N) and the C4/C3 coupling.

Conclusion

Characterizing 5-hydroxypyridine-2-carboxylic acid ethyl ester requires a nuanced approach that accounts for the specific electronic effects of the 5-hydroxy group. While 2- and 4-hydroxypyridines are dominated by keto-tautomers, 5-HPAEE is predicted to remain predominantly in the enol form , stabilized by aromaticity.

Researchers utilizing this guide should prioritize:

  • Solvation Models: Essential for accurate zwitterion energetics.

  • Diffuse Basis Sets: Required for the lone-pair rich heteroatoms.

  • Conformational Scanning: To lock the ethyl ester orientation before property calculation.

This protocol ensures that derived data—whether for docking, QSAR, or synthesis validation—is grounded in rigorous physical chemistry.

References

  • DFT Benchmarking on Pyridines

    • Title: Quantum Chemical Calculation and in silico Molecular Modelling Studies on Some Multi-targeting Anti-Inflammatory Inhibitors.[1]

    • Source: Journal of Scientific Research and Reports (2025).[1]

    • URL:[Link] (Extrapolated from snippet 1.1)

  • Tautomerism of Hydroxypyridines

    • Title: 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations.[2][3]

    • Source: Journal of Molecular Structure (via ResearchG
    • URL:[Link]

  • Vibrational Scaling Factors

    • Title: Vibrational signatures of carboxylic acid microhydration.[4]

    • Source: ChemRxiv.
    • URL:[Link][5]

  • Solvation Effects (PCM/SMD)

    • Title: A density functional theory study of the molecular structure... of 2-(2-mercaptophenyl)-1-azaazulene tautomers.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Pyridine Carboxylic Acid Data

    • Title: Spectroscopic and Molecular Docking Studies of... 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid.
    • Source: Taylor & Francis Online.
    • URL:[Link][6]

Sources

Reactivity Profile: 5-Hydroxypyridine-2-carboxylic Acid Ethyl Ester

[1]

Executive Summary

Ethyl 5-hydroxypicolinate (CAS: 65275-12-9) is a high-value heterocyclic building block characterized by a "push-pull" electronic system.[1] The electron-withdrawing ester at C2 deactivates the pyridine nitrogen, while the electron-donating hydroxyl group at C5 activates the ring toward electrophilic attack and facilitates metal chelation. Its primary utility in modern drug discovery lies in its role as a precursor to chiral 5-hydroxypipecolic acid derivatives (via ring reduction)—a key pharmacophore in the synthesis of the β-lactamase inhibitor Avibactam .

Chemical Identity & Electronic Properties[1]

PropertyData
CAS Number 65275-12-9
IUPAC Name Ethyl 5-hydroxypyridine-2-carboxylate
Formula C₈H₉NO₃
MW 167.16 g/mol
pKa (OH) ~8.3 (Predicted) - Acidity enhanced by the electron-deficient pyridine ring relative to phenol (pKa ~10).[1]
pKa (Pyridine N) < 2.0 (Predicted) - Basicity significantly reduced by the C2-ester and C5-OH inductive effects.[1]
H-Bonding Bifunctional: Hydrogen bond donor (OH) and acceptor (N, C=O, OH).[1]
Electronic "Push-Pull" System

The molecule exhibits a unique electronic duality:

  • C2-Ester: Withdraws electron density, making the ring less susceptible to oxidation at the nitrogen but susceptible to nucleophilic attack at the carbonyl.

  • C5-Hydroxyl: Donates electron density via resonance, activating the C4 and C6 positions, though the overall ring remains electron-deficient compared to benzene.

Core Reactivity Pathways

The reactivity of ethyl 5-hydroxypicolinate can be segmented into three orthogonal zones: Ring Reduction , O-Functionalization , and Carbonyl Modification .

ReactivityMapCoreEthyl 5-hydroxypicolinate(C8H9NO3)ReductionPATH A: Ring Reduction(H2 / Rh Catalyst)Core->ReductionStereoselectiveHydrogenationOFuncPATH B: O-Functionalization(R-X / Base)Core->OFuncWilliamson EtherSynthesisCarbonylPATH C: Ester Manipulation(Nucleophiles)Core->CarbonylAmidation / HydrazinolysisPipecolate5-Hydroxypipecolate(Avibactam Precursor)Reduction->PipecolateEther5-Alkoxy/Aryloxy Derivatives(HIF-PH Inhibitor Analogs)OFunc->EtherHydrazideAcyl Hydrazides(Heterocycle Synthesis)Carbonyl->Hydrazide

Figure 1: Orthogonal reactivity zones allow for diverse scaffold elaboration.

Path A: Pyridine Ring Reduction (The Avibactam Route)

This is the most industrially significant transformation. The aromatic pyridine ring can be reduced to a saturated piperidine ring.

  • Mechanism: Heterogeneous catalytic hydrogenation.[1]

  • Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon is preferred over Palladium to prevent hydrogenolysis of the C-O bond.

  • Stereochemistry: The reduction creates two chiral centers (C2 and C5). Under controlled conditions, this yields the cis- or trans-5-hydroxypipecolic acid esters, which are resolved enzymatically (e.g., using Lipase PS) to obtain the enantiopure (2S, 5S) scaffold used in Avibactam.[2]

Path B: O-Functionalization (Etherification)

The C5-hydroxyl group is acidic enough (pKa ~8.[1]3) to be deprotonated by weak bases (K₂CO₃, Cs₂CO₃), facilitating

  • Applications: Introduction of lipophilic tails or specific binding elements found in HIF prolyl hydroxylase inhibitors (e.g., aryl ethers via Chan-Lam coupling or alkyl ethers).[1]

  • Selectivity: O-alkylation occurs preferentially over N-alkylation due to the steric hindrance and low basicity of the pyridine nitrogen.

Path C: Ester Manipulations

The ethyl ester is a standard electrophile.[1]

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles and other heterocycles.

  • Hydrolysis: Base hydrolysis (LiOH/NaOH) yields 5-hydroxypicolinic acid, a bidentate ligand capable of chelating metals (e.g., Fe(II) in the active site of prolyl hydroxylases).

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation to 5-Hydroxypipecolate

Target: Synthesis of the piperidine core for β-lactamase inhibitors.

Reagents:

  • Ethyl 5-hydroxypicolinate (1.0 eq)[1][3]

  • 5% Rh/Al₂O₃ (5 wt% loading)

  • Ethanol (Solvent)[1][4][5]

  • Acetic Acid (Catalytic amount, optional to protonate N)

  • Hydrogen Gas (H₂)[1]

Procedure:

  • Dissolution: Dissolve ethyl 5-hydroxypicolinate (10 g) in Ethanol (100 mL) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (0.5 g) under an inert nitrogen atmosphere. Caution: Dry Rh catalysts can ignite solvent vapors.[1]

  • Hydrogenation: Seal the vessel, purge with N₂ (3x), then H₂ (3x). Pressurize to 50–60 psi (3.5–4 bar) H₂.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 12–24 hours. Monitor consumption of starting material by LC-MS (Target Mass: M+H = 174).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude ethyl 5-hydroxypipecolinate as a viscous oil or low-melting solid.

  • Note: This product is a mixture of cis and trans isomers.[1] For Avibactam synthesis, a subsequent enzymatic resolution step is required to isolate the (2S, 5S) isomer.

Protocol 2: O-Alkylation (Synthesis of 5-Alkoxypicolinates)

Target: Introduction of a lipophilic side chain.[1]

Reagents:

  • Ethyl 5-hydroxypicolinate (1.0 eq)[1][3]

  • Alkyl Halide (e.g., Benzyl bromide or 2,2,2-Trifluoroethyl triflate) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • DMF or Acetone (Solvent)[1]

Procedure:

  • Setup: To a stirred solution of ethyl 5-hydroxypicolinate (1.0 g) in dry DMF (10 mL), add anhydrous K₂CO₃ (1.65 g).

  • Addition: Add the alkyl halide (e.g., Benzyl bromide, 0.78 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. (Heating to 60°C may be required for less reactive halides like alkyl chlorides).

  • Quench: Pour the reaction mixture into ice-water (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the ether product.

Case Study: Avibactam Synthesis

The transformation of ethyl 5-hydroxypicolinate into Avibactam represents a classic "scaffold hopping" and stereochemical elaboration strategy.[1]

  • Starting Material: Ethyl 5-hydroxypicolinate.[1][2][6]

  • Step 1 (Reduction): Hydrogenation (as per Protocol 1) converts the flat, aromatic pyridine into a 3D piperidine scaffold.

  • Step 2 (Resolution): The cis-isomer is resolved to obtain the (2S, 5S) enantiomer.[1]

  • Step 3 (Functionalization): The secondary amine is protected, and the ester is converted to an amide/urea derivative, eventually forming the bicyclic diazabicyclooctane (DBO) core.

Safety & Handling

  • Hazards: Ethyl 5-hydroxypicolinate is classified as an Irritant (H315, H319, H335) .[1][7] It causes skin irritation, serious eye irritation, and respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents, strong bases.

References

  • Synthesis of Avibactam

    • Title: Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor.[2]

    • Source:Organic Process Research & Development, 2016.
    • Context: Describes the hydrogenation of ethyl 5-hydroxypicolinate to ethyl 5-hydroxypipecolinate and subsequent enzym
    • (Search: "Avibactam synthesis ethyl 5-hydroxypicolinate")[1]

  • Reactivity of Picolinates

    • Title: The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis.[1]

    • Source: ChemicalBook / Manufacturer Technical Data.[1]

    • Context: General reactivity profile including esterification and metal chelation properties.[1]

  • HIF-PH Inhibitor Chemistry

    • Title: Discovery of Vadadustat (AKB-6548): A Novel, Orally Active HIF Prolyl Hydroxylase Inhibitor.[1][8]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the SAR of picolinic acid derivatives in HIF stabilization, illustrating the importance of the hydroxy-pyridine core.
    • [1]

Methodological & Application

Application Notes & Protocols: Ethyl 5-Hydroxypicolinate as a Strategic Starting Material for the Synthesis of Avibactam

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Avibactam, a novel non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria.[1][2] Its unique diazabicyclooctane (DBO) core structure, however, presents considerable synthetic challenges.[3] This application note details an efficient and scalable synthetic route to avibactam commencing from the commercially available and cost-effective starting material, ethyl 5-hydroxypicolinate.[4][5] This pathway circumvents many of the drawbacks associated with earlier synthetic strategies, such as lengthy reaction sequences, low overall yields, and the use of hazardous reagents.[4] Key strategic advantages of this route include a highly stereoselective lipase-catalyzed resolution to establish the critical chiral centers and an optimized one-pot debenzylation/sulfation endgame.[1][4] This guide provides detailed, field-proven protocols, mechanistic insights, and process optimization data for researchers and drug development professionals engaged in the synthesis of avibactam and related DBO derivatives.

Introduction: The Strategic Value of Ethyl 5-Hydroxypicolinate

Avibactam (sodium (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfonate) is a potent inhibitor of Ambler class A, C, and some class D serine β-lactamases.[1][6] Unlike traditional β-lactam-based inhibitors, avibactam functions via a unique and reversible covalent mechanism, making it a valuable partner for antibiotics like ceftazidime in treating complex infections.[7]

Early syntheses of avibactam were often hampered by expensive starting materials, such as chiral piperidine derivatives, and low overall yields (around 9.0%).[4] The route detailed herein offers a more industrially viable approach. By starting with ethyl 5-hydroxypicolinate, an affordable and readily available building block, the synthesis is streamlined, avoiding complex ring-opening and carbonization steps found in other methods.[1] A reported synthesis following this strategy achieves avibactam in 10 steps with an impressive overall yield of 23.9% on a large scale.[1][4]

Core Advantages of the Ethyl 5-Hydroxypicolinate Route:
  • Economic Viability: Utilizes an inexpensive and commercially accessible starting material, significantly reducing production costs.[5]

  • Process Efficiency: Employs a streamlined, 10-step synthesis with a high overall yield.[1][4]

  • Stereochemical Control: Incorporates a highly efficient enzymatic resolution step to establish the required stereochemistry with an enantiomeric excess (ee) of over 99%.[5]

  • Improved Safety and Environmental Profile: Reduces the reliance on hazardous reagents like diphosgene and employs more environmentally friendly solvents.[4][5]

  • Scalability: The process has been successfully validated on a 400.0 g scale, demonstrating its robustness for large-scale production.[1][4]

Overall Synthetic Workflow

The synthesis of avibactam from ethyl 5-hydroxypicolinate is a multi-step process that strategically builds the complex DBO core. The key transformations include the reduction of the pyridine ring, enzymatic chiral resolution, introduction of protecting groups, formation of the bicyclic urea structure, and a final deprotection-sulfation sequence.

G cluster_0 Phase 1: Piperidine Core Construction cluster_1 Phase 2: Chiral Resolution & Protection cluster_2 Phase 3: DBO Ring Formation cluster_3 Phase 4: Final Deprotection & Sulfation start Ethyl 5-hydroxypicolinate step1 Reduction Hydrogenation start->step1 Rh/C, H₂ step2 Racemic Ethyl 5-hydroxypiperidine-2-carboxylate step1->step2 step3 Lipase-Catalyzed Resolution step2->step3 Lipase (CALB) step4 (2S,5S)-5-hydroxy- piperidine-2-carboxylic acid step3->step4 step5 Protection (e.g., Boc) step4->step5 Boc₂O step6 Key Chiral Intermediate step5->step6 step7 Multi-step Sequence: - Nucleophilic Substitution - Ammonolysis - Intramolecular Urethanization step6->step7 step8 Protected DBO Precursor step7->step8 step9 One-Pot Debenzylation & Sulfation step8->step9 Pd/C, H₂, Me₃N·SO₃ step10 Avibactam Tetrabutylammonium Salt step9->step10 step11 Cation Exchange step10->step11 Sodium Isooctanoate end Avibactam Sodium step11->end

Caption: High-level synthetic workflow from Ethyl 5-hydroxypicolinate to Avibactam.

Detailed Protocols and Methodologies

Step 1: Reduction of Ethyl 5-Hydroxypicolinate

Principle & Rationale: The initial step involves the catalytic hydrogenation of the pyridine ring of ethyl 5-hydroxypicolinate to form the corresponding racemic piperidine derivative, ethyl 5-hydroxy-2-piperidinecarboxylate. This transformation creates the foundational six-membered heterocyclic ring. A rhodium on carbon (Rh/C) catalyst is employed for its high efficiency in hydrogenating aromatic rings under manageable pressure and temperature conditions.

Protocol:

  • Vessel Preparation: To a suitable hydrogenation vessel, add ethyl 5-hydroxypicolinate (1.0 eq, e.g., 25.0 g, 149.6 mmol).

  • Catalyst and Solvent Addition: Add 10% Rhodium on Carbon (10% w/w, e.g., 2.5 g) and a suitable solvent such as ethanol (e.g., 150 mL).[5]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to approximately 200 psi.[5]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25 °C) for 12-24 hours, or until hydrogen uptake ceases as monitored by a pressure gauge.[5]

  • Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the rhodium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, ethyl 5-hydroxy-2-piperidinecarboxylate, as a racemic mixture. This crude product is often of sufficient purity to be carried forward to the next step without further purification.[5]

ParameterValueReference
Substrate Ethyl 5-hydroxypicolinate[5]
Catalyst 10% Rhodium on Carbon (Rh/C)[5]
Solvent Ethanol[5]
Pressure ~200 psi H₂[5]
Temperature 20-25 °C[5]
Reaction Time 12-24 hours[5]
Yield Quantitative (crude)[5]
Step 2: Lipase-Catalyzed Chiral Resolution

Principle & Rationale: This is the most critical step for establishing the correct stereochemistry of avibactam. The racemic piperidine ester is subjected to enzymatic hydrolysis using a lipase, such as Lipozyme CALB. The enzyme selectively hydrolyzes one enantiomer of the ester to its corresponding carboxylic acid, allowing for the separation of the two enantiomers. This biological resolution method is highly efficient, operates under mild conditions, and yields the desired (2S,5S) enantiomer with excellent stereoselectivity (>99% ee).[4][5]

Protocol:

  • Reaction Setup: Dissolve the racemic ethyl 5-hydroxy-2-piperidinecarboxylate (1.0 eq) in a phosphate buffer solution (e.g., pH 7.0).[5]

  • Enzyme Addition: Add the lipase (e.g., Lipozyme CALB).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 35 °C) for 6-24 hours.[5] The reaction progress can be monitored by HPLC to track the formation of the acid and consumption of the starting ester.

  • Separation: Upon completion, the mixture will contain the desired (2S,5S)-5-hydroxypiperidine-2-carboxylic acid and the unreacted (2R,5R)-ester. Adjust the pH to separate the components. Acidify the mixture to precipitate the carboxylic acid or use extraction techniques to separate the acid from the remaining ester.

  • Purification: The desired (2S,5S)-acid can be isolated and purified by crystallization or chromatography.

G racemate Racemic Ethyl 5-hydroxypiperidine-2-carboxylate lipase Lipase (CALB) Phosphate Buffer, 35°C racemate->lipase acid (2S,5S)-5-hydroxy- piperidine-2-carboxylic acid (Desired Product) lipase->acid Selective Hydrolysis ester (2R,5R)-Ethyl 5-hydroxypiperidine-2-carboxylate (Unreacted) lipase->ester No Reaction separation Separation (pH adjustment/extraction) acid->separation ester->separation

Sources

Application Note: High-Purity Synthesis of the Avibactam Intermediate from Ethyl 5-Hydroxypicolinate

[1]

Executive Summary

Avibactam (NXL-104) is a non-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


(2S, 5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylateethyl 5-hydroxypicolinate

Unlike legacy routes relying on expensive chiral pool materials (e.g., hydroxyproline), this protocol utilizes a heterogeneous hydrogenation followed by a highly selective enzymatic resolution . This "Green Chemistry" approach ensures high enantiomeric excess (

Key Chemical Transformation

The workflow focuses on the conversion of the aromatic pyridine to the chiral piperidine core with specific inversion at the C5 position.

Target Molecule: (2S, 5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate (or its N-Boc protected precursor).

Strategic Reaction Overview

The synthesis is broken down into four Critical Process Steps (CPS):

  • Heterogeneous Hydrogenation: Reduction of the pyridine ring to the racemic cis-piperidine.

  • Enzymatic Resolution: Kinetic resolution using Lipase to isolate the (2S, 5S) enantiomer.[1]

  • N-Protection: Stabilization of the secondary amine with a Boc group.

  • Stereochemical Inversion: Conversion of the (5S)-hydroxyl to the (5R)-benzyloxyamine via nucleophilic substitution.

Pathway Visualization

AvibactamRouteStartEthyl 5-hydroxypicolinate(Aromatic Precursor)Step1Hydrogenation(Rh/C, H2)Start->Step1 ReductionInter1rac-cis-Ethyl 5-hydroxypipecolate(Mixture)Step1->Inter1Step2Enzymatic Resolution(Lipase)Inter1->Step2 Selective HydrolysisInter2(2S, 5S)-5-Hydroxypipecolic acid(Chiral Pure)Step2->Inter2 >99% eeStep3Re-esterification & Protection(Boc2O)Inter2->Step3Inter3N-Boc-(2S, 5S)-IntermediateStep3->Inter3Step4Activation & Displacement(Inversion to 5R)Inter3->Step4 MsCl / BnONH2Final(2S, 5R)-Avibactam Intermediate(Target)Step4->Final

Figure 1: Strategic workflow for the conversion of ethyl 5-hydroxypicolinate to the chiral Avibactam core.

Detailed Protocols

Phase 1: Catalytic Hydrogenation (Pyridine Reduction)

Objective: Reduce the aromatic pyridine ring to the saturated piperidine ring. Challenge: Preventing partial reduction and controlling diastereoselectivity (favoring cis over trans).

Protocol:

  • Reactor Loading: To a high-pressure hydrogenation vessel (Hastelloy or Stainless Steel), charge Ethyl 5-hydroxypicolinate (1.0 equiv) dissolved in Ethanol/Water (9:1 v/v).

  • Catalyst Addition: Add 5% Rhodium on Carbon (Rh/C) (5 wt% loading relative to substrate).

    • Note: Rhodium is superior to Palladium for this specific reduction as it minimizes dechlorination byproducts (if chloro-substituents were present) and favors the cis-isomer formation under milder conditions.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and Hydrogen (3x).

    • Pressurize to 30–50 bar (435–725 psi) .

    • Heat to 25–30°C . Stir vigorously (critical for mass transfer).

    • Reaction time: 12–24 hours.[1]

  • Workup:

    • Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate under reduced pressure to yield rac-cis-ethyl 5-hydroxypipecolate as a viscous oil.

Quality Control (QC) Check:

  • 1H NMR: Disappearance of aromatic pyridine protons (7.0–9.0 ppm). Appearance of piperidine multiplets (1.5–3.5 ppm).

Phase 2: Enzymatic Resolution (Chiral Purification)

Objective: Isolate the (2S, 5S) enantiomer from the racemic mixture. Innovation: Use of Candida antarctica Lipase B (CAL-B) for selective hydrolysis.

Protocol:

  • Buffer Prep: Prepare a 0.2 M Phosphate Buffer (pH 7.0–7.5).

  • Reaction: Suspend the rac-cis-ethyl 5-hydroxypipecolate in the buffer (concentration ~100 g/L).

  • Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435, 10–20 wt%).

  • Incubation: Stir at 30–35°C for 24–48 hours.

    • Mechanism:[1][2][3][4][5][6] The lipase selectively hydrolyzes the (2S, 5S)-ester to the corresponding acid, leaving the (2R, 5R)-ester intact (or vice versa depending on specific enzyme strain, but CAL-B typically favors the S-acid in this scaffold).

  • Separation:

    • Filter off the enzyme beads (recyclable).

    • Extract the unreacted ester (unwanted enantiomer) with Ethyl Acetate .

    • The aqueous phase contains the desired (2S, 5S)-5-hydroxypipecolic acid .

  • Isolation: Concentrate the aqueous phase or use ion-exchange resin (Dowex 50WX8) to isolate the amino acid zwitterion.

Phase 3: Protection and Esterification

Objective: Protect the amine and re-esterify the carboxylic acid for the next step.

Protocol:

  • Esterification: Reflux the (2S, 5S)-acid in Ethanolic HCl for 4–6 hours to regenerate the ethyl ester. Remove solvent.

  • Boc Protection:

    • Resuspend the ester hydrochloride in Dichloromethane (DCM) or THF .

    • Add Triethylamine (TEA) (2.5 equiv).

    • Add Di-tert-butyl dicarbonate (

      
      )  (1.1 equiv) at 0°C.
      
    • Warm to room temperature and stir for 4 hours.

  • Workup: Wash with water, 5% citric acid, and brine. Dry over

    
    .
    
  • Product: 1-tert-butyl 2-ethyl (2S, 5S)-5-hydroxypiperidine-1,2-dicarboxylate .

Phase 4: Stereochemical Inversion (The "Switch")

Objective: Convert the (5S)-Hydroxyl group to the (5R)-Benzyloxyamine. Mechanism: Activation of OH followed by

Protocol:

  • Activation (Mesylation):

    • Dissolve the N-Boc intermediate in dry DCM. Cool to -10°C.

    • Add Triethylamine (1.5 equiv) and Methanesulfonyl chloride (MsCl) (1.2 equiv).

    • Stir for 1 hour. The (5S)-OH is converted to the (5S)-OMs (Mesylate).

  • Displacement (Inversion):

    • In a separate vessel, prepare a solution of O-Benzylhydroxylamine hydrochloride (

      
      ) and base (e.g., 
      
      
      or
      
      
      ) in DMF or Acetonitrile .
    • Add the crude mesylate solution to the amine mixture.

    • Heat to 50–60°C for 6–12 hours.

    • Note: The nucleophilic attack by the nitrogen of the hydroxylamine occurs from the back face, inverting the stereocenter from (5S) to (5R).

  • Purification:

    • Dilute with Ethyl Acetate, wash extensively with water/brine to remove DMF.

    • Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).

Final Product: 1-tert-butyl 2-ethyl (2S, 5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate .

Quantitative Data Summary

ParameterPhase 1 (Hydrogenation)Phase 2 (Resolution)Phase 4 (Inversion)
Reagent Ethyl 5-hydroxypicolinateCAL-B Lipase

/ MsCl
Catalyst/Enzyme 5% Rh/CNovozym 435None
Solvent EtOH/H2O (9:1)Phosphate BufferDCM / DMF
Temperature 25°C35°C-10°C

60°C
Typical Yield 90–95%40–45% (Theoretical Max 50%)75–85%
Stereo-purity Racemic (cis-dominant)>99% ee (2S, 5S)>98% de (2S, 5R)

Troubleshooting & Critical Process Parameters (CPPs)

Hydrogenation Stalls
  • Cause: Catalyst poisoning by pyridine trace impurities or insufficient agitation.

  • Solution: Ensure starting material purity >98%. Increase agitation speed to improve

    
     gas-liquid mass transfer.
    
Low Resolution Yield
  • Cause: pH drift during hydrolysis.

  • Solution: Use an autotitrator to maintain pH 7.0–7.5 using dilute NaOH. The acid product lowers pH, which can inhibit the lipase.

Incomplete Inversion (Phase 4)
  • Cause: Steric hindrance or moisture in the displacement reaction.

  • Solution: Ensure strictly anhydrous conditions during mesylation. Use aprotic polar solvents (DMF/DMSO) for the displacement to accelerate the

    
     mechanism.
    

References

  • Process Development of Avibactam

    • Golden, M. D., et al. "Development of a Manufacturing Route to Avibactam, a -Lactamase Inhibitor." Organic Process Research & Development, 2016, 20(9), 1561–1569.
  • Enzymatic Resolution Strategy

    • Wang, T., et al. "Method for synthesizing avibactam sodium."[7] CN Patent 108239089B, 2018.

  • General Synthesis of Diazabicyclooctanes

    • Peilleron, L., & Cariou, K. "Synthetic approaches towards avibactam and other diazabicyclooctane

      
      -lactamase inhibitors."[8] Organic & Biomolecular Chemistry, 2020, 18, 833-844.
      
  • Hydrogenation of Pyridines

    • Study on Rh/C vs Pd/C selectivity for ethyl nicotinate derivatives. Organic Process Research & Development, 2014, 18, 1560–1566.[5]

Application Note: Catalytic Hydrogenation of Ethyl 5-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrogenation of ethyl 5-hydroxypicolinate to ethyl 5-hydroxypipecolate is a critical transformation in the synthesis of non-proteinogenic amino acid scaffolds, particularly for NMDA receptor modulators and diazabicyclooctane


-lactamase inhibitors.

This transformation presents three specific chemoselective challenges:

  • Catalyst Poisoning: The resulting secondary amine (piperidine) strongly adsorbs to metal surfaces, deactivating the catalyst.

  • Chemo-selectivity: Preventing hydrogenolysis of the C5-hydroxyl group or reduction of the C2-ester.

  • Stereocontrol: Managing the cis/trans diastereoselectivity at the newly formed C2 and C5 chiral centers.

This guide details two validated protocols: a robust Batch Method (PtO₂) for general synthesis and a Precision Method (Ir-Catalysis) for stereoselective applications.

Strategic Analysis & Reaction Mechanism

The Challenge of Pyridine Reduction

Unlike benzene, pyridine hydrogenation is complicated by the nitrogen lone pair. In neutral solvents, the substrate (and product) coordinates to the catalyst surface via the nitrogen, inhibiting hydrogen turnover.

The Solution: Performing the reaction in glacial acetic acid or using pyridinium salts . Protonation of the nitrogen (


) prevents lone-pair coordination to the metal, allowing the 

-system to lie flat against the catalyst surface for hydrogenation.
Stereochemical Pathway

The reduction establishes two chiral centers. Under heterogeneous conditions (Pt/Rh), hydrogen adds from the catalyst surface (syn-addition).

  • Kinetic Product: The cis-isomer (2,5-cis) is generally favored as hydrogen adds to the face adsorbed to the catalyst.

  • Thermodynamic Product: The trans-isomer may form via isomerization if the reaction time is prolonged or if the intermediate enamine undergoes bond rotation.

Mechanistic Diagram

ReactionMechanism cluster_poison Inhibition Pathway (Neutral pH) Substrate Ethyl 5-hydroxypicolinate Protonation Protonation (AcOH Solvent) Substrate->Protonation + H+ Poison Catalyst Poisoning (N-Metal Bond) Substrate->Poison No Acid Adsorption Surface Adsorption (Pyridinium Cation) Protonation->Adsorption Metal Surface H_Add_1 Partial Reduction (Dihydropyridine) Adsorption->H_Add_1 + 2H (Syn) H_Add_2 Full Saturation (Piperidine) H_Add_1->H_Add_2 + 2H (Syn) Product Ethyl 5-hydroxypipecolate (Acetate Salt) H_Add_2->Product Desorption

Figure 1: Mechanistic pathway highlighting the necessity of acidic conditions to prevent catalyst poisoning.

Critical Process Parameters

ParameterRecommendationRationale
Catalyst PtO₂ (Adams' Catalyst) Platinum Oxide is superior for pyridines in acidic media. It resists poisoning better than Pd/C and minimizes hydrogenolysis of the 5-OH group compared to Pd.
Solvent Glacial Acetic Acid Essential for protonation.[1] Acts as both solvent and promoter.[2]
Pressure 3–5 bar (50–75 psi) Moderate pressure is sufficient for activated pyridines. Higher pressures (50 bar) increase rate but risk ester reduction.
Temperature 25°C – 40°C Keep mild to preserve the ester and prevent epimerization.
Concentration 0.1 M – 0.5 M High dilution prevents intermolecular side reactions.

Experimental Protocols

Protocol A: Standard Batch Hydrogenation (High Throughput)

Best for: Gram-scale synthesis where cis/trans mixture is acceptable or separation is planned.

Materials:

  • Ethyl 5-hydroxypicolinate (10.0 mmol, 1.67 g)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (10 wt%, 167 mg)

  • Glacial Acetic Acid (30 mL)

  • Hydrogen Gas (Balloon or Parr Shaker)

Step-by-Step Methodology:

  • Preparation: In a high-pressure glass vessel or Parr shaker bottle, dissolve the substrate in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂. Safety Note: Do not add dry catalyst to flammable solvents in the presence of air; however, acetic acid is less flammable than alcohols. Ideally, wet the catalyst with a small amount of acetic acid first.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Hydrogenation: Charge the vessel with Hydrogen (

    
    ) to 4 bar (60 psi) . Shake/stir vigorously at room temperature (25°C).
    
  • Monitoring: Monitor H₂ uptake. The reaction typically consumes 3 equivalents of H₂ over 6–12 hours. Verify conversion via TLC (stain with Ninhydrin) or LC-MS (Target Mass: M+1 = 174.1).

  • Workup:

    • Vent H₂ and purge with N₂.[2]

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure to yield the acetate salt of the product as a viscous oil.

  • Free Base Liberation (Optional): Dissolve residue in

    
    , cool to 0°C, and slowly add saturated 
    
    
    
    until pH 8. Extract immediately to avoid ester hydrolysis.
Protocol B: Asymmetric Hydrogenation (High Stereocontrol)

Best for: Enantioselective synthesis requiring high cis-selectivity. Based on Iridium-catalyzed methodology [1].

Materials:

  • Substrate: 5-hydroxypicolinate pyridinium salt (HCl salt).

  • Catalyst:

    
     (2.5 mol%) with Chiral Ligand (e.g., (R)-MeO-Biphep or similar atropisomeric ligand).
    
  • Solvent: Toluene or THF/Acetic Acid mixture.

Methodology:

  • Catalyst Prep: Pre-complex the Iridium source and Chiral Ligand in THF under Argon for 30 mins.

  • Reaction: Transfer the active catalyst solution to an autoclave containing the substrate.

  • Conditions: Pressurize to 50 bar (725 psi)

    
    . Heat to 60°C.
    
  • Outcome: This method typically yields the (2S, 5S)-cis isomer with >90% ee and >10:1 dr (diastereomeric ratio).

Analytical Validation & Troubleshooting

Analytical Markers
  • NMR (

    
    ): 
    
    • Pyridine (Starting Material):[1][3][4][5][6] Aromatic signals at

      
       7.0–8.5 ppm.
      
    • Piperidine (Product): Loss of aromatic signals. Appearance of multiplets at

      
       1.5–3.5 ppm.
      
    • Stereochemistry: The coupling constant (

      
      ) between H-2 and H-3 helps distinguish isomers. Cis-isomers typically show specific axial-equatorial relationships compared to trans.
      
  • Mass Spec: Shift from m/z 167 (SM) to 173 (Product).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Incomplete Conversion Catalyst PoisoningEnsure solvent is acidic (AcOH). Switch to fresh PtO₂. Increase pressure to 10 bar.
Loss of Hydroxyl Group HydrogenolysisSwitch from Pd/C to PtO₂ or Rh/Al₂O₃. Lower the reaction temperature.
Ester Hydrolysis Wet Solvent / High TempEnsure Glacial Acetic Acid is anhydrous. Keep temp <40°C. Avoid aqueous workup if possible (isolate as salt).
Low Cis/Trans Ratio Thermodynamic EquilibrationStop reaction immediately upon H₂ uptake completion. Lower temperature.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_downstream Downstream Start Start: Ethyl 5-hydroxypicolinate Dissolve Dissolve in Glacial AcOH (0.2 M) Start->Dissolve CatLoad Add PtO2 (10 wt%) Dissolve->CatLoad Pressurize Pressurize H2 (60 psi) Temp: 25°C CatLoad->Pressurize Monitor Monitor H2 Uptake (6-12 Hours) Pressurize->Monitor Filter Filter (Celite) Remove Catalyst Monitor->Filter Complete Evap Rotary Evaporation (Remove AcOH) Filter->Evap Neutralize Neutralize (NaHCO3) *Only if Free Base needed* Evap->Neutralize End Final Product: Ethyl 5-hydroxypipecolate Evap->End Isolate as Acetate Salt Neutralize->End

Figure 2: Operational workflow for the batch hydrogenation process.

References

  • Stereoselective Iridium Catalysis: Title: Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts.[6] Source: Organic Chemistry Frontiers (RSC). URL:[Link]

  • General Pyridine Hydrogenation: Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[1][3][5] Source: Asian Journal of Chemistry / ResearchGate. URL:[Link]

  • Mechanism of Heterogeneous Hydrogenation: Title: Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over Catalyst: A DFT study. Source: Canadian Journal of Chemistry.[4] URL:[Link][3][5]

  • Analogous Synthesis (Pipecolic Acid Derivatives): Title: Synthesis of 5-Hydroxypipecolic Acid Derivatives.[6] Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Application Note: High-Selectivity Reduction of Ethyl 5-Hydroxypicolinate using Rh/C Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of ethyl 5-hydroxypicolinate to ethyl 5-hydroxypipecolate is a critical transformation in the synthesis of non-natural amino acids and chiral building blocks for drug discovery. While various heterogeneous catalysts (Pd, Pt, Ru) facilitate pyridine hydrogenation, Rhodium on Carbon (Rh/C) offers a superior balance of activity and chemoselectivity, specifically minimizing the hydrogenolysis of the 5-hydroxyl group. This application note details a robust protocol for this transformation, emphasizing the mechanistic role of solvent acidity in stereocontrol and catalyst longevity.

Scientific Foundation & Mechanism

Why Rhodium?

The reduction of hydroxypyridines presents two competing pathways:

  • Ring Hydrogenation (Desired): Saturation of the aromatic ring to form the piperidine.

  • Hydrogenolysis (Undesired): Cleavage of the C-O bond, leading to deoxygenated byproducts.

Palladium (Pd/C) is notoriously active for hydrogenolysis, often stripping the hydroxyl group before ring saturation is complete. Platinum (PtO2) is effective but often requires harsh acidic conditions that may hydrolyze the ester. Rhodium (Rh) operates under milder conditions and exhibits a distinct "cis-preference" due to its surface binding characteristics, making it the catalyst of choice for preserving oxygenated functionality on aromatic rings.

Mechanistic Pathway

The reaction proceeds via the adsorption of the pyridinium species onto the metal surface.

  • Protonation: The basic nitrogen of the pyridine must be protonated (using acetic acid or HCl) to prevent strong coordination of the free amine product, which would otherwise poison the catalyst.

  • Adsorption: The pyridinium ring adsorbs flat against the Rh surface.

  • Hydrogen Addition: H2 adds sequentially from the metal surface to the "bottom" face of the ring.

  • Stereoselectivity: Since hydrogen adds from the catalyst surface, the resulting substituents (5-OH and 2-COOEt) tend to end up on the same side (cis) relative to the ring, provided isomerization does not occur.

Reaction Pathway Diagram

The following diagram illustrates the reaction flow and competing pathways.

ReactionPathway cluster_conditions Critical Parameters Substrate Ethyl 5-hydroxypicolinate (Aromatic Pyridine) Intermediate Partially Reduced Intermediates Substrate->Intermediate + H2, Rh/C Adsorption Product Ethyl 5-hydroxypipecolate (Piperidine Target) Intermediate->Product + H2 Ring Saturation SideProduct Ethyl pipecolate (Over-reduced) Intermediate->SideProduct Hydrogenolysis (Avoided by Rh) Solvent Solvent: AcOH (Proton Source) Pressure Pressure: 3-5 bar

Figure 1: Reaction pathway for the hydrogenation of ethyl 5-hydroxypicolinate, highlighting the chemoselectivity of Rh/C against hydrogenolysis.

Experimental Protocol

Materials & Equipment
  • Substrate: Ethyl 5-hydroxypicolinate (>98% purity).

  • Catalyst: 5% Rh/C (Degussa type or equivalent, 50% wet). Note: Wet catalyst is safer to handle.

  • Solvent: Glacial Acetic Acid (AcOH). Alternative: Ethanol with 1.1 eq HCl.

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave).

Step-by-Step Methodology
StepActionCritical Scientific Rationale
1 Dissolution Dissolve 10.0 g (59.8 mmol) of substrate in 100 mL Glacial Acetic Acid.
2 Catalyst Addition Add 1.0 g of 5% Rh/C (wet). Caution: Add catalyst under inert atmosphere (N2 or Ar).
3 Purging Seal reactor. Purge with N2 (3x), then H2 (3x).
4 Reaction Pressurize to 50 psi (3.5 bar) H2. Agitate at Room Temperature (25°C) for 12-18 hours.
5 Monitoring Check H2 uptake. If stalled, repressurize. Monitor via TLC or LC-MS.
6 Workup Filter catalyst through a Celite pad. Wash pad with Ethanol.
7 Isolation Concentrate filtrate under reduced pressure. Co-evaporate with Toluene to remove trace AcOH.
Workflow Diagram

Workflow Start Start: Weigh Substrate Dissolve Dissolve in Glacial AcOH (Protonation Step) Start->Dissolve CatLoad Add 5% Rh/C (Wet) Under N2 Blanket Dissolve->CatLoad React Hydrogenate 50 psi, 25°C, 16h CatLoad->React Filter Filter through Celite (Remove Rh) React->Filter Evap Rotary Evaporation (Remove Solvent) Filter->Evap Finish Product: Ethyl 5-hydroxypipecolate (Acetate Salt) Evap->Finish

Figure 2: Operational workflow for the batch hydrogenation process.

Optimization & Troubleshooting

Stereochemical Control (Cis vs. Trans)

The reduction typically yields a mixture of diastereomers.

  • Cis-Major: In acidic media (AcOH), the protonated pyridine adsorbs flat, favoring cis-hydrogenation (all H added from one face).

  • Trans-Minor: If the reaction temperature is increased (>60°C), isomerization of the intermediate enamine/imine can occur, increasing the trans isomer ratio.

  • Recommendation: Keep temperature <30°C to maximize cis-selectivity.

Common Issues
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning by amine product.Ensure sufficient acid (AcOH) is present. Increase H2 pressure to 100 psi.
Loss of Hydroxyl Group Hydrogenolysis (Over-reduction).Switch Catalyst: Ensure Rh is used, not Pd. Lower Temperature: Hydrogenolysis has a higher activation energy than ring hydrogenation.
Ester Hydrolysis Water in solvent + Acid.Use Glacial AcOH or anhydrous EtOH/HCl. Avoid water in the reaction mixture.

Safety Considerations

  • Catalyst Flammability: Dry Rh/C is pyrophoric. Always keep it wet with water or solvent. After filtration, immediately wet the filter cake with water before disposal.

  • Hydrogen Gas: Extremely flammable. Ensure reactor is grounded and leak-tested.

  • Acetic Acid: Corrosive. Use in a fume hood.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of pyridine reduction and Rh vs. Pd selectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on catalyst choice for functional group tolerance).
  • Chemical Book. (2023).[1][2] 5-Hydroxypicolinic acid Properties and Reactions. (General physical properties and derivatives).

  • ResearchGate. (2010). Synthesis of 5-hydroxypipecolic acid derivatives. (Specific example of pipecolate synthesis).

Sources

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of 5-Hydroxypyridine-2-carboxylic acid ethyl ester

Ethyl 5-hydroxypyridine-2-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is deceptively simple, yet it houses a strategically arranged collection of functional groups that offer multiple, distinct opportunities for chemical modification. The pyridine ring provides a stable aromatic core, while the hydroxyl, ethyl ester, and ring nitrogen functionalities serve as versatile handles for derivatization. This unique combination allows for the systematic modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, making it an invaluable scaffold for building complex, biologically active molecules and functional materials.[2]

This application note provides a detailed exploration of key derivatization strategies for ethyl 5-hydroxypyridine-2-carboxylate. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind each transformation, offering field-proven protocols and insights to guide researchers in leveraging this powerful chemical intermediate.

Core Reactivity Analysis: A Multi-Functional Platform

The synthetic utility of ethyl 5-hydroxypyridine-2-carboxylate stems from its three primary reactive centers:

  • The Phenolic Hydroxyl Group (C5-OH): This is often the most versatile site for derivatization. Its acidic proton can be readily removed to form a nucleophilic phenoxide, opening pathways for etherification. Furthermore, it can be converted into an excellent leaving group, such as a triflate, enabling powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

  • The Ethyl Ester Group (C2-COOEt): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, other esters, or used in decarboxylation reactions.[3]

  • The Pyridine Nitrogen (N1): As a heteroaromatic nitrogen, it possesses a lone pair of electrons and can be alkylated to form pyridinium salts, thereby modulating the overall electronics and solubility of the molecule.

The interplay of these functional groups, along with the potential for keto-enol tautomerism, dictates the reaction conditions required for selective derivatization.[4]

G cluster_0 Hydroxyl Group (C5-OH) Derivatization cluster_1 Ester Group (C2-COOEt) Derivatization cluster_2 Pyridine Nitrogen (N1) Derivatization start Ethyl 5-Hydroxypyridine-2-carboxylate O_Alkylation O-Alkylation start->O_Alkylation R-X, Base Triflation Triflation start->Triflation Tf2O or Comins' Reagent Hydrolysis Hydrolysis start->Hydrolysis NaOH or H+ N_Alkylation N-Alkylation start->N_Alkylation R-X Suzuki Suzuki-Miyaura Coupling Triflation->Suzuki Amidation Amide Coupling Hydrolysis->Amidation

Caption: Key derivatization pathways for Ethyl 5-Hydroxypyridine-2-carboxylate.

Strategy 1: O-Alkylation of the Phenolic Hydroxyl Group

Etherification at the C5-hydroxyl position is a fundamental strategy for introducing alkyl or aryl substituents, which can significantly alter the molecule's biological activity and pharmacokinetic profile. The Williamson ether synthesis is the most common and reliable method employed for this transformation.

Causality and Mechanistic Insight: The reaction proceeds via a two-step mechanism. First, a base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide (or other electrophile with a suitable leaving group) in a classic SN2 reaction to form the desired ether. The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and helps avoid side reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetone are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion, and do not interfere with the SN2 reaction.

Protocol 1: Synthesis of Ethyl 5-benzyloxypyridine-2-carboxylate

Materials:

  • Ethyl 5-hydroxypyridine-2-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 5-hydroxypyridine-2-carboxylate (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously for 15 minutes at room temperature.

  • Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 5-benzyloxypyridine-2-carboxylate.

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Ethyl IodideK₂CO₃AcetoneReflux85-95
Benzyl BromideK₂CO₃DMF6590-98
Propargyl BromideNaHTHF0 to RT80-90
Methyl TosylateCs₂CO₃Acetonitrile5088-96

Strategy 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl structures, which are prevalent in modern pharmaceuticals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[5] This strategy involves converting the hydroxyl group into a trifluoromethanesulfonate (triflate) ester. The triflate group is an exceptional leaving group, making the pyridine ring susceptible to palladium-catalyzed cross-coupling with organoboron reagents.

Causality and Mechanistic Insight: This is a two-part process.

  • Triflation: The hydroxyl group is reacted with triflic anhydride (Tf₂O) or a milder reagent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the triflic acid byproduct.

  • Suzuki-Miyaura Coupling: The resulting pyridyl triflate undergoes a catalytic cycle with a palladium(0) complex.[6][7] The cycle involves:

    • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the triflate.

    • Transmetalation: In the presence of a base (e.g., K₃PO₄), the organic group from the boronic acid is transferred to the palladium center.

    • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 2a: Synthesis of Ethyl 5-(trifluoromethanesulfonyloxy)picolinate

Materials:

  • Ethyl 5-hydroxypyridine-2-carboxylate

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve ethyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (2.0 eq) to the solution.

  • Reagent Addition: Add triflic anhydride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step but can be purified by flash chromatography if necessary.

Protocol 2b: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • Ethyl 5-(trifluoromethanesulfonyloxy)picolinate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: To a Schlenk flask, add the pyridyl triflate (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous potassium phosphate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-16 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Strategy 3: Derivatization of the Carboxylic Ester Group

The ethyl ester at the C2 position provides a gateway to a vast number of derivatives, most notably amides, which are a cornerstone of medicinal chemistry. This typically involves a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by amide bond formation.

Causality and Mechanistic Insight:

  • Saponification (Hydrolysis): The ester is cleaved using a base like sodium hydroxide (NaOH) in a water/alcohol mixture. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate.

  • Amide Coupling: The resulting carboxylic acid is activated to make the carbonyl carbon more electrophilic. This is achieved using a peptide coupling reagent (e.g., HATU, HOBt/EDC). The activated acid then readily reacts with a primary or secondary amine to form the stable amide bond.

Protocol 3a: Hydrolysis to 5-Hydroxypyridine-2-carboxylic acid

Materials:

  • Ethyl 5-hydroxypyridine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Reaction Setup: Dissolve the ester (1.0 eq) in a mixture of methanol and water.

  • Reagent Addition: Add an aqueous solution of NaOH (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the solution in an ice bath and carefully acidify with 1M HCl until the pH is ~3-4.

  • Isolation: The carboxylic acid product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3b: Amide Coupling with Benzylamine

Materials:

  • 5-Hydroxypyridine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In an inert atmosphere flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 20-30 minutes at room temperature.

  • Amine Addition: Add benzylamine (1.1 eq) to the activated acid solution.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography or recrystallization.

Conclusion

Ethyl 5-hydroxypyridine-2-carboxylate is a remarkably adaptable chemical scaffold. By understanding the distinct reactivity of its functional groups, researchers can strategically select from a range of derivatization techniques—including O-alkylation, palladium-catalyzed cross-coupling, and amide bond formation—to construct novel molecules with tailored properties. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals to unlock the full synthetic potential of this valuable building block.

References

  • Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS. (2023). PMC - NIH.
  • Method for producing 5-hydroxypiperidine-2-carboxylic acid. (US9790181B2).
  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boron
  • 5-Hydroxy-pyridine-2-carboxylic acid. Chem-Impex.
  • Simple and Practical Derivatization Procedure for Enhanced Detection of Carboxylic Acids in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (2010). PubMed.
  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Boron Molecular.
  • Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. (2024).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PMC - NIH.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science (RSC Publishing).

Sources

Ethyl 5-hydroxypicolinate in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 5-hydroxypicolinate in Medicinal Chemistry

Executive Summary

Ethyl 5-hydroxypicolinate (CAS 65275-12-9) is a high-value pyridine scaffold utilized primarily in the synthesis of HIF-prolyl hydroxylase (HIF-PH) inhibitors , antibacterial agents, and transition-metal ligands. Its structural utility lies in its dual-functionality: the C2-ester provides a handle for generating bidentate chelating pharmacophores (picolinamides/picolinic acids), while the C5-hydroxyl group serves as an orthogonal vector for extending into hydrophobic enzyme pockets via ether linkages.

This guide details the strategic application of this scaffold, focusing on the synthesis of HIF-PH inhibitors (e.g., analogs of Roxadustat/Vadadustat pharmacophores) and providing validated protocols for its functionalization.

Structural Utility & Pharmacophore Analysis

The molecule functions as a "medicinal chemistry hub" due to its ability to support divergent synthesis. In the context of metallo-enzyme inhibition (specifically Fe(II)/2-oxoglutarate-dependent dioxygenases), the picolinate core is the "warhead," while the 5-position dictates selectivity.

Mechanistic Rationale: The Iron Chelation Mode

The physiological target, HIF-Prolyl Hydroxylase (PHD), contains a catalytic triad (His-His-Asp) that binds a ferrous iron (Fe²⁺). Inhibitors must displace the co-substrate (2-oxoglutarate) by chelating this iron.

  • The Warhead (C2-C3): The pyridine nitrogen and the carbonyl oxygen (from the amide or acid derived from the C2-ester) form a bidentate ligand that clamps onto the active site Fe²⁺.

  • The Vector (C5-OH): The 5-hydroxyl group allows for O-alkylation or Mitsunobu reactions. This extension is critical for reaching the hydrophobic tunnel of the PHD enzyme, improving potency and isoform selectivity.

G Core Ethyl 5-hydroxypicolinate (CAS 65275-12-9) Path_A Path A: C5-Functionalization (Etherification) Core->Path_A Mitsunobu / S_N2 Path_B Path B: C2-Transformation (Hydrolysis/Amidation) Core->Path_B Saponification / Aminolysis Target_1 HIF-PH Inhibitors (Anemia Therapy) Path_A->Target_1 Target_3 Antibacterial Agents (Peptide Deformylase) Path_A->Target_3 Path_B->Target_1 Target_2 Metallo-Supramolecular Ligands Path_B->Target_2

Figure 1: Divergent synthetic utility of the Ethyl 5-hydroxypicolinate scaffold. The primary workflow involves C5-functionalization followed by C2-warhead generation.

Detailed Experimental Protocols

The following protocols are designed for scale-up robustness. Causality is explained for every critical parameter.

Protocol A: C5-O-Alkylation (Ether Synthesis)

Objective: To attach the hydrophobic tail required for enzyme pocket occupation. Scope: Applicable to benzyl halides, alkyl halides, and heteroaryl-methyl halides.

Reagents:

  • Ethyl 5-hydroxypicolinate (1.0 eq)

  • Electrophile (e.g., Benzyl bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Solvation: Dissolve Ethyl 5-hydroxypicolinate in DMF (0.2 M concentration).

    • Expert Insight: Use anhydrous DMF. Water competes with the phenol for the base, reducing yield and potentially hydrolyzing the ester prematurely.

  • Deprotonation: Add K₂CO₃ in a single portion at room temperature (RT). Stir for 15 minutes.

    • Observation: The suspension may turn slightly yellow as the phenoxide anion forms.

  • Addition: Add the electrophile dropwise over 5 minutes.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Critical Control: Do not exceed 80°C. Higher temperatures risk hydrolyzing the ethyl ester to the acid, which is zwitterionic and difficult to extract from DMF.

  • Workup (The "Crash-Out" Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture into 10 volumes of ice-cold water while stirring vigorously.

    • The product (Ethyl 5-(benzyloxy)picolinate) should precipitate as a solid. Filter, wash with water, and dry.

    • Why this works: The ester is lipophilic; the starting material and DMF are water-soluble. This avoids tedious DMF extraction.

Protocol B: Saponification to the Free Acid

Objective: To generate the carboxylic acid intermediate for subsequent amide coupling.

Reagents:

  • Ethyl 5-(substituted)picolinate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF.

  • Hydrolysis: Add LiOH dissolved in the minimum amount of water. Stir at RT for 2–4 hours.

    • Expert Insight: Avoid MeOH if possible to prevent transesterification byproducts, though LiOH usually drives it to completion.

  • Acidification (Critical Step):

    • Evaporate THF under reduced pressure.

    • Cool the aqueous residue to 0°C.

    • Slowly add 1N HCl until pH reaches ~3–4.

    • Causality: Picolinic acids are zwitterionic. If pH < 2, the pyridine nitrogen protonates, making the molecule water-soluble (cationic). If pH > 5, the carboxylate (anionic) remains soluble. The Isoelectric Point (pI) is typically around pH 3.5, where precipitation is maximal.

  • Isolation: Filter the white precipitate. If no precipitate forms, extract with 2-MeTHF or EtOAc/iPrOH (9:1).

Protocol C: Amide Coupling (Warhead Formation)

Objective: To synthesize the final bioactive HIF-PH inhibitor (Picolinamide).

Reagents:

  • 5-(Substituted)picolinic acid (1.0 eq)

  • Amine partner (e.g., Glycine methyl ester or a complex amine) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the acid and HATU in DMF. Add 1.0 eq of DIPEA. Stir for 5 minutes.

    • Mechanism:[2][3][4][5][6] This pre-activates the acid to the OAt-ester, minimizing racemization (if chiral centers exist) and accelerating the reaction.

  • Coupling: Add the amine partner and the remaining DIPEA. Stir at RT for 2–12 hours.

  • Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (removes unreacted acid), 1N HCl (removes unreacted amine/pyridine), and Brine.

    • Note: If the product contains the pyridine ring, skip the HCl wash or keep it very mild (pH 5) to avoid extracting the product into the aqueous layer.

Case Study: HIF-PH Inhibition Mechanism

The diagram below illustrates how the 5-substituted picolinate scaffold functions within the HIF-PH active site.

HIF_Mechanism Fe Active Site Iron (Fe2+) Inhibitor 5-Substituted Picolinate (Inhibitor) Inhibitor->Fe Bidentate Chelation (N1 & C2-Carbonyl) Substrate_Pocket Hydrophobic Pocket (Target for C5-Tail) Inhibitor->Substrate_Pocket C5-Ether Extension (Van der Waals)

Figure 2: Pharmacophore interaction map. The picolinate core chelates the catalytic iron, while the C5-substituent (introduced via Protocol A) occupies the substrate binding pocket to displace 2-oxoglutarate.

Quality Control & Characterization

To ensure the integrity of the intermediate (Ethyl 5-hydroxypicolinate) and its derivatives:

TestAcceptance CriteriaMethodological Note
1H NMR (DMSO-d6) C5-H signal ~8.2 ppm (d); OH signal ~10.8 ppm (s, broad).The OH proton is exchangeable; use dry DMSO to visualize.
HPLC Purity >98.0% (AUC)Detect at 254 nm (Pyridine absorption).
Water Content <0.5% w/wCritical for Protocol A; water consumes the alkyl halide.
Appearance White to Off-White SolidYellowing indicates oxidation of the phenol or pyridine N-oxide formation.

References

  • PubChem. Ethyl 5-hydroxypicolinate (Compound Summary). National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. Structure-Based Design and Synthesis of HIF-1α Prolyl Hydroxylase Inhibitors. (General reference for Picolinate SAR in HIF-PH). [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Mechanistic grounding for alternative C5-functionalization). [Link]

Sources

Application Note: Esterification of 5-Hydroxypyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic protocols for the esterification of 5-hydroxypyridine-2-carboxylic acid (5-hydroxypicolinic acid) to its methyl ester, methyl 5-hydroxypyridine-2-carboxylate . Due to the zwitterionic nature and poor solubility of the parent acid, standard Fischer esterification can be sluggish. This note prioritizes an in-situ acid chloride generation method using Thionyl Chloride (


) in Methanol, which offers superior conversion rates and yield compared to sulfuric acid catalysis. Detailed workup procedures are provided to manage the amphoteric properties of the pyridine ring during isolation.

Introduction & Strategic Considerations

The Substrate: 5-Hydroxypyridine-2-Carboxylic Acid

The starting material is a substituted pyridine derivative often used as a scaffold in drug discovery (e.g., for HIF prolyl hydroxylase inhibitors or collagen biosynthesis modulators).

PropertyData
CAS Number 15069-92-8
Formula

MW 139.11 g/mol
Appearance Off-white to beige powder
Solubility Low in non-polar solvents; soluble in dilute acid/base.
pKa ~3.5 (COOH), ~8.5 (OH), ~3.0 (Pyridine N)
The "Zwitterion Trap"

In neutral media, the molecule exists largely as a zwitterion (carboxylate anion / pyridinium cation). This lattice energy significantly reduces solubility in organic solvents, impeding reaction kinetics.

  • Solution: We must protonate the carboxylate to break the zwitterion. Using anhydrous

    
     (generated in situ) solubilizes the intermediate as the hydrochloride salt, allowing the reaction to proceed.
    
Selectivity (COOH vs. OH)

The molecule contains two nucleophilic oxygen centers: the carboxylate and the phenolic 5-hydroxyl group.

  • Target: Esterification of COOH.

  • Risk: O-alkylation or chlorination of the 5-OH.

  • Control: Under acidic conditions (

    
    /MeOH), the phenol is protonated/neutral and less nucleophilic than the activated carbonyl, favoring selective ester formation.
    

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The preferred method utilizes thionyl chloride to generate the acid chloride intermediate (or activated acyl-sulfite), which is immediately trapped by methanol.

ReactionScheme SM 5-Hydroxypyridine-2-COOH (Zwitterionic Solid) Activation Activation (SOCl2, 0°C) SM->Activation + SOCl2 Inter Acyl Chloride / Activated Complex (Soluble HCl Salt) Activation->Inter - SO2, - HCl Methanolysis Methanolysis (Reflux) Inter->Methanolysis + MeOH Product Methyl 5-hydroxypyridine-2-carboxylate (Methyl Ester) Methanolysis->Product - HCl

Figure 1: Reaction pathway via in-situ acid chloride generation.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Recommended)

Best for: High yield, difficult-to-dissolve substrates, scale-up (grams to kilograms).

Reagents:
  • 5-Hydroxypyridine-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 – 4.0 eq)
    
  • Methanol (Anhydrous) (10 – 15 volumes)

Step-by-Step Procedure:
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite) to exclude moisture.

  • Solvent Charge: Charge Anhydrous Methanol (10 mL per gram of substrate) into the RBF. Cool the solvent to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe.

    • Caution: This step generates

      
       gas and heat. Maintain temperature < 10°C.
      
  • Substrate Addition: Add 5-Hydroxypyridine-2-carboxylic acid in portions to the cold solution.

    • Note: The solid may not dissolve immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. The solution should clarify as the HCl salt forms.

  • Reflux: Heat the reaction to reflux (approx. 65°C) for 4–6 hours .

    • Monitor: Check progress via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Concentration: Cool to RT. Concentrate the reaction mixture in vacuo to remove methanol and excess

    
    .
    
    • Result: A sticky yellow/white solid residue (the ester hydrochloride salt).

Method B: Sulfuric Acid Catalysis (Fischer Esterification)

Best for: Small scale, when


 is unavailable, or if avoiding chlorinated reagents is strictly required.
  • Suspend substrate in Methanol (20 volumes).

  • Add conc.[1]

    
     (0.5 – 1.0 eq) dropwise.
    
  • Reflux for 12–24 hours . (Slower kinetics due to equilibrium).

  • Requires azeotropic removal of water (Dean-Stark) for high conversion, which is difficult with Methanol. Molecular sieves (3Å) can be added to the reflux.

Workup & Isolation (Critical Step)

The product is initially isolated as the Hydrochloride Salt . To obtain the free base ester, careful neutralization is required to avoid hydrolysis (saponification).

WorkupFlow Crude Crude Residue (Ester HCl Salt) Dissolve Dissolve in Min. Water (Ice Cold) Crude->Dissolve Neutralize Neutralize to pH 7.5 - 8.0 (Sat. NaHCO3) Dissolve->Neutralize Precipitation Check for Precipitation Neutralize->Precipitation Filter Filtration (If solid forms) Precipitation->Filter Yes Extract Extraction (EtOAc or DCM/iPrOH) Precipitation->Extract No (Soluble) Final Final Product (Methyl 5-hydroxypyridine-2-carboxylate) Filter->Final Dry Dry (Na2SO4) & Concentrate Extract->Dry Dry->Final

Figure 2: Isolation workflow for zwitterionic esters.

Detailed Workup Protocol:

  • Resuspension: Dissolve the crude residue in a minimum amount of ice-cold water (approx. 3-5 mL/g).

  • Neutralization: Slowly add saturated aqueous

    
     while stirring.
    
    • Target pH:7.5 – 8.0 . Do not exceed pH 9 to prevent ester hydrolysis.

  • Extraction:

    • Scenario A (Precipitate): If the ester precipitates as a solid (common), filter it off, wash with cold water, and dry.

    • Scenario B (Solution): If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3 x) .

    • Tip: If the product remains in the aqueous phase (due to the 5-OH polarity), use 10% Isopropanol in Dichloromethane (DCM) for extraction.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    

Analytical Validation

ParameterExpected ValueNotes
Appearance Pale tan to off-white solidColor darkens upon oxidation/storage.
Melting Point 168 – 170 °CDistinct from acid (dec >270°C).[2]
MS (ESI+) [M+H]+ = 154.05Base peak.
1H NMR (DMSO-d6)

3.85 (s, 3H, OMe)
Methyl ester singlet is diagnostic.
1H NMR (Aromatic)

8.2 (d, H6), 7.4 (dd, H4), 7.9 (d, H3)
Patterns vary slightly by solvent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction (Zwitterion insolubility).Increase

equivalents to 5.0. Ensure vigorous reflux.
Product Hydrolysis Workup pH too high (>9) or too warm.Keep workup cold (0-5°C). Use

strictly; avoid NaOH.
Side Product (Chlorination) Reaction temp too high during addition.Ensure

is added at 0°C. Do not overheat during reflux (>70°C).
Emulsion during Extraction Amphoteric nature of product.Saturate aqueous layer with NaCl (Brine). Use DCM/iPrOH mix.

References

  • Synthesis of Pyridine Esters: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

  • Thionyl Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism reference).
  • Physical Properties (MP/Solubility): The Good Scents Company. "5-hydroxy-2-methyl pyridine and related esters." Link

  • Analogous Protocol (5-bromo-2-nitroisonicotinic acid methyl ester): CN Patent 102321016B. "Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate." Link

  • TargetMol Compound Data: Methyl 5-hydroxypyridine-2-carboxylate (Compound 2). Link

Sources

Application Note: Scalable Synthesis of Ethyl 5-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 5-hydroxypicolinate (CAS 65275-12-9) , a critical pharmacophore intermediate used in the manufacturing of Avibactam (beta-lactamase inhibitor) and Desidustat (HIF-PH inhibitor). Unlike bench-scale methods that rely on chromatographic purification, this protocol utilizes a Thionyl Chloride (


) mediated esterification  designed for kilogram-scale production. The process features a self-validating endpoint, integrated off-gas management, and a crystallization-based isolation strategy that ensures high purity (>98% HPLC) without the need for silica gel columns.

Introduction & Strategic Route Selection

The "Make vs. Buy" Decision

Ethyl 5-hydroxypicolinate is commercially available but often suffers from supply chain volatility and variable purity profiles (e.g., contamination with inorganic salts or hydrolyzed acid). For drug development programs requiring multi-kilogram quantities under GMP-like control, in-house synthesis from 5-Hydroxypicolinic acid (CAS 15069-92-8) is the preferred strategy due to cost efficiency and quality assurance.

Route Analysis

While Fischer esterification using sulfuric acid (


) is common, it generates water as a byproduct, creating an equilibrium that limits yield. We utilize Thionyl Chloride (

)
for scale-up for three reasons:
  • Irreversible Conversion:

    
     reacts with the generated water and the alcohol to drive the equilibrium forward.
    
  • Volatile Byproducts: The byproducts (

    
     and 
    
    
    
    gases) are easily removed, simplifying workup.
  • Activation: It transiently forms the acid chloride or activated ester species, accelerating kinetics.

Reaction Scheme

The reaction proceeds via the activation of the carboxylic acid followed by nucleophilic attack by ethanol.

ReactionScheme SM 5-Hydroxypicolinic Acid (Solid, MP >260°C) Intermediate Activated Acyl Chloride (Transient) SM->Intermediate Activation (0-5°C) Reagents Ethanol (Solvent) SOCl2 (1.5 eq) Reagents->Intermediate Product Ethyl 5-hydroxypicolinate (HCl Salt or Free Base) Intermediate->Product Reflux (78°C) Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Reaction pathway utilizing thionyl chloride activation.

Process Safety & Engineering Controls (Critical)

HazardControl Measure
Thionyl Chloride (

)
Highly corrosive; reacts violently with water. Charge into a dry reactor under

. Use a dedicated addition funnel/header.
Exotherm Control The addition of

to Ethanol is exothermic . Active cooling (jacket temperature -10°C) is required to maintain batch temp <10°C during addition.
Off-Gas Evolution The reaction generates stoichiometric quantities of

and

. The reactor vent must be connected to a caustic scrubber (NaOH solution).
Induction Period Ensure agitation is active before addition to prevent "pooling" of reagents and delayed thermal runaway.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Materials & Equipment
  • Reactor: 20 L Glass-Lined Reactor (GLR) with reflux condenser, mechanical stirrer, and temperature probe.

  • Scrubber: Two-stage scrubber (Water trap -> 10% NaOH).

  • Reagents:

    • 5-Hydroxypicolinic acid (1.0 kg, 7.19 mol)

    • Ethanol, Absolute (10.0 L, 10 vol)

    • Thionyl Chloride (1.28 kg, 10.78 mol, 1.5 eq)

    • Sodium Bicarbonate (

      
      ) (saturated aq. solution)
      
Step-by-Step Procedure
Phase 1: Activation & Addition
  • Setup: Inert the reactor with Nitrogen (

    
    ).[1][2] Connect the condenser vent to the scrubber system.
    
  • Solvent Charge: Charge Ethanol (8.0 L) to the reactor. Start agitation (150-200 RPM).

  • Cooling: Cool the ethanol to 0–5°C .

  • Reagent Addition (Critical): Add Thionyl Chloride (

    
    )  dropwise via addition funnel over 60–90 minutes.
    
    • Control: Maintain internal temperature < 15°C .[3]

    • Observation: Evolution of HCl gas will begin. Ensure scrubber flow is active.

  • Substrate Charge: Add 5-Hydroxypicolinic acid (1.0 kg) as a solid in portions (or as a slurry in the remaining 2.0 L Ethanol).

    • Note: The starting material is sparingly soluble but will dissolve as the reaction proceeds.

Phase 2: Reaction (Esterification)
  • Heating: Slowly ramp the jacket temperature to heat the batch to Reflux (~78–80°C) .

  • Hold: Maintain reflux for 12–16 hours .

    • Endpoint: Monitor by HPLC. Target: < 1.0% Area of Starting Material (SM).

    • Self-Validation: Gas evolution (

      
      ) should cease near completion.
      
Phase 3: Work-up & Isolation
  • Distillation: Switch condenser to distillation mode. Distill off approximately 70-80% of the Ethanol under reduced pressure (400–600 mbar, 50°C) to remove excess

    
     and HCl.
    
    • Safety: The distillate contains HCl/SOCl2; dispose of as halogenated waste.

  • Quench: Cool the concentrated residue to 20°C .

  • Neutralization: Slowly add Saturated

    
     solution  (approx. 5–8 L) to adjust pH to 7.5 – 8.0 .
    
    • Caution: Vigorous foaming (

      
       evolution). Add slowly.
      
    • Phase Change: The product (free base) will precipitate as a solid.

  • Crystallization: Cool the slurry to 0–5°C and age for 2 hours to maximize yield.

  • Filtration: Filter the solid using a Nutsche filter or centrifuge.

  • Wash: Wash the cake with Cold Water (2 x 1.0 L) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 45–50°C for 12 hours.

Expected Results
  • Yield: 85 – 92% (Theoretical: ~1.2 kg)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC): > 98.5% (a/a).

Process Flow Diagram (Scale-Up Logic)

ProcessFlow Start Start: Clean/Dry Reactor (N2 Purge) Addition Controlled Addition: EtOH + SOCl2 (0°C) Then Acid Charge Start->Addition Reaction Reflux (78°C, 12h) Scrubber Active Addition->Reaction Exothermic IPC IPC: HPLC Check (Limit: <1% SM) Reaction->IPC IPC->Reaction Incomplete Distillation Vacuum Distillation Remove EtOH/SOCl2 IPC->Distillation Pass Neutralization Neutralization (pH 7.5) Precipitate Free Base Distillation->Neutralization Isolation Filtration & Drying (45°C Vacuum) Neutralization->Isolation

Figure 2: Unit operation workflow for the kilogram-scale synthesis.

Analytical Control Strategy

HPLC Method Parameters

To distinguish the polar acid starting material from the less polar ester product, a Reverse Phase method is required.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Pyridine ring absorption)
Retention Times 5-Hydroxypicolinic acid (~2.5 min); Ethyl Ester (~8.5 min)
Critical Quality Attributes (CQA)
  • Appearance: Off-white solid (Color indicates oxidation; pink/brown suggests phenol oxidation).

  • Loss on Drying (LOD): < 0.5% w/w.

  • Assay: > 98.0% w/w.

Troubleshooting & Expertise

  • Issue: Low Yield / Product Loss in Mother Liquor.

    • Cause: The ester has some water solubility.[4]

    • Fix: Ensure the pH during neutralization is strictly 7.5–8.0 (isoelectric point vicinity). If yield is low, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate, though precipitation is preferred for purity.

  • Issue: Dark Coloration.

    • Cause: Oxidation of the phenol moiety at high temperatures.

    • Fix: Ensure strict

      
       inertion. Add a pinch of antioxidant (e.g., Sodium Metabisulfite) during the workup if color persists.
      
  • Issue: Incomplete Reaction.

    • Cause: Water ingress or insufficient

      
      .
      
    • Fix: Add 0.1 eq extra

      
       and reflux for 2 more hours.
      

References

  • Avibactam Synthesis Route

    • Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulf
    • Source: Organic Process Research & Development (ACS Publications).[5]

    • URL:[Link][5]

    • Relevance: Validates Ethyl 5-hydroxypicolinate as the starting material for Avibactam and describes its hydrogen
  • Thionyl Chloride Esterification Protocol (General)

    • Title: Esterification of Carboxylic Acids with Alcohols; Chlorotrimethylsilane as a C
    • Source: Organic Syntheses, Coll.[1][6] Vol. 9, p.155 (1998).

    • URL:[Link]

    • Relevance: Provides standard operating procedures for acid chloride mediated esterific
  • Desidustat (HIF-PH Inhibitor)

    • Title: Discovery of Desidustat for the Treatment of Anemia in P
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Establishes the downstream pharmaceutical application of the 5-hydroxypicolin
  • Safety Data Sheet (SDS)

Sources

One-pot synthesis involving 5-Hydroxypyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Telescoped Diazotization-Hydrolysis-Esterification Protocol

Abstract & Scope

Ethyl 5-hydroxypicolinate (Ethyl 5-hydroxypyridine-2-carboxylate) is a high-value pharmacophore, serving as a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., structural analogs of Roxadustat) and various kinase inhibitors.

Traditional synthesis involves isolating 5-hydroxypicolinic acid , a zwitterionic species with high water solubility and an isoelectric point that makes extraction difficult and low-yielding. This guide details a telescoped one-pot protocol that bypasses the isolation of the difficult acid intermediate. By coupling diazotization-mediated hydroxylation directly with Fischer esterification, we achieve a streamlined workflow that maximizes yield and minimizes solvent waste.

Process Logic & Mechanism

The efficiency of this protocol relies on the "telescoping" strategy—performing multiple chemical transformations in a single reactor without intermediate workup.

  • Diazotization (Transformation A): 5-Aminopicolinic acid is treated with sodium nitrite in sulfuric acid. The high acidity prevents self-coupling (diazo coupling) and stabilizes the diazonium salt.

  • Hydrolytic Deamination (Transformation B): Controlled heating promotes the nucleophilic attack of water on the diazonium carbon, releasing nitrogen gas and generating the 5-hydroxyl group.

  • In-Situ Solvent Swap (The Bridge): The critical process engineering step. Water (detrimental to esterification) is removed via azeotropic distillation or vacuum concentration in the same vessel, leaving the 5-hydroxypicolinic acid sulfate salt.

  • Fischer Esterification (Transformation C): Ethanol is introduced to the anhydrous residue.[1] The sulfuric acid remaining from Step 1 now acts as the acid catalyst for esterification, driving the equilibrium toward the ethyl ester.

Key Advantage: The final ester is lipophilic, allowing for facile extraction into organic solvents (e.g., DCM or EtOAc), unlike the amphoteric acid intermediate.

Mechanistic Pathway Diagram[2][3][4]

ReactionMechanism Start 5-Aminopicolinic Acid (Starting Material) Diazonium Diazonium Intermediate [R-N2]+ Start->Diazonium NaNO2, H2SO4 0-5°C HydroxyAcid 5-Hydroxypicolinic Acid (Zwitterionic Intermediate) Diazonium->HydroxyAcid H2O, Heat (-N2) Ester Ethyl 5-Hydroxypicolinate (Target Product) HydroxyAcid->Ester EtOH, Reflux (-H2O)

Caption: Sequential transformation from amine precursor to ethyl ester via diazonium and hydroxy-acid intermediates.

Experimental Protocol

Scale: 100 mmol (approx. 13.8 g of starting material) Total Time: 12–16 Hours

Reagents & Equipment
ReagentAmountRole
5-Aminopicolinic acid13.8 g (100 mmol)Precursor
Sulfuric Acid (98%)20 mL (~375 mmol)Solvent / Catalyst
Sodium Nitrite (NaNO2)7.6 g (110 mmol)Diazotizing Agent
Water (Deionized)100 mLSolvent (Step 1)
Ethanol (Absolute)150 mLReactant / Solvent (Step 2)
Toluene50 mLAzeotropic drying agent
Step-by-Step Methodology

Stage 1: Diazotization & Hydrolysis

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Acidification: Add 100 mL of water and 20 mL of conc. H2SO4.[3][5][6] Cool to 0–5°C using an ice-salt bath.

  • Addition: Add 5-Aminopicolinic acid (13.8 g) in portions. Ensure full dissolution/suspension.

  • Diazotization: Dissolve NaNO2 (7.6 g) in 20 mL water. Add this solution dropwise over 30 minutes, maintaining internal temperature < 5°C . Caution: NOx fumes may evolve.

  • Hydrolysis: Once addition is complete, stir at 0°C for 1 hour. Then, slowly warm the mixture to 80°C over 2 hours. Observe vigorous gas evolution (N2).

  • Completion Check: Monitor by HPLC or TLC. The diazonium species should be fully consumed.

Stage 2: The "One-Pot" Solvent Switch 7. Concentration: Equip the flask with a distillation head or connect to a rotary evaporator (if transfer is permitted, otherwise use vacuum on the reactor). 8. Water Removal: Distill off the water under reduced pressure (50–60°C) until a thick, wet slurry remains. 9. Drying: Add 50 mL of Toluene and distill again to azeotropically remove residual moisture. Repeat if necessary. Critical: The residue must be relatively dry for the esterification equilibrium to favor the product.

Stage 3: Fischer Esterification 10. Solvation: Add 150 mL of Absolute Ethanol to the residue (which contains the 5-hydroxypicolinic acid and H2SO4). 11. Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The H2SO4 carried over from Stage 1 acts as the catalyst. 12. Workup:

  • Cool to room temperature.[7]
  • Neutralize carefully with saturated NaHCO3 solution (pH ~7-8).
  • Extract with Ethyl Acetate (3 x 100 mL).
  • Wash combined organics with brine, dry over Na2SO4, and concentrate.

Stage 4: Purification 13. Crystallization: The crude ester often solidifies. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Eluent: 30-50% EtOAc in Hexanes) if high purity (>99%) is required.

Process Workflow Diagram

Workflow Reactor Reactor (500mL) Start: Amine + H2SO4 Cooling Cooling Bath (0-5°C) Reactor->Cooling Step 1: Diazotization Heating Heating Mantle (80°C -> Reflux) Cooling->Heating Step 2: Hydrolysis Heating->Reactor Final Product Ethyl Ester Vacuum Vacuum Line (Water Removal) Heating->Vacuum Step 3: Solvent Swap (Remove H2O) Vacuum->Heating Step 4: Add EtOH Reflux

Caption: Operational workflow showing temperature and pressure transitions within the single reactor vessel.

Quality Control & Validation
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR (DMSO-d6)
Water Content < 0.5%Karl Fischer

Key NMR Signals (DMSO-d6):

  • δ 10.5 ppm (s, 1H): Hydroxyl proton (-OH).

  • δ 8.2 ppm (d, 1H): Pyridine ring proton (C6).

  • δ 4.3 ppm (q, 2H): Ethyl methylene (-CH2-).

  • δ 1.3 ppm (t, 3H): Ethyl methyl (-CH3).

Troubleshooting Guide
  • Issue: Low Yield in Esterification.

    • Cause: Incomplete removal of water during Stage 2.

    • Fix: Ensure rigorous azeotropic drying with Toluene. Residual water pushes the Fischer equilibrium back to the acid.

  • Issue: Formation of Diazo-Tars.

    • Cause: Temperature exceeded 5°C during NaNO2 addition.

    • Fix: Control exotherm strictly. Add NaNO2 subsurface if possible.

  • Issue: Product is Oil instead of Solid.

    • Cause: Impurities (unreacted amine or nitro-species).

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References
  • Master Organic Chemistry. (n.d.). Fischer Esterification: Mechanism and Protocol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 5-hydroxypicolinate Hydrochloride Product Data. Retrieved from [Link]

Sources

The Versatility of Ethyl 5-Hydroxypicolinate: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of bioactive molecules. Among the myriad of substituted pyridines, ethyl 5-hydroxypicolinate emerges as a particularly valuable and versatile building block. Its trifunctional nature—an ester, a hydroxyl group, and a nitrogen atom within the aromatic ring—offers a rich platform for chemical modification, enabling the synthesis of complex molecules with diverse biological activities.

This technical guide delves into the practical applications of ethyl 5-hydroxypicolinate in the synthesis of bioactive compounds. Moving beyond a mere recitation of synthetic steps, we will explore the strategic considerations and mechanistic underpinnings that guide its use in the construction of molecules targeting key biological pathways. From anti-inflammatory agents to kinase inhibitors, the journey from this simple starting material to potent drug candidates will be elucidated through detailed protocols and expert insights.

Core Principles of Reactivity and Synthetic Strategy

The synthetic utility of ethyl 5-hydroxypicolinate stems from the distinct reactivity of its three functional groups. Understanding these nuances is paramount to designing efficient and high-yielding synthetic routes.

  • The Phenolic Hydroxyl Group: The hydroxyl group at the 5-position behaves as a nucleophile and can readily undergo O-alkylation or O-arylation reactions. This provides a convenient handle to introduce a wide variety of substituents, significantly impacting the steric and electronic properties of the final molecule. The acidity of this phenolic proton also allows for its participation in reactions requiring a deprotonated species.

  • The Ethyl Ester: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This functionality is crucial for introducing pharmacophores that can engage in key interactions with biological targets. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a directing group in metal-catalyzed C-H activation reactions, enabling the functionalization of the pyridine core itself. It also influences the overall electron density of the ring, impacting its reactivity in various transformations.

A generalized workflow for the derivatization of ethyl 5-hydroxypicolinate is depicted below, showcasing the sequential or orthogonal modification of its functional groups.

G A Ethyl 5-Hydroxypicolinate B O-Alkylation/ O-Arylation A->B R-X, Base C Ester Hydrolysis A->C LiOH or NaOH E Pyridinone Formation A->E Methylation/Demethylation (Tautomerization) B->C G Bioactive Molecule B->G D Amide Coupling C->D Amine, Coupling Agent D->G F N-Arylation E->F Aryl Halide, Cu Catalyst F->G

Caption: A generalized workflow for the derivatization of ethyl 5-hydroxypicolinate.

Application in the Synthesis of Anti-Inflammatory Agents

The pyridine and pyridinone motifs are prevalent in a number of anti-inflammatory drugs. Ethyl 5-hydroxypicolinate serves as an excellent precursor for the synthesis of substituted pyridinones, which are key intermediates in the preparation of molecules with anti-inflammatory properties. A notable example is the structural core of Pirfenidone, an anti-fibrotic drug with anti-inflammatory effects.

Synthesis of a 5-Alkoxy-picolinamide Derivative: A Potential Anti-Inflammatory Agent

This protocol details the synthesis of a 5-alkoxy-picolinamide derivative, a scaffold known to exhibit anti-inflammatory activity. The synthesis commences with the O-alkylation of ethyl 5-hydroxypicolinate, followed by hydrolysis of the ester and subsequent amide coupling.

Protocol 1: Synthesis of Ethyl 5-(Benzyloxy)picolinate

This step showcases a standard Williamson ether synthesis to protect the hydroxyl group and introduce a key structural element.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Ethyl 5-hydroxypicolinate167.1610.01.67 g
Benzyl bromide171.0411.01.2 mL
Potassium carbonate (K₂CO₃)138.2120.02.76 g
N,N-Dimethylformamide (DMF)73.09-20 mL
Ethyl acetate (EtOAc)88.11-As needed
Brine--As needed
Anhydrous sodium sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • To a stirred solution of ethyl 5-hydroxypicolinate (1.67 g, 10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20.0 mmol).

  • Add benzyl bromide (1.2 mL, 11.0 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 4:1) to afford ethyl 5-(benzyloxy)picolinate as a white solid.

Expected Yield: 85-95%

Protocol 2: Synthesis of 5-(Benzyloxy)picolinic Acid

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Ethyl 5-(benzyloxy)picolinate257.288.02.06 g
Lithium hydroxide monohydrate (LiOH·H₂O)41.9616.00.67 g
Tetrahydrofuran (THF)72.11-20 mL
Water (H₂O)18.02-10 mL
1 M Hydrochloric acid (HCl)36.46-As needed

Procedure:

  • Dissolve ethyl 5-(benzyloxy)picolinate (2.06 g, 8.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.67 g, 16.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC (hexane/ethyl acetate, 1:1) until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-(benzyloxy)picolinic acid.

Expected Yield: 90-98%

Protocol 3: Amide Coupling to form N-Aryl-5-(benzyloxy)picolinamide

The final step involves the formation of the amide bond, a key linkage in many bioactive molecules.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
5-(Benzyloxy)picolinic acid229.235.01.15 g
Aniline derivative (e.g., 4-fluoroaniline)111.125.50.61 g
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.236.02.28 g
N,N-Diisopropylethylamine (DIPEA)129.2410.01.74 mL
Anhydrous DMF73.09-15 mL

Procedure:

  • To a solution of 5-(benzyloxy)picolinic acid (1.15 g, 5.0 mmol) in anhydrous DMF (15 mL), add HATU (2.28 g, 6.0 mmol) and DIPEA (1.74 mL, 10.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aniline derivative (0.61 g, 5.5 mmol) to the reaction mixture.

  • Stir at room temperature for 6 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (ethyl acetate/hexane gradient) to yield the desired N-aryl-5-(benzyloxy)picolinamide.

Expected Yield: 70-85%

Application in the Synthesis of Kinase Inhibitors

The picolinamide scaffold is a key feature in a number of kinase inhibitors, where it often acts as a hinge-binding motif. Ethyl 5-hydroxypicolinate can be elaborated into complex picolinamide derivatives that can be screened for kinase inhibitory activity.

Synthetic Pathway to a Picolinamide-Based Kinase Inhibitor Precursor

The following workflow illustrates a plausible synthetic route towards a precursor for a picolinamide-based kinase inhibitor, leveraging the functionalities of ethyl 5-hydroxypicolinate.

G A Ethyl 5-Hydroxypicolinate B Mitsunobu Reaction with substituted phenol A->B Ar-OH, PPh3, DIAD C Ethyl 5-Aryloxypicolinate B->C D Saponification C->D NaOH, EtOH/H2O E 5-Aryloxypicolinic Acid D->E F Amide Coupling with bioactive amine E->F HBTU, DIPEA G Picolinamide-based Kinase Inhibitor Precursor F->G

Caption: Synthetic workflow for a picolinamide-based kinase inhibitor precursor.

Protocol 4: Mitsunobu Reaction for O-Arylation

The Mitsunobu reaction offers a mild and efficient method for the O-arylation of the hydroxyl group of ethyl 5-hydroxypicolinate, a key step in building molecular complexity.[1][2][3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Ethyl 5-hydroxypicolinate167.165.00.84 g
Substituted Phenol (e.g., 4-methoxyphenol)124.146.00.74 g
Triphenylphosphine (PPh₃)262.297.51.97 g
Diisopropyl azodicarboxylate (DIAD)202.217.51.5 mL
Anhydrous Tetrahydrofuran (THF)72.11-25 mL

Procedure:

  • Dissolve ethyl 5-hydroxypicolinate (0.84 g, 5.0 mmol), the substituted phenol (0.74 g, 6.0 mmol), and triphenylphosphine (1.97 g, 7.5 mmol) in anhydrous THF (25 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 mL, 7.5 mmol) dropwise to the solution over 10 minutes. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ethyl 5-aryloxypicolinate.

Expected Yield: 60-80%

Justification of Method: The Mitsunobu reaction is particularly advantageous for this transformation as it proceeds under mild conditions, tolerates a wide range of functional groups, and provides the desired product with high regioselectivity at the phenolic oxygen.[1][2][3] The use of DIAD is often preferred over DEAD (diethyl azodicarboxylate) due to the easier removal of the hydrazine byproduct.

Conclusion

Ethyl 5-hydroxypicolinate stands as a testament to the power of well-positioned functional groups in a simple scaffold. Its strategic application allows for the efficient construction of complex molecular architectures with significant biological potential. The protocols and strategies outlined in this guide provide a foundation for researchers to harness the synthetic power of this versatile building block in their drug discovery endeavors. By understanding the underlying principles of its reactivity and employing modern synthetic methodologies, the path from this humble starting material to novel bioactive molecules is both accessible and ripe with opportunity.

References

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. 2022.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Cureus. 2023.

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022.

  • Mitsunobu Reaction. TCI Chemicals.

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry. 2019.

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018.

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The Versatile Role of Ethyl 5-Hydroxypicolinate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of synthetic chemistry, pyridine-based compounds have emerged as a cornerstone in the design of modern herbicides and fungicides.[1] This is attributed to the unique electronic properties and metabolic stability conferred by the pyridine ring. A key intermediate that offers a strategic entry point into this important class of molecules is ethyl 5-hydroxypicolinate. Its bifunctional nature, possessing both a reactive hydroxyl group and an ester moiety on a pyridine scaffold, makes it a versatile building block for the synthesis of a diverse array of agrochemically active compounds. This guide provides an in-depth exploration of the application of ethyl 5-hydroxypicolinate in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

Part 1: The Strategic Importance of the 5-Hydroxypicolinate Scaffold

The 5-hydroxypicolinate scaffold is a privileged structure in agrochemical design. The hydroxyl group at the 5-position can be readily derivatized, most commonly through etherification, to introduce various pharmacophores that modulate the biological activity and spectrum of the final product. The ethyl ester at the 2-position provides a convenient handle for further transformations, such as amidation, to generate another major class of agrochemicals, the pyridine carboxamides.

This strategic positioning of reactive groups allows for a modular approach to synthesis, enabling the exploration of a wide range of structural diversity to optimize herbicidal or fungicidal efficacy.

Part 2: Application in Herbicide Synthesis: The Picolinafen Analogue Pathway

Picolinafen is a notable herbicide that operates by inhibiting carotenoid biosynthesis.[2] While the industrial synthesis of picolinafen itself may start from different precursors, ethyl 5-hydroxypicolinate provides an excellent starting point for the synthesis of structurally related and potentially novel herbicides. The core of this synthetic strategy lies in the etherification of the 5-hydroxyl group.

Workflow for Picolinafen Analogue Synthesis

A Ethyl 5-hydroxypicolinate B Etherification (Williamson Ether Synthesis) A->B Aryl Halide, Base C Intermediate: Ethyl 5-(aryloxy)picolinate B->C D Saponification C->D Base (e.g., NaOH) E Intermediate: 5-(aryloxy)picolinic acid D->E F Amidation E->F Substituted Aniline, Coupling Agent G Final Product: Picolinafen Analogue F->G

Caption: Synthetic workflow for picolinafen analogues.

Detailed Protocol 1: Synthesis of Ethyl 5-(3-(trifluoromethyl)phenoxy)picolinate

This protocol details the crucial etherification step, a Williamson ether synthesis, which forms the core of many phenoxypyridine herbicides.

Rationale: The Williamson ether synthesis is a reliable and well-established method for forming aryl ethers. The choice of a strong base is critical to deprotonate the phenolic hydroxyl group of ethyl 5-hydroxypicolinate, forming a more nucleophilic phenoxide ion. A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) reaction with the activated aryl halide.

Materials:

  • Ethyl 5-hydroxypicolinate

  • 1-Bromo-3-(trifluoromethyl)benzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 5-hydroxypicolinate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt should be observed.

  • Add 1-bromo-3-(trifluoromethyl)benzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired ethyl 5-(3-(trifluoromethyl)phenoxy)picolinate.

Subsequent Steps to Picolinafen Analogues:
  • Saponification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol).

  • Amidation: The carboxylic acid is then coupled with a substituted aniline (e.g., 2,4-difluoroaniline for a diflufenican analogue) using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final amide product.[3]

Part 3: Application in Fungicide Synthesis: The Pyridine Carboxamide Pathway

Pyridine carboxamides are a significant class of fungicides that include commercial products like boscalid.[4][5] These molecules typically function as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. Ethyl 5-hydroxypicolinate can be a valuable precursor for novel pyridine carboxamide fungicides.

Workflow for Pyridine Carboxamide Fungicide Synthesis

A Ethyl 5-hydroxypicolinate B Protection of Hydroxyl Group A->B Protecting Group (e.g., TBDMSCl) C Intermediate: Protected Ester B->C D Amidation C->D Substituted Aniline, Amide Coupling E Intermediate: Protected Amide D->E F Deprotection E->F Deprotecting Agent (e.g., TBAF) G Intermediate: 5-hydroxy-N-aryl-picolinamide F->G H Functionalization of Hydroxyl Group G->H Electrophile (e.g., Alkyl Halide) I Final Product: Pyridine Carboxamide Fungicide H->I

Caption: Synthetic workflow for pyridine carboxamide fungicides.

Detailed Protocol 2: Synthesis of N-(2-biphenyl)-5-hydroxypicolinamide

This protocol outlines the initial amidation and subsequent deprotection to yield a key intermediate for further derivatization.

Rationale: To selectively form the amide without interference from the hydroxyl group, the hydroxyl group is first protected. A common and robust protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group, which can be easily removed later under mild conditions. The amidation can then proceed, followed by deprotection to reveal the hydroxyl group for further functionalization.

Materials:

  • Ethyl 5-hydroxypicolinate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • 2-Aminobiphenyl

  • Trimethylaluminum (AlMe₃)

  • Anhydrous Toluene

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Silica gel for column chromatography

Procedure:

Step 1: Protection of the Hydroxyl Group

  • Dissolve ethyl 5-hydroxypicolinate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude protected ester, which can often be used in the next step without further purification.

Step 2: Amidation

  • In a separate dry flask under an inert atmosphere, dissolve 2-aminobiphenyl (1.1 eq) in anhydrous toluene.

  • Cool the solution to 0 °C and slowly add trimethylaluminum (2.0 M in toluene, 1.2 eq). Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the protected ethyl 5-(tert-butyldimethylsilyloxy)picolinate (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the protected amide.

Step 3: Deprotection

  • Dissolve the protected amide (1.0 eq) in THF.

  • Add TBAF (1.0 M solution in THF, 1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once complete, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography to obtain N-(2-biphenyl)-5-hydroxypicolinamide.

This intermediate can then be further functionalized at the 5-hydroxyl position to generate a library of potential fungicide candidates.

Quantitative Data Summary

Intermediate/ProductSynthetic StepTypical Yield (%)Purity (%)
Ethyl 5-(3-(trifluoromethyl)phenoxy)picolinateWilliamson Ether Synthesis75-85>95
N-(2-biphenyl)-5-(tert-butyldimethylsilyloxy)picolinamideAmidation60-70>98
N-(2-biphenyl)-5-hydroxypicolinamideDeprotection85-95>98

Note: Yields and purity are representative and can vary based on reaction scale and purification methods.

Conclusion

Ethyl 5-hydroxypicolinate is a highly valuable and versatile building block in the synthesis of advanced agrochemicals. Its strategic functionalization allows for the efficient construction of both phenoxypyridine herbicides and pyridine carboxamide fungicides. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the vast chemical space around this important scaffold, paving the way for the discovery of next-generation crop protection agents. The causality behind each experimental choice, from reagent selection to reaction conditions, is rooted in fundamental principles of organic synthesis, ensuring a rational and efficient approach to novel agrochemical development.

References

  • CN114685365B - Synthesis method of diflufenican - Google Patents.

  • Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem.

  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing).

  • CN103373958A - Preparation method of 5-ethylpyridine-2,3-diethyl diformate - Google Patents.

  • Synthesis and antifungal activity of novel analogs of boscalid - 农药学学报.

  • US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents.

  • Diflufenican | C19H11F5N2O2 | CID 91735 - PubChem.

  • US5808092A - Process for preparing-1-ethyl-5-hydroxypyrazole - Google Patents.

  • WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents.

  • Pyridine/picoline production process - Justia Patents.

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - ACS Publications.

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed.

  • CN106472511A - A kind of synthesis technique of fluoroglycofen-ethyl active compound - Google Patents.

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NCBI.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI.

  • US2807618A - Synthesis of pyridine and 3-picoline - Google Patents.

  • Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - ScienceDirect.

  • CN100337543C - Fungicide mixtures based on carboxamides and pyridine derivatives - Google Patents.

  • [PDF] Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors | Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 5-Hydroxypicolinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing ethyl 5-hydroxypicolinate (CAS: 65275-12-9) is deceptively simple. While the transformation is a standard esterification, the amphoteric nature of the pyridine ring (basic nitrogen) combined with the phenol (acidic hydroxyl) creates a "solubility trap" during workup. Most yield loss occurs not during the reaction, but during isolation, where the zwitterionic character of the molecule causes it to remain in the aqueous phase.

The Solution: This guide moves beyond standard Fischer esterification. We recommend a Thionyl Chloride (SOCl₂) mediated pathway to drive conversion to 100%, coupled with a pH-controlled salting-out extraction protocol to recover the product from the aqueous mother liquor.

The Gold Standard Protocol: Thionyl Chloride Mediated Esterification

We prioritize this method over H₂SO₄ catalysis because it generates HCl in situ, driving the reaction irreversibly and avoiding the water-equilibrium limit of Fischer esterification.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
5-Hydroxypicolinic Acid 1.0SubstrateDry thoroughly before use (hygroscopic).
Ethanol (Absolute) 20-30 volSolvent/RgtMust be anhydrous (<0.1% H₂O).
Thionyl Chloride (SOCl₂) 3.0 - 4.0ActivatorFreshly distilled or high-purity grade.
DMF (Dimethylformamide) 0.1 (Cat.)CatalystOptional; accelerates acyl chloride formation.
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a reflux condenser, drying tube (CaCl₂), and magnetic stir bar. Flush with Nitrogen/Argon.

  • Slurry Formation: Suspend 5-hydroxypicolinic acid in absolute ethanol at 0°C (ice bath).

  • Activation (Exothermic): Add SOCl₂ dropwise over 30 minutes.

    • Technical Insight: The low temperature prevents the rapid evolution of SO₂/HCl gas from blowing the solvent out. The reaction generates the acid chloride intermediate in situ.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting acid will stay at the baseline; the ester will move (Rf ~0.4-0.5).

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude hydrochloride salt (often a yellow/white solid).

The Bottleneck: Workup & Isolation (Yield Recovery)

WARNING: This is where 60% of researchers lose their yield. The product exists as a hydrochloride salt. If you neutralize it incorrectly, it forms a zwitterion or water-soluble free base that refuses to extract into ethyl acetate.

The "Isoelectric Extraction" Protocol

Theory: The pyridine nitrogen has a pKa ~3-4. The phenol has a pKa ~9. To extract the neutral ester, you must adjust the pH to the "sweet spot" (pH 7–8) where the nitrogen is deprotonated (neutral) but the phenol is not yet deprotonated (neutral).

Procedure:

  • Resuspension: Dissolve the crude HCl residue in minimal cold water (just enough to solubilize).

  • Neutralization: Slowly add saturated NaHCO₃ (aq) while stirring.

    • Target: Adjust pH to 7.5 – 8.0 . Do NOT exceed pH 9 (you will form the phenolate anion, which is water-soluble).

  • Salting Out: Saturate the aqueous layer with solid NaCl. This disrupts the hydration shell of the pyridine, forcing the organic molecule out ("Salting out effect").

  • Extraction Solvent: Do not use pure Ethyl Acetate.

    • Recommended: Use DCM : Isopropanol (9:1) or Ethyl Acetate : THF (9:1) . The added polarity helps pull the polar pyridine derivative into the organic phase.

  • Execution: Extract 3x. Combine organic layers, dry over Na₂SO₄, and concentrate.

Visualizing the Workflow

G cluster_0 Isolation Phase Start Start: 5-Hydroxypicolinic Acid React Add SOCl2 / EtOH (0°C -> Reflux) Start->React Check TLC Check: Complete? React->Check Check->React No (Add more SOCl2) Conc Concentrate to Dryness (HCl Salt) Check->Conc Yes Dissolve Dissolve in H2O Conc->Dissolve pH_Adj Adjust pH to 7.5 - 8.0 (NaHCO3) Dissolve->pH_Adj Extract Extract with DCM:IPA (9:1) pH_Adj->Extract Critical Step Yield Final Product: Ethyl 5-hydroxypicolinate Extract->Yield

Caption: Workflow emphasizing the critical pH adjustment step during isolation to prevent water retention of the product.

Troubleshooting Guide & FAQ

Q1: My yield is <30%. The reaction looked complete on TLC, but I recovered very little mass.

Diagnosis: You likely lost the product to the aqueous layer during extraction. The Fix:

  • Check Aqueous pH: If pH < 5, the pyridine N is protonated (cationic). If pH > 9, the phenol is deprotonated (anionic). Both stay in water. Re-adjust aqueous layer to pH 7.5 and re-extract.

  • Change Solvent: Switch from Ethyl Acetate to Chloroform/Isopropanol (3:1) . Pyridines have high affinity for chloroform.

  • Continuous Extraction: For difficult cases, use a liquid-liquid continuous extractor for 12 hours.

Q2: The reaction mixture turned black/tarry.

Diagnosis: Oxidative degradation or thermal decomposition. Pyridine rings with electron-donating groups (like -OH) are sensitive to oxidation at high temperatures. The Fix:

  • Inert Atmosphere: strictly perform the reflux under Nitrogen/Argon.

  • Temp Control: Do not exceed 80°C (bath temperature).

  • Degas Solvents: Bubble nitrogen through the ethanol for 15 mins before use.

Q3: Can I use H₂SO₄ instead of SOCl₂?

Answer: Yes, but with caveats.

  • Pros: Cheaper, safer handling.

  • Cons: It is an equilibrium reaction (Fischer Esterification).[1] You will struggle to get >80% conversion unless you remove water.

  • Protocol Modification: If using H₂SO₄, you must use a Dean-Stark trap (using Benzene/Toluene as cosolvent) or add 3A Molecular Sieves to the reaction flask to scavenge water and drive the equilibrium.

Q4: The product is oiling out and won't crystallize.

Diagnosis: Trace impurities or residual solvent. The Fix:

  • Trituration: Add cold Diethyl Ether or Hexanes to the oil and scratch the flask sides.

  • Recrystallization: The preferred solvent system is Ethanol/Water or Acetonitrile .

Logic Tree: Troubleshooting Low Yields

LogicTree Problem Problem: Low Yield CheckTLC Check Reaction TLC Problem->CheckTLC Incomplete Starting Material Left? CheckTLC->Incomplete Yes Complete Reaction Complete (Loss in Workup) CheckTLC->Complete No SM left WaterIssue Wet Ethanol? Incomplete->WaterIssue Using SOCl2 EquilIssue Equilibrium Limit? Incomplete->EquilIssue Using H2SO4 pHCheck Check pH of Aq Layer Complete->pHCheck Trapped Trapped as Salt (pH < 5 or > 9) pHCheck->Trapped Incorrect pH

Caption: Diagnostic logic tree to identify if yield loss is chemical (reaction) or physical (isolation).

References

  • Vertex Pharmaceuticals. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. US Patent 6,921,828. Link

  • BenchChem. (2024). Scale-up Considerations for the Synthesis of Ethyl 3-ethoxypicolinate. (Analogous pyridine esterification protocols). Link

  • PubChem. (2024).[2][3] Ethyl 5-hydroxypicolinate Compound Summary. National Library of Medicine. Link

  • Margarida, B. R., et al. (2021).[4] Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. Link

Sources

Technical Support Center: Ethyl 5-Hydroxypicolinate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges of Ethyl 5-hydroxypicolinate Ticket ID: PUR-E5HP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Amphoteric Trap"

Welcome to the technical support module for Ethyl 5-hydroxypicolinate . This molecule presents a classic "amphoteric trap" in purification. Unlike simple esters, it possesses two competing functional groups that drastically alter its solubility profile based on pH:

  • Pyridine Nitrogen (Position 1): Weakly basic (accepts protons).

  • Phenolic Hydroxyl (Position 5): Weakly acidic (donates protons).

Because of these features, standard "acid/base washes" often fail, leading to massive yield loss into the aqueous phase or persistent co-elution of impurities. This guide deconstructs these failure modes using first-principles chemistry.

Module 1: Extraction & Phase Separation (The Yield Killer)

User Issue: "I washed my reaction mixture with 1N HCl to remove the starting material, and my product disappeared."

Root Cause Analysis

You have inadvertently protonated the pyridine nitrogen. While the ester group at Position 2 is electron-withdrawing (lowering the basicity of the ring nitrogen compared to pyridine), the nitrogen is still basic enough to protonate under strongly acidic conditions (pH < 2). Once protonated, your ester becomes a water-soluble pyridinium salt.

The "Goldilocks" pH Protocol

To extract this molecule effectively, you must operate within a specific pH window where the molecule is neutral .

  • pH < 2.0: Species is Cationic (Soluble in Water).

  • pH > 8.5: Species is Anionic (Phenolate form, Soluble in Water).

  • pH 4.0 – 6.0: Species is Neutral (Soluble in Organic Solvents).

Corrective Workflow

Do NOT use strong acids or strong bases for washing.

  • Quench: Dilute reaction mixture with water.

  • pH Adjustment: Carefully adjust the aqueous phase to pH 5.0–6.0 using saturated Ammonium Chloride (

    
    ) or dilute Sodium Bicarbonate (
    
    
    
    ).
    • Why? At pH 5.5, the starting material (5-hydroxypicolinic acid) will exist largely as the carboxylate anion (highly water-soluble), while your target ester remains neutral (lipophilic).

  • Extraction Solvent: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Tip: If the interface is messy (emulsion), add solid NaCl to saturate the aqueous layer ("salting out"). This disrupts the hydration shell of the pyridine ring.

Module 2: Chromatographic Tailing (Purity Issues)

User Issue: "The product streaks across the TLC plate and elutes as a broad tail on the column, contaminating other fractions."

Root Cause Analysis

Silica gel is acidic (


). The basic nitrogen of the pyridine ring interacts with the free silanol groups (

) on the stationary phase, causing secondary retention mechanisms (hydrogen bonding + ion exchange). This results in peak broadening (tailing).
Troubleshooting Guide
MethodProtocolMechanism
Mobile Phase Modifier Add 1% Triethylamine (TEA) to your solvent system.TEA is a stronger base than your pyridine; it preferentially binds to the silanol sites, "blocking" them from interacting with your product.
Stationary Phase Switch Use Neutral Alumina or Amino-functionalized Silica .Removes the acidic silanol protons entirely, preventing the acid-base interaction.
Solvent System DCM : Methanol (95:5) Methanol is a protic solvent that can disrupt the hydrogen bonding between the product and the silica.
Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckpH Check Aqueous pH Start->CheckpH Decision1 Is pH < 3 or > 8? CheckpH->Decision1 Adjust Adjust to pH 5.5 (Citrate Buffer/NH4Cl) Decision1->Adjust Yes (Loss Risk) Extract Extract with EtOAc (Salting Out) Decision1->Extract No (Safe Zone) Adjust->Extract TLC TLC Analysis (Streaking?) Extract->TLC Column Flash Column: DCM/MeOH + 1% TEA TLC->Column Yes (High Impurity) Crystal Recrystallization: Hot EtOH -> Hexane TLC->Crystal No (High Purity)

Figure 1: Decision logic for maximizing recovery and purity based on pH and TLC behavior.

Module 3: Solid State & Crystallization (Oiling Out)

User Issue: "I tried to recrystallize from hexanes, but it oiled out into a sticky gum."

Root Cause Analysis

Ethyl 5-hydroxypicolinate has high hydrogen-bonding potential (Donor: OH, Acceptor: N, C=O). In non-polar solvents like hexane, the molecules prefer to stick to themselves rather than organize into a crystal lattice, leading to "oiling out" (liquid-liquid phase separation) rather than nucleation.

The "Slow-Diffusion" Protocol

You need a solvent system that solubilizes the compound well at high temperatures but allows controlled precipitation.

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (EtOH) or Ethyl Acetate . The solution should be clear.

  • Nucleation: Remove from heat. Add Hexane or Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add 1-2 drops of the good solvent (EtOH/EtOAc) to make it clear again.

  • Crystallization: Let it stand at room temperature for 2 hours, then move to

    
    . Do not  put it directly into the freezer, or it will crash out as amorphous powder/oil.
    

Frequently Asked Questions (FAQ)

Q: Can I use UV detection for this compound? A: Yes. The hydroxypyridine core is highly conjugated. It absorbs strongly in the UV range (typically


 nm). However, be aware that the UV spectrum can shift significantly with pH due to the phenol/phenolate equilibrium.

Q: How do I remove the unreacted 5-hydroxypicolinic acid? A: The starting acid is much more water-soluble than the ester.

  • Protocol: Dissolve crude in EtOAc. Wash 3x with Phosphate Buffer (pH 6.0) .

  • Mechanism:[1] At pH 6.0, the acid is ionized (Carboxylate

    
    ) and stays in the water. The ester is neutral and stays in the organic layer. Avoid high pH (
    
    
    
    ) washes, or you will extract your product as a phenolate.

Q: Why is my NMR showing broad peaks? A: This is likely due to intermolecular hydrogen bonding or trace paramagnetic impurities (if metal catalysts were used). Run the NMR in


  or 

rather than

. These polar solvents break up the H-bond aggregates, resulting in sharper peaks.

References

  • PubChem. (n.d.).[2][3][4] Ethyl 5-hydroxypicolinate Compound Summary. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved February 2, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Byproducts in the synthesis of avibactam from ethyl 5-hydroxypicolinate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Avibactam Process Chemistry (Ethyl 5-Hydroxypicolinate Route)

Executive Summary: The Purity Challenge

The synthesis of Avibactam (NXL-104) from ethyl 5-hydroxypicolinate is an elegant but stereochemically demanding route.[] Unlike β-lactam antibiotics derived from fermentation, Avibactam is a fully synthetic diazabicyclooctane (DBO).[]

The critical quality attribute (CQA) of this pathway is the (2S, 5R) stereochemistry. The starting material is aromatic (flat); therefore, the reduction step sets two chiral centers simultaneously. Failure here propagates diastereomeric impurities that are notoriously difficult to purge downstream.[] Furthermore, the final O-sulfation is reversible under acidic conditions, necessitating strict pH control during workup.[]

Impurity Genealogy & Control Strategy

The following diagram visualizes the origin of key byproducts. Use this to identify where your process is deviating based on the impurities observed in HPLC/LC-MS.[]

AvibactamImpurities SM Ethyl 5-hydroxypicolinate (Starting Material) Step1 Step 1: Hydrogenation (Ring Reduction) SM->Step1 Int1 (2S, 5R)-Ethyl 5-hydroxypipecolate (Cis-Intermediate) Step1->Int1 Major Path (Rh/C) Imp1 Impurity A: Trans-Isomer (2S, 5S)-Ethyl 5-hydroxypipecolate Step1->Imp1 Stereo-leakage Imp2 Impurity B: Des-hydroxy (Over-reduction) Step1->Imp2 High Temp/Press Step2 Step 2: Functionalization (BnONH2 / Amidation) Int1->Step2 Int2 Acyclic Hydrazide/Urea Intermediate Step2->Int2 Step3 Step 3: Cyclization (Triphosgene/CO source) Int2->Step3 Int3 Bicyclic Urea Core Step3->Int3 Imp3 Impurity C: Dimeric Ureas (Oligomers) Int3->Imp3 Poor Dilution Control Step4 Step 4: Sulfation & Deprotection Int3->Step4 Final Avibactam Sodium Step4->Final Imp4 Impurity D: Desulfato-Avibactam (Hydrolysis Product) Step4->Imp4 Acidic pH / Moisture

Figure 1: Genealogy of impurities in the Avibactam synthesis. Blue nodes represent the desired pathway; red nodes indicate critical byproducts.

Module 1: The Stereochemical Bottleneck (Hydrogenation)

The Issue: The reduction of the pyridine ring is the most critical step.[] You require the cis-(2S, 5R) configuration.[] A common failure mode is obtaining a 50:50 mixture or predominantly trans product, which requires expensive chiral resolution or enzymatic steps to correct.[]

Technical Guide:

ParameterRecommendationMechanism / Causality
Catalyst 5% Rh/Al₂O₃ or Rh/C Rhodium favors cis-hydrogenation via a "syn-addition" mechanism on the less hindered face.[] Pd/C often leads to extensive hydrogenolysis (deoxygenation).[]
Pressure 50–60 bar (High Pressure) Higher pressure increases the turnover frequency (TOF) relative to the isomerization rate.[] Low pressure allows the intermediate enamine/imine to tautomerize, scrambling stereochemistry.
Solvent Acetic Acid / Water Protonation of the pyridine nitrogen anchors the molecule on the catalyst surface, directing facial selectivity.
Impurity (2S, 5S)-Trans Isomer Root Cause: Catalyst poisoning or low H₂ availability.[] Fix: Ensure vigorous stirring (mass transfer limitation) and strict temperature control (<50°C).

Protocol Validation (Self-Check):

  • Test: Take an aliquot after 1 hour.

  • Analysis: Run H-NMR.[] The coupling constants (

    
    -values) of the protons at C2 and C5 differ significantly between cis (smaller 
    
    
    
    , equatorial-axial) and trans (larger
    
    
    , diaxial) isomers.[]
  • Acceptance Criteria: Cis:Trans ratio > 90:10 before proceeding to crystallization/resolution.[]

Module 2: Cyclization & Urea Formation[1]

The Issue: Constructing the diazabicyclooctane (DBO) ring usually involves reacting a hydrazine/amine intermediate with a carbonyl source (Triphosgene or Carbonyl Diimidazole - CDI).[] Users often report "gummy" precipitates or low yields due to oligomerization.[]

Troubleshooting Q&A:

Q: Why am I seeing a double molecular weight impurity (Dimer) by LC-MS?

  • A: This is Impurity C (Dimeric Urea) .[] It occurs when the reactive carbonyl species (e.g., the carbamoyl chloride intermediate) reacts with a second molecule of starting amine instead of cyclizing intramolecularly.

  • Fix: Apply High Dilution Principles . Add the substrate slowly to the carbonyl source (reverse addition) or ensure the reaction volume is large enough to favor intramolecular reaction (cyclization) over intermolecular reaction (dimerization).

Q: The reaction stalled with an "Open" carbamate intermediate.

  • A: The ring closure is kinetically slow due to ring strain (bridged bicyclic system).[]

  • Fix: Ensure a sufficient base (e.g., TEA or DIPEA) is present to scavenge the HCl generated (if using triphosgene) and consider a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the carbonyl species.[]

Module 3: Sulfation & Final Isolation[1]

The Issue: The N-O-SO₃H group is the "warhead" of Avibactam.[] It is chemically fragile.[] The most common user complaint is "loss of potency" or "desulfation" during the final salt formation.[]

Critical Process Parameters (CPPs):

  • Reagent Choice: Avoid Chlorosulfonic acid if possible, as the HCl byproduct is detrimental.[] Use Sulfur trioxide trimethylamine complex (SO₃[]·TMA) or SO₃·Pyridine .[] These provide a milder sulfation environment.[]

  • pH Sensitivity: The sulfate ester hydrolyzes rapidly below pH 4.0 and slowly above pH 9.0.[]

    • Danger Zone: Acidic aqueous workups.[]

    • Safe Zone: Maintain pH 6.0–7.5 during the cation exchange (Na⁺ salt formation).[]

  • Lyophilization: If freeze-drying, ensure the solution is strictly neutral. Residual acidity will cause degradation in the solid state over time.[]

Troubleshooting Flowchart

Use this logic gate to diagnose process failures rapidly.

Troubleshooting Start Process Failure Detected Q1 Is the failure Stereochemical? Start->Q1 Q2 Is it a Yield Loss? Q1->Q2 No Sol1 Check Hydrogenation: Switch to Rh/C Increase Pressure Q1->Sol1 Yes (Trans isomer) Q3 Is it a Purity Issue? Q2->Q3 No Sol2 Check Cyclization: Dilution Factor? Base Stoichiometry? Q2->Sol2 Yes (Oligomers) Sol3 Check Workup pH: Is pH < 4.0? Desulfation occurring? Q3->Sol3 Yes (Desulfato)

Figure 2: Decision tree for troubleshooting common synthetic deviations.

References

  • Process Development & Route Selection

    • Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation.[2][3]

    • Source:Organic Process Research & Development (ACS).[]

    • Link:[Link][]

  • Impurity Profiling

    • Title: Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors.[][3][4][5][6]

    • Source:Organic & Biomolecular Chemistry (RSC).[]

    • Link:[Link]

  • Stereochemical Mechanisms

    • Title: Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors.
    • Source:ACS Medicinal Chemistry Letters.[]

    • Link:[Link][]

  • Patent Literature (Process Conditions)

    • Title: Process for the preparation of diazabicyclooctane derivatives (NXL-104).[]

    • Source: WO2012172368A1.[][7]

    • Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for reagents like Triphosgene and Hydrogen gas before experimentation.

Sources

Technical Support Center: Hydrogenation of Ethyl 5-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #H2-PYR-5OH-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Optimization of Heterogeneous & Homogeneous Hydrogenation Protocols

Executive Summary & reaction Context

User Query: "I am experiencing low conversion and poor diastereoselectivity during the hydrogenation of ethyl 5-hydroxypicolinate to ethyl 5-hydroxypipecolate. The reaction stalls after 20% conversion, and I am seeing deoxygenated byproducts."

Technical Assessment: The hydrogenation of ethyl 5-hydroxypicolinate (E5HP) to ethyl 5-hydroxypipecolate presents a "Perfect Storm" of three competing challenges:

  • Catalyst Poisoning: The pyridine nitrogen lone pair (

    
    -donation) binds strongly to metal surfaces, inhibiting H
    
    
    
    adsorption.
  • Diastereoselectivity (Cis/Trans): Controlling the relative stereochemistry between the C2-ester and C5-hydroxyl groups. The cis-isomer is typically the desired pharmacophore (e.g., for

    
    -lactamase inhibitors).
    
  • Hydrogenolysis (Over-reduction): The allylic/benzylic-like nature of the C5-hydroxyl group on the pyridine ring makes it susceptible to cleavage, leading to ethyl pipecolate (loss of -OH).

Critical Analysis of Reaction Parameters

A. Catalyst Selection: The Activity vs. Selectivity Trade-off
CatalystPrimary MechanismSelectivity ProfileRisk Factor
Rh/C (5%) Haptophilic adsorptionHigh cis-selectivity High cost; sensitive to poisoning without acid.
PtO

(Adams')
Surface reductionModerate cis/trans mixRobust, but often requires high pressure (>50 bar).
Pd/C (10%) Strong adsorptionLow (often favors trans)High risk of Deoxygenation (C-O bond cleavage).
[Ir(COD)Cl]

Homogeneous/Outer-sphereUltra-high cis (>95:5) Requires chiral ligands; strictly anhydrous conditions.
B. The Role of Solvent & Acidity

You cannot run this reaction in neutral methanol. The pyridine nitrogen must be protonated to prevent catalyst poisoning.

  • Recommendation: Use Acetic Acid (AcOH) or MeOH + 1.1 eq. HCl .

  • Mechanism: Protonation forms the pyridinium salt, which interacts less strongly with the metal surface than the free base, allowing H

    
     to compete for active sites.
    

Recommended Protocols

Protocol A: High-Selectivity Heterogeneous Method (Rh-Based)

Best for: Routine synthesis where >90% cis-isomer is required without expensive chiral ligands.

  • Preparation: Dissolve Ethyl 5-hydroxypicolinate (10 mmol) in Glacial Acetic Acid (20 mL) .

  • Catalyst Addition: Add 5 wt% Rh/Al

    
    O
    
    
    
    or Rh/C (500 mg, 50 wt% wet). Note: Rh on Alumina often prevents deoxygenation better than Carbon.
  • Conditions: Pressurize to 30–50 bar (450–725 psi) H

    
    . Heat to 50°C .
    
  • Workup: Filter catalyst over Celite. Concentrate. The product will be the acetate salt.

  • Free Basing: Dissolve residue in EtOAc, wash with sat. NaHCO

    
     (carefully, to avoid ester hydrolysis), dry and concentrate.
    
Protocol B: The "Gold Standard" Asymmetric Method (Ir-Based)

Best for: Enantioselective synthesis requiring >96% ee and >20:1 dr.[1]

  • Precursor: Convert the substrate to the pyridinium hydrochloride salt first.

  • Catalyst System: Use [Ir(COD)Cl]

    
      (2.0 mol%) with a chiral ligand (e.g., (S)-MeO-Biphep  or Josiphos ).
    
  • Solvent: Anhydrous Methanol or THF .

  • Conditions: 60 bar H

    
     , 50–60°C , 24 hours.
    
  • Result: This method leverages "asymmetric dearomatization" to lock the cis-configuration.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction stops at 20-30% conversion."

Diagnosis: Catalyst Poisoning.[2][3][4][5][6] Corrective Action:

  • Check pH: Is your solvent acidic? If running in MeOH, add 1.5 eq. of HCl or H

    
    SO
    
    
    
    .
  • Purify Substrate: Pyridines often contain sulfur traces from synthesis. Recrystallize the starting material.

  • Increase Pressure: Pyridine resonance energy is high (26 kcal/mol). 1 atm H

    
     (balloon) is rarely sufficient. Boost to >20 bar.
    
Issue 2: "I am losing the hydroxyl group (forming ethyl pipecolate)."

Diagnosis: Hydrogenolysis.[6] Corrective Action:

  • Stop using Pd/C. Palladium is excellent for cleaving benzylic C-O bonds.

  • Lower Temperature: High temp (>60°C) promotes C-O cleavage.

  • Switch Support: Change from Carbon support to Alumina (Al

    
    O
    
    
    
    ) or Silica. Carbon supports can sometimes promote electron transfer facilitating deoxygenation.
Issue 3: "I need the trans isomer, but I'm getting cis."

Diagnosis: Thermodynamic vs. Kinetic Control. Corrective Action:

  • Cis is the kinetic product (hydrogen adds from the face adsorbed to the metal).

  • To get trans: Isomerize the product after hydrogenation. Heat the cis-product in EtOH with NaOEt (base-catalyzed epimerization at C2) to reach the thermodynamic equilibrium (usually favors trans where substituents are equatorial).

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Competitive Side Reactions

This diagram illustrates the branching paths between the desired hydrogenation and the unwanted hydrogenolysis.

ReactionPath Substrate Ethyl 5-hydroxypicolinate (Pyridine Core) Intermediate Partially Reduced Intermediates Substrate->Intermediate + H2, Catalyst Product_Cis Ethyl cis-5-hydroxypipecolate (Target: Kinetic) Intermediate->Product_Cis Rh/C, Acid (Face Selective) Product_Trans Ethyl trans-5-hydroxypipecolate (Thermodynamic) Intermediate->Product_Trans Epimerization Side_Deox Ethyl Pipecolate (Over-reduced) Intermediate->Side_Deox Pd/C, High T (Hydrogenolysis) Product_Cis->Product_Trans NaOEt/Heat

Caption: The kinetic pathway favors the cis-isomer (green) using Rh catalysts. The red path indicates the risk of deoxygenation using Pd catalysts.

Diagram 2: Troubleshooting Logic Tree

Follow this flow to resolve stalled reactions.

Troubleshooting Start Reaction Stalled / Low Yield? Check_Acid Is Solvent Acidic? Start->Check_Acid Add_Acid Action: Add 1.1 eq HCl or AcOH (Protonate Pyridine N) Check_Acid->Add_Acid No Check_Cat Which Catalyst? Check_Acid->Check_Cat Yes Pd_Cat Palladium (Pd/C) Check_Cat->Pd_Cat Rh_Pt_Cat Rh or Pt Check_Cat->Rh_Pt_Cat Deox_Risk Risk: Deoxygenation detected? Pd_Cat->Deox_Risk Check_Press Pressure > 20 bar? Rh_Pt_Cat->Check_Press Boost_Press Action: Increase Pressure (Required for Pyridines) Check_Press->Boost_Press No Switch_Rh Action: Switch to Rh/Al2O3 Deox_Risk->Switch_Rh Yes

Caption: Decision matrix for diagnosing reaction failures. Acidification and pressure are the first variables to isolate.

References & Authority

  • Asymmetric Hydrogenation (Iridium):

    • Title: Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts.[1]

    • Source: Organic Chemistry Frontiers (RSC).

    • Relevance: Defines the modern standard for high cis-selectivity and enantiocontrol.

  • Catalyst Poisoning Mechanisms:

    • Title: Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles.

    • Source: MDPI (Catalysts).

    • Relevance: Explains the mechanistic necessity of acidic media to prevent nitrogen-metal coordination.

  • General Pyridine Reduction (Patents):

    • Title: Process for preparing 1-ethyl-5-hydroxypyrazole (and related intermediates).[7]

    • Source: US Patent 5808092A.

    • Relevance: Provides industrial context for handling 5-hydroxy-substituted heterocycles and ethyl esters.[8]

  • Deoxygenation Risks (Pd/C):

    • Title: Pd/C-Catalyzed Chemoselective Hydrogenation... Using Pyridine as a Catalyst Poison.[3][4][5]

    • Source: J-Stage / J. Org. Chem.

    • Relevance: Illustrates the specific interaction between Pd and Pyridine, and why Pd is often used to cleave bonds rather than just reduce rings in this context.

Sources

Technical Support Center: Stability & Storage of Ethyl 5-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Stability Profile and Storage Protocols for Ethyl 5-Hydroxypicolinate CAS Registry Number: 65275-12-9 (Free Base) | 2281767-78-8 (Hydrochloride Salt) Chemical Formula:


Molecular Weight:  167.16  g/mol 

Introduction: The "Dual-Threat" Instability

As a Senior Application Scientist, I often see researchers treat ethyl 5-hydroxypicolinate as a standard stable intermediate. This is a critical error. This molecule acts as a "dual-threat" regarding stability due to its specific structural motifs:

  • The Picolinate Ester (C2 Position): The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon more electrophilic than in standard phenyl esters, significantly increasing susceptibility to hydrolytic cleavage [1, 2].

  • The Phenolic Hydroxyl (C5 Position): This electron-donating group activates the ring but is itself prone to oxidation, leading to rapid discoloration (quinoid formation) upon exposure to air or light [3].

This guide moves beyond generic "keep cold" advice to provide a mechanistic understanding of degradation and self-validating storage protocols.

Module 1: The Degradation Matrix

Understanding how the molecule breaks down is the first step in preventing it. The following diagram illustrates the primary degradation pathways you must mitigate against.

DegradationPathways EHP Ethyl 5-Hydroxypicolinate (Intact Molecule) Hydrolysis Hydrolysis (Autocatalytic) EHP->Hydrolysis + Moisture Oxidation Oxidative Coupling & Quinoid Formation EHP->Oxidation + O2 / hν Moisture Moisture / H2O (Ambient Humidity) Moisture->Hydrolysis Oxygen Oxygen / UV Light Oxygen->Oxidation AcidProduct 5-Hydroxypicolinic Acid (Solid Precipitate) Hydrolysis->AcidProduct Main Degradant Ethanol Ethanol (Volatile) Hydrolysis->Ethanol ColoredImp Yellow/Brown Impurities Oxidation->ColoredImp Discoloration

Figure 1: Primary degradation pathways. Note that hydrolysis yields the free acid (5-hydroxypicolinic acid), which can alter the pH of the local environment and accelerate further degradation.

Module 2: Critical Storage Protocols

The following protocols are designed to interrupt the pathways shown above.

The Golden Rules of Storage
ParameterRecommendationMechanism of Action
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >30 days)Slows the kinetics of hydrolytic cleavage. Arrhenius equation dictates that a 10°C drop roughly halves the degradation rate.
Atmosphere Argon Overlay (Strict)Argon is heavier than air and forms a "blanket" over the solid, preventing oxygen contact more effectively than Nitrogen.
Container Amber Glass with Teflon-lined capBlocks UV light to prevent photo-oxidation of the C5-hydroxyl group. Teflon prevents moisture permeation common with polyethylene caps.
Desiccant Required (Secondary containment)Store the vial inside a secondary jar containing silica gel or

.
Handling "Best Practices"
  • Equilibration: Never open a cold bottle immediately. Allow it to warm to room temperature in a desiccator for 30 minutes. Opening a cold bottle condenses atmospheric moisture directly onto the solid, initiating hydrolysis.

  • Solvent Choice: If storing in solution, avoid methanol . Transesterification can occur, forming Methyl 5-hydroxypicolinate. Use anhydrous Ethanol or DMSO.

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose issues with your material.

Symptom 1: Material has turned from off-white to yellow/brown.
  • Diagnosis: Oxidation. The phenolic hydroxyl group has oxidized, likely due to a compromised seal or exposure to light.

  • Impact: Purity may still be >95%, as colored impurities have high extinction coefficients (a little looks like a lot).

  • Corrective Action:

    • Perform HPLC to quantify the impurity.

    • If purity is critical (>98%), perform a recrystallization using Ethanol/Hexane.

    • Future Prevention: Switch to Amber vials and flush with Argon after every use.

Symptom 2: Material smells like vinegar or alcohol.
  • Diagnosis: Hydrolysis. The ester bond has cleaved.[1]

  • Impact: Critical failure. The presence of 5-hydroxypicolinic acid (the degradation product) acts as an acid catalyst, accelerating the destruction of the remaining bulk material (Autocatalysis).

  • Corrective Action:

    • Check solubility.[2][3][4] The free acid is less soluble in organic solvents (e.g., DCM) than the ester.

    • Do not use for sensitive couplings (e.g., Avibactam synthesis) as the free acid will compete for reagents.

    • Discard if hydrolysis >5%.

Symptom 3: Melting point is lower than expected (136-138°C is typical for acid, Ester is lower).
  • Note: The ester typically melts around 58-62°C (depending on purity/polymorph), while the hydrolysis product (acid) melts much higher (>200°C decomp).

  • Diagnosis: If MP is depressed and broad (e.g., 45-55°C), you have a eutectic mixture of Ester + Impurities.

  • Corrective Action: Recrystallize immediately.

Module 4: Analytical Validation (Self-Validating System)

Do not trust the label after 6 months. Run this standard QC check.

HPLC Method for Purity Assessment

This method separates the intact ester from the polar acid degradant and non-polar oxidative dimers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: Acid is required to keep the phenol protonated and sharpen the peak.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 327 nm (Phenolic shift).

  • Expected Result:

    • RT ~2-3 min: 5-Hydroxypicolinic Acid (Hydrolysis product - Polar).

    • RT ~8-9 min: Ethyl 5-hydroxypicolinate (Main Peak).

    • RT >10 min: Oxidative dimers (Late eluting).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store Ethyl 5-hydroxypicolinate in DMSO stock solution? A: Yes, but only if the DMSO is anhydrous and stored frozen (-20°C). DMSO is hygroscopic; wet DMSO will hydrolyze the ester rapidly at room temperature.

Q: I bought the Hydrochloride salt (CAS 2281767-78-8). Is this guide still relevant? A: The HCl salt is significantly more stable than the free base. The protonation of the pyridine nitrogen reduces the electron-withdrawing effect on the carbonyl, slowing hydrolysis [4]. However, you must still protect it from moisture to prevent deliquescence.

Q: Is this compound toxic? A: Treat as a standard irritant (H315, H319). However, as a pyridine derivative, avoid inhalation. Always handle in a fume hood [5].

References

  • Chemical Stability of Picolinate Esters

    • Title: Chemical stability of esters of nicotinic acid intended for pulmonary administration.[3]

    • Source: N
    • URL:[Link]

    • Relevance: Establishes the baseline hydrolytic instability of pyridine-based esters in aqueous environments.
  • Synthesis Application (Avibactam)

    • Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution.[5][6]

    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

    • Relevance: Confirms Ethyl 5-hydroxypicolinate as a key starting material and highlights its sensitivity during processing.
  • Oxidation of Hydroxypyridines

    • Title: 5-Hydroxypicolinic acid Properties and degrad
    • Source: Acros Organics / Fisher Scientific D
    • URL:[Link]

    • Relevance: General handling data for 5-hydroxy pyridine derivatives indic
  • Salt Form Stability

    • Title: Ethyl 5-hydroxypicolinate Hydrochloride Product D
    • Source: Pharmaffiliates.[3]

    • URL:[Link][7]

    • Relevance: Confirms the existence and storage conditions (2-8°C) for the more stable salt form.
  • Safety Data Sheet (SDS)

    • Title: Safety Data Sheet - Ethyl 5-hydroxypicolinate.

    • Source: Cymit Quimica.[8]

    • Relevance: Validates CAS 65275-12-9 and standard safety protocols.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 5-Hydroxypicolinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 5-hydroxypicolinate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the synthesis of this valuable intermediate. Ethyl 5-hydroxypicolinate is a key building block in the synthesis of various pharmaceuticals, including the novel β-lactamase inhibitor, Avibactam.[1][2]

The most common and scalable laboratory synthesis of ethyl 5-hydroxypicolinate involves the diazotization of ethyl 5-aminopicolinate, followed by hydrolysis of the resulting diazonium salt. While conceptually straightforward, this transformation is notoriously sensitive to reaction conditions, and suboptimal parameters can lead to drastically reduced yields and complex purification challenges.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for ethyl 5-hydroxypicolinate and why is it problematic?

The predominant method is a two-step, one-pot process starting from ethyl 5-aminopicolinate. The amine is first converted to a pyridine-3-diazonium salt intermediate using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This intermediate is then hydrolyzed by warming the aqueous solution to yield the final product. The primary challenge lies in the inherent instability of the pyridine-diazonium salt.[3][4] Unlike their more stable benzene-diazonium counterparts, pyridine-diazonium salts are highly susceptible to premature decomposition and side reactions if conditions are not rigorously controlled.[3]

Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?

Maintaining a low temperature, typically between 0–5 °C, is the single most critical parameter for this reaction. The pyridine-diazonium salt intermediate is thermally unstable.[5] If the temperature rises above this narrow window, the salt will rapidly decompose, evolving nitrogen gas and leading to the formation of undesired phenolic byproducts and polymeric tars.[5] This decomposition is often irreversible and is the leading cause of low yields.

Q3: What are realistic yield expectations for this synthesis?

Reported yields for the diazotization-hydrolysis route can vary significantly based on scale and specific conditions. While some literature may report higher yields under optimized, specific conditions, researchers should consider a yield in the range of 40-60% as a successful outcome for a standard lab-scale synthesis. Yields below this range often indicate a specific, correctable issue within the procedure.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical framework for identifying and rectifying the root cause.

Problem: Low to No Product Formation with Vigorous Gas Evolution During Nitrite Addition

This observation strongly suggests that the diazonium salt is decomposing as quickly as it is being formed.

  • Potential Cause 1: Inadequate Temperature Control.

    • Why it happens: The diazotization reaction is exothermic. The localized heat from adding the sodium nitrite solution can create "hot spots" in the reaction mixture, pushing the temperature above the 5 °C stability threshold and causing immediate decomposition of the diazonium salt.[5]

    • How to fix it:

      • Use an Ice-Salt Bath: An ice-water bath may not be sufficient to absorb the heat generated. An ice-salt bath can achieve temperatures between -5 and -10 °C, providing a more robust cooling system.

      • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite dropwise using a syringe pump or a pressure-equalizing dropping funnel. Ensure the point of addition is below the surface of the reaction mixture to promote rapid heat dissipation.

      • Monitor Internal Temperature: Do not rely on the bath temperature. Place a calibrated thermometer or thermocouple directly in the reaction mixture to monitor the internal temperature, ensuring it never exceeds 5 °C.

  • Potential Cause 2: Incorrect Order of Reagent Addition.

    • Why it happens: The amine must be fully dissolved in the acid before the sodium nitrite is introduced. Adding the amine to a pre-mixed solution of acid and nitrite will lead to immediate, uncontrolled reaction and decomposition.

    • How to fix it: Always follow the correct sequence: dissolve the ethyl 5-aminopicolinate in the cold mineral acid first, ensure the solution is homogeneous and cooled to 0 °C, and only then begin the slow addition of the sodium nitrite solution.

Problem: Reaction Mixture Turns Dark Brown/Black; Significant Tar Formation

The formation of dark, insoluble polymeric material is a clear sign of unwanted side reactions.

  • Potential Cause 1: Insufficient Acidity.

    • Why it happens: A high concentration of strong acid (e.g., sulfuric acid) is crucial for two reasons. First, it is required to generate the active diazotizing agent, the nitrosonium ion (NO⁺), from sodium nitrite.[5] Second, it keeps the reaction medium sufficiently acidic to prevent the newly formed diazonium salt (an electrophile) from coupling with unreacted ethyl 5-aminopicolinate (a nucleophile). This side reaction, known as azo coupling, produces highly colored azo compounds which can degrade into tars.[5]

    • How to fix it:

      • Verify Acid Stoichiometry: Ensure you are using a sufficient excess of strong mineral acid. A common recommendation is to dissolve the amine in 5-10 molar equivalents of acid.

      • Choose the Right Acid: Sulfuric acid is often preferred over hydrochloric acid because the chloride ion can sometimes participate in unwanted side reactions (Sandmeyer-type reactions), although this is less common in simple hydrolysis.

  • Potential Cause 2: Slow Hydrolysis at Elevated Temperatures.

    • Why it happens: After the diazonium salt is successfully formed, the hydrolysis step requires warming. However, if this warming is done too slowly or if the solution is not sufficiently acidic, the diazonium salt can degrade via radical pathways or other decomposition routes before it can be cleanly converted to the desired phenol.

    • How to fix it: Once diazotization is complete (as confirmed by a negative starch-iodide paper test for nitrous acid), proceed to the hydrolysis step promptly. Warm the reaction mixture steadily to the target temperature (often 50-80 °C) to ensure the hydrolysis reaction outcompetes decomposition pathways.

Problem: Product is Isolated, but Purity is Low and Difficult to Purify

This often points to issues in the work-up and purification stages or the presence of closely-related byproducts.

  • Potential Cause 1: Incomplete Hydrolysis.

    • Why it happens: The hydrolysis step may not have been allowed to proceed to completion, leaving unreacted diazonium salt or intermediates in the mixture.

    • How to fix it: Monitor the reaction by TLC or LCMS if possible. Ensure the reaction is held at the hydrolysis temperature until the starting diazonium salt is fully consumed. A typical sign of completion is the cessation of nitrogen gas evolution.

  • Potential Cause 2: Formation of Azo-Coupled Byproducts.

    • Why it happens: As mentioned, insufficient acid can lead to the formation of an azo-coupled dimer. This byproduct often has a similar polarity to the desired product, making separation by column chromatography challenging.

    • How to fix it: The primary solution is prevention by ensuring high acidity during diazotization. If the byproduct has formed, careful optimization of the silica gel chromatography solvent system (e.g., using a hexane/ethyl acetate gradient) may be required. Recrystallization could also be an effective alternative.

Section 3: Recommended Experimental Protocol

This protocol represents a robust starting point for the synthesis. Researchers should always perform their own risk assessment before beginning any chemical synthesis.

Table 1: Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )Molar Eq.Example Amount
Ethyl 5-aminopicolinate166.181.010.0 g (60.2 mmol)
Sulfuric Acid (98%)98.08~7.035 mL
Sodium Nitrite69.001.14.57 g (66.2 mmol)
Water18.02-15 mL (for NaNO₂) + 50 mL (for H₂SO₄)
Step-by-Step Methodology
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine sulfuric acid (35 mL) and water (50 mL) cautiously while cooling in an ice bath.

  • Amine Dissolution: To the cooled acid solution, add ethyl 5-aminopicolinate (10.0 g) portion-wise, ensuring the internal temperature does not rise above 10 °C. Stir until all solids have dissolved.

  • Diazotization: Cool the reaction mixture to 0 °C using an ice-salt bath. Separately, dissolve sodium nitrite (4.57 g) in cold water (15 mL). Add this nitrite solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0–5 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir for an additional 20 minutes at 0–5 °C. The reaction can be monitored for the absence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Hydrolysis: Remove the ice-salt bath and slowly warm the reaction mixture using a heating mantle to 70-80 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 1 hour or until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield ethyl 5-hydroxypicolinate as a solid.

Section 4: Visualizing the Reaction Pathway and Pitfalls

The following diagram illustrates the intended synthetic route from the amine to the desired hydroxyl product, as well as the key side reactions that lead to low conversion rates.

G cluster_main Desired Reaction Pathway cluster_side Common Pitfalls A Ethyl 5-Aminopicolinate B Pyridine-3-Diazonium Salt (Intermediate) A->B  NaNO2, H2SO4  0-5 °C (CRITICAL) D Azo-Coupled Dimer (Impurity) A->D  Couples with B  (Low Acidity) C Ethyl 5-Hydroxypicolinate (Product) B->C  H2O, Δ (Hydrolysis)  (Clean Conversion) B->D E Decomposition Products (Tars, Phenols) B->E  Temp > 5 °C  (Decomposition)

Caption: Key reaction pathways in the synthesis of ethyl 5-hydroxypicolinate.

References

  • PrepChem. (n.d.). Synthesis of Ethyl 5-ethoxyheptanoate. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2019). CN108239089B - Method for synthesizing avibactam sodium.
  • ACS Publications. (2017). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts. Retrieved from [Link]

  • NROChemistry. (2020). Sandmeyer Reaction. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Retrieved from [Link]

  • SciELO México. (2014). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • Google Patents. (2004). US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.
  • ResearchGate. (2018). Structures, Stability, and Safety of Diazonium Salts. Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]

  • Semantic Scholar. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted. Retrieved from [Link]

Sources

Minimizing byproduct formation in picolinate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Scientist / Process Chemistry) Topic: Minimizing Byproduct Formation in Picolinate Esterification

The Diagnostic Matrix: Identify Your Failure Mode

Before optimizing, identify which specific byproduct is compromising your yield. Use this matrix to match your symptoms to the underlying chemical mechanism.

SymptomProbable ByproductRoot Cause
Low Yield + Gas Evolution Pyridine (Decarboxylation)Hammick Reaction: Thermal decarboxylation via zwitterionic intermediate. Common in high-heat protocols.
Insoluble White Precipitate N-Acylurea Rearrangement: In DCC/EDC couplings, the O-acylisourea intermediate rearranges if the alcohol attack is too slow (steric hindrance).
Chlorinated Impurity (+34 Da) 4-Chloropicolinate Ring Activation: When using SOCl₂, the pyridine ring becomes susceptible to nucleophilic attack by chloride ions at the 4-position.
Racemization (Chiral Alcohols) Enantiomer/Diastereomer Base-Catalyzed Epimerization: Excessive DMAP or basic pH promotes proton abstraction at the chiral center of the alcohol or the

-position (less likely for picolinates, more for the alcohol).
Brown/Black Tar Polymerized Material Thermal Decomposition: Picolinic acid is thermally unstable above 140°C; acid chlorides can polymerize if not trapped immediately.

Deep Dive: The Decarboxylation Trap (Hammick Reaction)

The most unique challenge in picolinate chemistry is the spontaneous loss of CO₂. Unlike benzoic acid, picolinic acid possesses a ring nitrogen that facilitates this process through the Hammick Reaction .

The Mechanism

Decarboxylation proceeds most rapidly via the Zwitterion (Hammick Intermediate) . The protonated nitrogen acts as an electron sink, stabilizing the developing negative charge at the 2-position as CO₂ leaves.

Key Insight: The reaction rate is pH-dependent.[1]

  • Cation (Fully Protonated): Stable (High energy barrier to remove CO₂).

  • Zwitterion (Isoelectric): HIGH RISK (Rapid decarboxylation).

  • Anion (Basic): Moderate Stability (Slower than zwitterion).

Visualization: The Danger Zone

HammickReaction PicolinicAcid Picolinic Acid (Neutral) Cation Cationic Form (pH < 1) PicolinicAcid->Cation Strong Acid Zwitterion Zwitterion (Hammick Intermediate) PicolinicAcid->Zwitterion Heat / Neutral pH Ester Picolinate Ester (Target Product) Cation->Ester + ROH (Safe Path) Pyridine Pyridine + CO2 (Byproduct) Zwitterion->Pyridine Decarboxylation (Fastest Path)

Figure 1: The decarboxylation pathway.[1][2] To minimize pyridine formation, avoid the "Red Zone" (Zwitterion) by maintaining a strongly acidic environment during activation.

Optimized Protocols

Protocol A: The "Cold-Activation" Steglich Method

Best for: Acid-sensitive substrates, complex alcohols, small scale.

The Fix for N-Acylurea: The rearrangement of the active ester to the unreactive N-acylurea is a race against time. You must ensure the alcohol attacks the O-acylisourea faster than the rearrangement occurs.

  • Solvent: Anhydrous CH₂Cl₂ (DCM).

  • Temperature: Crucial. Cool to 0°C before adding the coupling agent.

  • Reagents:

    • 1.0 eq Picolinic Acid[1][3][4]

    • 1.1 eq Alcohol

    • 1.1 eq DCC or EDC (EDC is preferred for easier workup).

    • 0.1 eq DMAP (Catalyst). Note: Without DMAP, N-acylurea formation dominates.

  • Procedure:

    • Dissolve Acid, Alcohol, and DMAP in DCM. Cool to 0°C.[5]

    • Add EDC/DCC portion-wise over 10 minutes.

    • Critical Step: Stir at 0°C for 1 hour before allowing it to warm to Room Temp (RT).

  • Troubleshooting: If N-acylurea persists, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P does not form urea byproducts.

Protocol B: Modified Thionyl Chloride Method

Best for: Scale-up, steric bulk, robust substrates.

The Fix for 4-Chloropicolinates: Standard refluxing in SOCl₂ often chlorinates the ring at the 4-position due to the electron-withdrawing nature of the protonated nitrogen.

  • Reagents: Picolinic Acid, SOCl₂ (1.5 eq), Cat. DMF (1 drop), Toluene (Solvent).

  • Procedure:

    • Suspend Picolinic acid in Toluene (Do not use neat SOCl₂ if possible).

    • Add SOCl₂ and DMF at Room Temperature .

    • Heat to 50-60°C (Do not reflux at 110°C). Monitor conversion to acid chloride by TLC (quench aliquot with MeOH).

    • Once Acid Chloride is formed, evaporate excess SOCl₂ under reduced pressure immediately. Do not store the acid chloride.

    • Redissolve in DCM/Pyridine and add the alcohol at 0°C.

Troubleshooting Decision Tree

Use this logic flow to select the correct methodology for your specific constraints.

DecisionTree Start Start: Select Substrate IsChiral Is the Alcohol Chiral? Start->IsChiral Scale Scale of Reaction? IsChiral->Scale No Mitsunobu Mitsunobu Reaction (Avoids Racemization) IsChiral->Mitsunobu Yes (High Value) LargeScale > 10 Grams Scale->LargeScale SmallScale < 1 Gram Scale->SmallScale Steglich Steglich (EDC/DMAP) *Risk of Racemization* AcidChloride Protocol B: SOCl2 in Toluene (Strict Temp Control) LargeScale->AcidChloride Coupling Protocol A: EDC/DMAP (0°C Activation) SmallScale->Coupling

Figure 2: Method selection guide based on substrate chirality and reaction scale.

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC just above my product that is UV active. What is it? A: This is likely the N-acylurea byproduct if you used DCC/EDC. It runs very close to the ester on silica.

  • Fix: Wash the organic layer with 1M HCl (to remove unreacted amine/DMAP) and then perform a rigorous column chromatography. For future runs, switch to T3P as the coupling agent; the byproducts are water-soluble.

Q: Why did my reaction turn black when using Thionyl Chloride? A: You likely refluxed neat SOCl₂. Picolinic acid is susceptible to thermal degradation and polymerization under harsh acidic conditions.

  • Fix: Use Toluene as a solvent to moderate the temperature. Keep the internal temperature below 65°C.

Q: Can I use the Yamaguchi esterification? A: Yes, but be cautious. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) is excellent for macrolactonization but can be "overkill" for simple picolinates. It also requires basic conditions (Et₃N/DMAP), which brings the decarboxylation risk back into play if the intermediate anhydride lingers too long at high temperatures.

Q: My LCMS shows a peak with Mass M+34. What happened? A: That is the 4-chloropicolinate derivative.[6][7]

  • Mechanism:[1][2][4][8][9][10][11][12] During acid chloride formation, chloride ions attacked the 4-position of the activated pyridine ring.

  • Prevention:[13] This is often concentration and temperature dependent. Dilute your reaction in toluene and reduce the reaction temperature.

References

  • Dunn, G. E., et al. (1971). "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.

    • Establishes the zwitterionic mechanism for decarboxyl
  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

    • The foundational text for DCC/DMAP coupling and N-acylurea suppression.
  • Lewis, R. J., et al. (2015). "Synthesis and structural characterisation of amides from picolinic acid." Journal of Chemical Crystallography.

    • Identifies the 4-chloro impurity form
  • Montalbetti, C., & Falque, V. (2005).[14] "Amide bond formation and peptide coupling." Tetrahedron.

    • Comprehensive review covering coupling reagents like T3P and H

Sources

Technical Support Guide: Recrystallization of 5-Hydroxypyridine-2-carboxylic acid ethyl ester

[1]

Case ID: REC-5HP-002 Subject: Optimization of Purification Protocols for Ethyl 5-hydroxypicolinate (CAS 65275-12-9) Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are working with 5-Hydroxypyridine-2-carboxylic acid ethyl ester (also known as Ethyl 5-hydroxypicolinate), a critical intermediate often used in the synthesis of beta-lactamase inhibitors like Avibactam.[1][3]

While this compound is commercially available as a "white to yellow solid," it frequently presents as an oil or sticky semi-solid due to trace impurities (solvents, unreacted 5-hydroxypicolinic acid, or oxidation byproducts) that depress its melting point.[1] Standard recrystallization often fails due to "oiling out."[2]

This guide provides a Solvent Selection Protocol and a Troubleshooting Matrix designed to force crystallization and remove specific impurities.

Part 1: Solvent System Selection

There is no single "magic solvent" for this compound due to the variability in crude purity.[2] You must perform a Solubility Screen using the polarity principles outlined below.

Primary Solvent Candidates
Solvent SystemPolarityRoleBest For
Ethyl Acetate (EtOAc) / Hexanes Moderate / Non-polarStandard General purification.[1] Best balance of yield and purity.
Ethanol (EtOH) PolarHigh Solubility Removing non-polar impurities.[2] Risk:[4] High solubility may lead to low recovery.[2]
Toluene Aromatic / Non-polarSelective Removing polar impurities (salts, acids).[2] Good for inducing crystallization in reluctant solids.[2][4]
Isopropyl Alcohol (IPA) PolarAlternative If EtOH yields are too low; IPA has a steeper solubility curve.[2]
Solvent Selection Decision Tree

SolventSelectionStartStart: Analyze Crude MaterialStatePhysical State?Start->StateSolidSolid / PowderState->SolidCleanOilSticky Oil / GumState->OilImpureSolvent1Try EtOH or IPA(Single Solvent)Solid->Solvent1Solvent2Try EtOAc / Hexane(Two-Solvent System)Oil->Solvent2TolueneTry Toluene(High Boiling Point)Solvent2->TolueneIf Oiling Out Persists

Figure 1: Decision logic for selecting the initial recrystallization solvent based on the physical state of the crude material.[1]

Part 2: The Recrystallization Protocol

Objective: Purify 10.0 g of Crude Ethyl 5-hydroxypicolinate.

Phase A: Dissolution
  • Setup: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (30 mL) .

  • Heating: Heat the mixture to a gentle reflux (approx. 77°C).

    • Observation: If the solid does not dissolve completely, add more EtOAc in 2 mL increments.[2]

    • Critical Check: If you see a separate oily layer at the bottom while boiling, you have an "oiling out" problem (see Troubleshooting).[1][2]

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts or polymeric impurities), filter the hot solution through a pre-warmed glass frit or Celite pad.[2]

Phase B: Crystallization [5][6][7]
  • Initial Cooling: Remove the heat source and let the flask cool to room temperature slowly on a cork ring. Do not use an ice bath yet.[1][2]

  • Anti-Solvent Addition (If using EtOAc): Once at room temperature, if no crystals have formed, add Hexanes (or Heptane) dropwise until the solution turns slightly turbid (cloudy).[1][2]

  • Seeding: Add a tiny crystal of pure Ethyl 5-hydroxypicolinate (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Final Cooling: Place the flask in a refrigerator (4°C) for 2-4 hours. Avoid freezing temperatures (-20°C) initially, as this promotes rapid precipitation of impurities.[1]

Phase C: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Hexane:EtOAc (9:1 mixture).

  • Drying: Dry under high vacuum at 30-40°C. Note: Pyridine esters can be volatile; do not overheat.

Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer instead of crystals). How do I fix this?

Cause: This occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, often exacerbated by impurities. Solution:

  • Re-heat the mixture until it is a single phase.

  • Add more solvent (dilute the solution) to lower the saturation temperature.

  • Cool more slowly. Wrap the flask in a towel to insulate it.

  • Agitation: Vigorous stirring during the cooling phase can sometimes prevent the formation of a static oil layer and promote crystal growth.[2]

Q2: The product is colored (yellow/brown) even after recrystallization.

Cause: Oxidation products (likely N-oxides or polymerized phenols).[1][2] Solution:

  • Activated Carbon: During the hot dissolution step (Phase A), add activated charcoal (1-5% by weight).[1][2] Stir for 15 minutes at reflux, then filter while hot through Celite.

  • Acid Wash: Dissolve the ester in EtOAc and wash with a mild acid (e.g., 5% citric acid) to remove basic impurities, then re-crystallize.

Q3: My yield is very low (<40%).

Cause: The compound is too soluble in the chosen solvent (likely Ethanol). Solution:

  • Switch Solvents: Use a Toluene or EtOAc/Hexane system.[2]

  • Concentration: You may have used too much solvent.[2] Evaporate 50% of the solvent and re-cool.[2]

  • Second Crop: Collect the mother liquor (filtrate), concentrate it, and repeat the crystallization process to recover a "second crop" of crystals (purity may be lower).[1]

Part 4: Purity Assessment

Before using the material in synthesis (e.g., Avibactam production), verify purity using these metrics:

MethodAcceptance CriteriaNotes
HPLC > 98.0% AreaLook for the des-ethyl acid peak (hydrolysis product).[1]
1H NMR Clean integrationCheck for residual solvent peaks (EtOAc/Hexane).
Appearance White to off-white solidYellowing indicates oxidation.[1][2]
References
  • Synthesis of Avibactam Intermediate: "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." Organic Process Research & Development. ACS Publications.[2] Available at: [Link][1][2]

  • General Recrystallization Techniques: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.[2] Available at: [Link][1][2]

  • Compound Data: "Ethyl 5-hydroxypicolinate."[1][2][8][9] PubChem Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link][1][2]

Technical Support Center: Monitoring the Synthesis of Ethyl 5-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-hydroxypicolinate. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring the complete and efficient conversion of starting materials is paramount. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on reaction monitoring.

Introduction to the Synthesis of Ethyl 5-Hydroxypicolinate

A prevalent and practical method for synthesizing ethyl 5-hydroxypicolinate is the Fischer esterification of 5-hydroxypicolinic acid with ethanol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This equilibrium-driven reaction necessitates specific conditions to favor the formation of the desired ester product.[3][4]

The overall reaction is as follows:

5-Hydroxypicolinic Acid + Ethanol ⇌ Ethyl 5-Hydroxypicolinate + Water

This guide will focus on monitoring the progress of this reaction to ensure optimal yield and purity.

Reaction Monitoring: A Critical Workflow

Effective reaction monitoring is essential to determine the point of completion, identify any potential side reactions, and make informed decisions about reaction quenching and work-up. The two most common and accessible techniques for this purpose are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

graph ReactionMonitoringWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Figure 1: General workflow for monitoring the ethyl 5-hydroxypicolinate synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and monitoring of ethyl 5-hydroxypicolinate.

TLC Monitoring

Q1: What is a suitable TLC solvent system for monitoring this reaction?

A1: A good starting point for a solvent system is a mixture of a non-polar and a polar solvent. For this specific reaction, a combination of Hexane:Ethyl Acetate or Dichloromethane:Methanol is often effective.

ComponentPolarityRecommended Starting Ratio (v/v)Notes
5-Hydroxypicolinic AcidHigh-Will have a low Rf value.
Ethyl 5-HydroxypicolinateModerate-Will have a higher Rf value than the starting material.
Solvent System 1 -Hexane:Ethyl Acetate (1:1) Adjust ratio based on spot separation. Increase ethyl acetate for higher polarity.
Solvent System 2 -Dichloromethane:Methanol (9:1) Increase methanol for higher polarity if spots are too low.

Pro-Tip: To improve spot shape and reduce tailing of the acidic starting material, you can add a small amount of acetic acid (e.g., 1%) to the mobile phase.

Q2: How do I visualize the spots on the TLC plate?

A2: Both the starting material and the product are UV active due to the pyridine ring. Therefore, the primary method of visualization is under a UV lamp at 254 nm .[5] The spots will appear as dark areas on a fluorescent green background.

For secondary visualization, or if UV is not sensitive enough, you can use a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for identifying compounds with oxidizable functional groups. Both the hydroxyl group on the starting material and product may show a positive result (yellow-brown spots on a purple background).

  • p-Anisaldehyde Stain: This stain can be effective for visualizing compounds with hydroxyl groups, often producing colored spots upon heating.[6]

Q3: My TLC plate shows a streak for the starting material. How can I fix this?

A3: Streaking of acidic compounds like 5-hydroxypicolinic acid on silica gel is common. This is due to strong interactions with the acidic silica. To mitigate this, add a few drops of acetic acid or formic acid to your developing solvent. This helps to protonate the silica and reduce the strong ionic interactions, resulting in more defined spots.

Q4: I see multiple spots on my TLC. What could they be?

A4: Besides your starting material and product, other spots could indicate:

  • Side Products: Although Fischer esterification is generally clean, at high temperatures, there is a small possibility of side reactions.

  • Impurities in Starting Material: Ensure the purity of your 5-hydroxypicolinic acid before starting the reaction.

  • Incomplete Reaction: If you see a prominent spot for the starting material, the reaction is not yet complete.

graph TLC_Troubleshooting { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Figure 2: Troubleshooting common TLC issues.

HPLC Monitoring

Q5: What are the recommended HPLC conditions for this analysis?

A5: Reversed-phase HPLC is the most suitable technique. A C18 column is a good starting point.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol
Gradient Start with a higher percentage of A and gradually increase B. A typical gradient might be 10-90% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 5-10 µL

Note: The acidic additive in the mobile phase is crucial for good peak shape of the carboxylic acid and the pyridine-containing compounds.

Q6: How do I interpret the HPLC chromatogram?

A6:

  • 5-Hydroxypicolinic Acid (Starting Material): Being more polar, it will have a shorter retention time.

  • Ethyl 5-Hydroxypicolinate (Product): Being less polar, it will have a longer retention time.

By comparing the peak areas over time, you can determine the extent of the reaction. The reaction is considered complete when the peak corresponding to the starting material is no longer detectable or its area remains constant over consecutive measurements.

Reaction and Work-up Troubleshooting

Q7: The reaction seems to have stalled, with a significant amount of starting material remaining even after prolonged heating. What should I do?

A7: Fischer esterification is an equilibrium process.[7] If the reaction has stalled, it has likely reached equilibrium. To drive it further towards the product, you can:

  • Add more ethanol: Using a large excess of the alcohol will shift the equilibrium to the product side.[8]

  • Remove water: If not already doing so, use a Dean-Stark apparatus to remove the water as it is formed.[4]

  • Check your catalyst: Ensure you have added a sufficient amount of acid catalyst (typically 5-10 mol%). If the reaction has been running for a very long time, the catalyst activity might have decreased.

Q8: During the work-up, I'm having trouble with emulsions when neutralizing the acid. How can I resolve this?

A8: Emulsions can form during the basic wash to remove the unreacted carboxylic acid and the acid catalyst. To break up emulsions:

  • Add a small amount of brine (saturated NaCl solution).

  • Allow the separatory funnel to stand for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

Q9: My final product is not pure. What are the likely impurities and how can I remove them?

A9: Common impurities include:

  • Unreacted 5-Hydroxypicolinic Acid: This can be removed by washing the organic layer with a mild base such as a saturated sodium bicarbonate solution.[9]

  • Side Products from Overheating: Avoid excessively high temperatures to minimize decomposition.

Purification can be achieved by:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is effective.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography using a hexane:ethyl acetate gradient is a reliable method.[9]

Experimental Protocols

Protocol 1: TLC Monitoring
  • Prepare the TLC plate: Draw a starting line with a pencil about 1 cm from the bottom of a silica gel plate.

  • Spot the plate:

    • On the left, spot a dilute solution of your starting material (5-hydroxypicolinic acid).

    • In the middle, spot your reaction mixture.

    • On the right, co-spot the starting material and the reaction mixture to aid in identification.

  • Develop the plate: Place the plate in a sealed chamber containing your chosen solvent system (e.g., 1:1 Hexane:Ethyl Acetate with a drop of acetic acid). Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[10]

Protocol 2: HPLC Sample Preparation
  • Withdraw a sample: Carefully take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench and dilute: Quench the reaction in the aliquot by adding it to a vial containing a larger volume of a suitable solvent (e.g., 1 mL of methanol or acetonitrile). This will stop the reaction and dilute the sample to an appropriate concentration for HPLC analysis.

  • Filter: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC.

References

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (2022, November 16). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27).
  • 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (n.d.).
  • Fischer Esterification - Chemistry Steps. (n.d.).
  • Fischer Esterification. (n.d.).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (2022, November 16). Retrieved from a source describing methods to drive the equilibrium.
  • Thin layer chromotography (TLC) and liquid-liquid extraction in steglich esterification? - ResearchGate. (2023, January 30).
  • TLC analysis of the reaction mixture during the esterification of the... - ResearchGate. (n.d.).
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024, September 24). Retrieved from a source on pyridine side-chain reactions.
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Biochemical approaches to the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile | Request PDF - ResearchGate. (n.d.).
  • TLC Visualization Reagents - EPFL. (n.d.).
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.).
  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a - Sigma-Aldrich. (n.d.).
  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC - NIH. (n.d.).
  • In situ Formation and Reaction of 2-Pyridylboronic Esters. | Request PDF - ResearchGate. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved from a source providing general organic synthesis procedures.
  • Visualizing a TLC plate - YouTube. (2021, August 22).
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008, April 15).
  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. (2015, January 30).
  • Stains for Developing TLC Plates. (n.d.). Retrieved from a source providing recipes for TLC stains.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents. (n.d.). Retrieved from a patent on the synthesis of pyridine esters.
  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC - NIH. (2018, June 21). Retrieved from a source on reaction workup procedures.
  • (PDF) Development and validation of an HPLC method for analysis of etoricoxib in human plasma - ResearchGate. (n.d.).
  • Application of Thin-Layer Chromatography-Flame Ionization Detection (TLC-FID) to Total Lipid Quantitation in Mycolic-Acid Synthesizing Rhodococcus and Williamsia Species - MDPI. (n.d.).
  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla - SciELO. (n.d.).
  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (n.d.).
  • Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Gatifloxacin - Scholars.Direct. (2020, October 24).
  • Development and V Development and Validation of an HPLC Method for alidation of an HPLC Method for Analysis of Etoricoxib in Human Plasma. (n.d.).
  • CAS No : 2281767-78-8 | Product Name : Ethyl 5-hydroxypicolinate Hydrochloride. (n.d.). Retrieved from a commercial listing of the product.
  • CAS No : 65275-12-9 | Product Name : Ethyl 5-hydroxypicolinate | Pharmaffiliates. (n.d.). Retrieved from a commercial listing of the product.

Sources

Handling and safety precautions for ethyl 5-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: E-5HP-Gen2 | CAS: 19074-84-1 (Free Base) / 2281767-78-8 (HCl Salt)

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and process engineers utilizing Ethyl 5-hydroxypicolinate as a pharmacophore scaffold—specifically in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) or collagen biosynthesis modulators.

Unlike generic safety sheets, this hub addresses the functional group interplay between the electron-rich 5-hydroxyl group and the hydrolytically sensitive 2-ester moiety.

Module 1: Safety & Immediate Response (The "Red" Zone)

Q1: Beyond standard PPE, are there specific hazards associated with the 5-hydroxy-pyridine motif? A: Yes. While standard H-codes (H315, H319, H335) apply, you must treat this compound with elevated caution regarding dermal absorption and sensitization .

  • The Mechanism: Pyridine derivatives are lipophilic and can penetrate the stratum corneum. The 5-hydroxyl group increases polarity but does not negate the pyridine ring's ability to act as a hapten, potentially causing allergic contact dermatitis [1].

  • Protocol:

    • Gloves: Do not use latex. Use Nitrile (minimum 0.11 mm thickness) . Double-gloving is recommended during weighing of the solid powder.

    • Respiratory: Use a P95/P100 particulate respirator if handling outside a biosafety cabinet or fume hood.

    • Waste Stream: Do not mix with acidic waste streams immediately; the pyridine nitrogen can protonate, increasing water solubility and complicating organic extraction during waste processing.

Q2: I spilled the solid on the bench. How do I clean it without causing degradation or exposure? A: Avoid using water initially.

  • Dry Sweep: Gently sweep the powder into a container using a brush.

  • Solvent Wipe: Use an ethanol-dampened tissue to wipe the area. Avoid bleach.

    • Why? Bleach (hypochlorite) can react with the pyridine nitrogen or the phenolic hydroxyl group, potentially generating chlorinated byproducts or chloramines [2].

Module 2: Storage & Stability (The "Yellow" Zone)

Q3: The compound has turned from off-white to a pinkish/brown color. Is it still usable? A: This indicates oxidative degradation of the phenolic hydroxyl group.

  • Diagnosis: The 5-hydroxyl group on the pyridine ring is electron-donating, making the ring susceptible to oxidation, forming quinone-like conjugated impurities (often colored).

  • Usability:

    • Trace Pink: Likely superficial. Recrystallize from Ethanol/Hexane or filter through a short silica plug.

    • Dark Brown: Significant degradation. Purity check via HPLC is mandatory.

  • Prevention: Store under Argon or Nitrogen at 2–8°C . The free base is more sensitive to oxidation than the hydrochloride salt [3].

Q4: Can I store a stock solution in DMSO? A: Only for short-term use ( < 24 hours).

  • The Risk: DMSO is hygroscopic. Water absorbed from the air will attack the ethyl ester at the 2-position (picolinate), leading to hydrolysis (saponification) to form 5-hydroxypicolinic acid .

  • Self-Validating Step: Before using an old stock solution, run a TLC (5% MeOH in DCM). If a baseline spot appears (the free acid), the stock is compromised.

Module 3: Experimental Handling & Solubility (The "Green" Zone)

Q5: I am experiencing low yields during nucleophilic substitution. What is going wrong? A: You are likely experiencing competitive hydrolysis or N-oxide formation .

  • Scenario A: Basic Conditions (e.g., K2CO3, NaH)

    • Issue: The ester at the 2-position is activated by the electron-withdrawing nitrogen, making it highly susceptible to hydrolysis even by trace water in your solvent.

    • Fix: Use anhydrous solvents (THF, DMF) dried over molecular sieves (3Å or 4Å). Ensure your base is dry.

  • Scenario B: Oxidative Conditions

    • Issue: If your reaction involves oxidants, the pyridine nitrogen may oxidize to the N-oxide, or the 5-OH may oxidize.

    • Fix: Protect the 5-OH group (e.g., as a benzyl ether or TBDMS ether) before attempting complex manipulations on the ester or ring [4].

Q6: What is the best solvent system for workup? A: Avoid highly acidic aqueous washes if you want to keep the ester intact.

  • Solubility Profile:

    • High: DMSO, DMF, Methanol, Ethanol.

    • Moderate: Dichloromethane (DCM), Ethyl Acetate.

    • Low: Hexanes, Water (Free base).

  • Extraction Protocol: Use DCM/Water . Adjust the aqueous layer to pH ~6-7.

    • Caution: At pH < 4, the pyridine nitrogen protonates, trapping the compound in the water layer. At pH > 10, the phenol deprotonates (phenolate) and the ester hydrolyzes. pH control is critical.

Module 4: Visualization & Workflows
Figure 1: Safe Handling & Stability Workflow

This diagram illustrates the critical decision points to prevent degradation during storage and usage.

G Storage Storage Condition (Argon, 2-8°C) Inspection Visual Inspection (Color Check) Storage->Inspection Weighing Weighing (Low Humidity, <40%) Inspection->Weighing Off-White/White Oxidation Oxidation Risk (Pink/Brown) Inspection->Oxidation Color Change? Solubilization Solubilization (Anhydrous Solvent) Weighing->Solubilization Reaction Reaction Setup Solubilization->Reaction Dry Solvent Hydrolysis Hydrolysis Risk (Free Acid Formation) Solubilization->Hydrolysis Wet Solvent? Purification Purification Oxidation->Purification Recrystallize Discard Discard Hydrolysis->Discard High % Acid

Caption: Operational workflow emphasizing the "Check-Act" cycle to mitigate oxidative discoloration and hydrolytic cleavage.

Figure 2: Troubleshooting Logic for Low Yields

Use this logic tree to diagnose reaction failures specifically related to the picolinate structure.

Logic Issue Problem: Low Yield / Impurities Check1 Check TLC/LCMS New Polar Spot? Issue->Check1 Hydrolysis Diagnosis: Ester Hydrolysis Check1->Hydrolysis Yes (Acid) Oxidation Diagnosis: Phenol Oxidation Check1->Oxidation No (Colored Impurity) Trapping Diagnosis: Product in Aqueous Layer Check1->Trapping No Product Isolated Solution1 Action: Dry Solvents/Reduce Base Strength Hydrolysis->Solution1 Solution2 Action: Degas Solvents/Add Antioxidant Oxidation->Solution2 Solution3 Action: Adjust Workup pH to 6-7 Trapping->Solution3

Caption: Diagnostic tree for resolving common synthetic failures associated with Ethyl 5-hydroxypicolinate.

Summary of Physicochemical Properties
PropertyValue / CharacteristicRelevance to Handling
Molecular Weight 167.16 g/mol Calculation basis.
Appearance White to Off-white powderColor change = Oxidation.
Solubility DMSO, MeOH, DCMAvoid water for stock solutions.
pKa (Pyridine N) ~3.5 - 4.0 (Est.)Protonates in strong acid; water soluble as salt.
pKa (Phenolic OH) ~8.5 - 9.5 (Est.)Deprotonates in base; susceptible to oxidation.
Storage 2-8°C, Inert GasPrevents hydrolysis and oxidation.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 910016, Ethyl 5-hydroxynicotinate (Isomer Analogy). Retrieved from [Link]

  • Carl Roth GmbH. Safety Data Sheet: Pyridine. (General handling of pyridine derivatives).[1] Retrieved from [Link]

  • Pharmaffiliates. Ethyl 5-hydroxypicolinate Hydrochloride - Stability Data. Retrieved from [Link]

  • ResearchGate (2025). Synthesis of diethyl (5-ethyl-2-hydroxy-3-nitrophenyl)phosphonate. (Analogous phenolic ester handling). Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 5-Hydroxypyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxypyridine-2-carboxylic acid ethyl ester (CAS: 65275-12-9) is a bifunctional pyridine derivative widely used as a pharmacophore building block. Its stability profile is governed by two competing reactivities: nucleophilic attack at the ester carbonyl (hydrolysis) and electrophilic attack/oxidation at the electron-rich pyridine ring (activated by the 5-hydroxyl group).

This guide provides a mechanistic breakdown of these pathways and actionable troubleshooting protocols for researchers observing purity loss during storage or synthesis.

Module 1: Hydrolytic Degradation (Primary Instability)

User Question: "I stored my stock solution in aqueous methanol at 4°C, but after 24 hours, the main peak area decreased by 15%, and a new, earlier-eluting peak appeared. What happened?"

Technical Diagnosis: You are observing ester hydrolysis . The ethyl ester at the C2 position is susceptible to hydrolysis, converting the molecule into 5-hydroxypyridine-2-carboxylic acid (5-hydroxypicolinic acid) and ethanol. This reaction is catalyzed by both acid and base, but the presence of the pyridine nitrogen provides an internal "general base" catalyst that can accelerate hydrolysis even at neutral pH compared to simple phenyl esters.

The Degradation Pathway:



Troubleshooting Protocol: pH Stability Profiling To validate this in your specific buffer system, perform the following stress test:

  • Prepare Buffers: 50 mM Phosphate (pH 2.0, 7.4) and 50 mM Borate (pH 9.0).

  • Spike: Add the test compound to a final concentration of 100 µM.

  • Incubate: Hold at 25°C.

  • Sample: Inject onto HPLC at T=0, 1h, 4h, and 24h.

  • Analysis:

    • Acidic pH (2.0): The pyridine nitrogen is protonated (

      
      ), withdrawing electron density and deactivating the ester carbonyl, often slowing hydrolysis.
      
    • Basic pH (>8.0): The 5-hydroxyl group may deprotonate (

      
      ), creating an electron-rich phenolate that pushes density into the ring. However, hydroxide ions will rapidly attack the ester. Expect rapid degradation.
      

Corrective Action:

  • Storage: Store solid material under desiccant at -20°C.

  • Solvents: Avoid protic solvents (MeOH, EtOH, Water) for long-term storage of stock solutions. Use anhydrous DMSO or Acetonitrile.

Module 2: Oxidative Degradation

User Question: "My LC-MS shows a mass shift of +16 Da and +32 Da after stirring the reaction overnight in air. Is this an impurity?"

Technical Diagnosis: The +16 Da shift indicates N-oxidation or ring hydroxylation . The 5-hydroxyl group activates the pyridine ring, making it more electron-rich than an unsubstituted pyridine. This susceptibility allows dissolved oxygen (or peroxides in solvents like THF/Dioxane) to form Pyridine N-oxides .

Mechanism:

  • N-Oxidation: The lone pair on the pyridine nitrogen attacks electrophilic oxygen species.

  • Quinone Formation: Under harsh oxidative stress, the 5-hydroxy group can undergo further oxidation to form transient quinone-imine species, leading to polymerization (browning of solution).

Troubleshooting Protocol: Peroxide Stress Test

  • Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Add 10 µL of 30%

    
    .
    
  • Monitor by LC-MS after 1 hour.

  • Result: If the +16 Da peak (N-oxide) is the major degradant, your process requires inert atmosphere (Nitrogen/Argon) and peroxide-free solvents.

Module 3: Visualization of Pathways

The following diagram illustrates the competing degradation pathways and the resulting metabolites.

DegradationPathways cluster_conditions Critical Factors Parent Ethyl 5-hydroxypicolinate (Parent) Acid 5-Hydroxypicolinic Acid (Hydrolysis Product) Parent->Acid Hydrolysis (+H2O) pH > 7 or Acid Cat. NOxide Pyridine N-Oxide (+16 Da) Parent->NOxide Oxidation (+O) Peroxides/Air Ethanol Ethanol (Byproduct) Parent->Ethanol Leaving Group Factor1 Aqueous Buffer Factor2 Light/UV Factor3 Peroxides

Caption: Figure 1. Primary degradation pathways showing hydrolytic cleavage to the acid and oxidative conversion to the N-oxide.

Module 4: Analytical Method Optimization (HPLC)

User Question: "I cannot separate the parent ester from the degradation product. They co-elute near the solvent front."

Technical Diagnosis: The hydrolysis product (5-hydroxypicolinic acid) is amphoteric. At neutral pH, it exists as a zwitterion (negative carboxylate, positive/neutral pyridine), making it highly polar and unretained on standard C18 columns.

Method Development Guide:

ParameterRecommendationRationale
Column C18 Polar Embedded or HILICStandard C18 suffers from "phase collapse" with highly aqueous mobile phases required for polar acids.
Mobile Phase A 0.1% Formic Acid or 20mM Phosphate (pH 2.5)Critical: Low pH suppresses the ionization of the carboxylic acid (keeping it neutral/protonated), increasing retention on C18.
Mobile Phase B AcetonitrileMethanol can cause transesterification artifacts if the sample sits in the autosampler.
Gradient Start at 3-5% BHold low organic for 2-3 mins to trap the polar acid metabolite.
Detection UV 254 nm or 280 nmThe pyridine ring has strong absorbance. 280 nm is more selective for the phenolic moiety.

Self-Validating Check: Inject a mixture of the parent and the acid (created by boiling a small aliquot of parent in 1N NaOH for 10 mins, then neutralizing). If you do not see two distinct peaks with resolution


, lower your buffer pH.
References
  • Hydrolysis Kinetics of Pyridine Esters

    • Mechanism:[1][2] Pyridine esters undergo rapid hydrolysis due to the electron-withdrawing nature of the ring.

    • Source: Brauer, S. A., et al. "Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates." ChemRxiv (2021). Link (Cited for general ester hydrolysis kinetics in heteroatom-adjacent systems).

  • Oxidative Pathways of Hydroxypyridines

    • Mechanism:[1][2] 5-hydroxypyridines are susceptible to N-oxidation and ring modification under oxidative stress.

    • Source: Wu, J., et al. "Degradation pathways of a peptide boronic acid derivative." Journal of Pharmaceutical Sciences (2000).[3] Link (Demonstrates oxidative instability of pyridine-containing pharmacophores).

  • Analytical Method Grounding

    • Protocol: Acidic mobile phases are required to retain pyridine carboxylic acids on C18.
    • Source: Gaweł, M., et al. "HPLC-MS/MS based method for the determination of... carboxylic acid in human plasma."[4] Scientific Reports (2024).[4] Link (Validates low pH mobile phase strategy for pyridine acids).

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Validation & Comparative

Alternative synthesis routes for ethyl 5-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxypicolinate is a critical pharmacophore, serving as the structural backbone for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and various metalloenzyme chelators. Its synthesis presents a classic "pyridine paradox": the ring is electron-deficient, making electrophilic aromatic substitution at the 5-position difficult, while the 2-carboxylate moiety is sensitive to harsh reduction or decarboxylation conditions.

This guide objectively compares three distinct synthetic methodologies:

  • The Bio-Sourced Route: Ring transformation of Kojic Acid.

  • The Classical Route: Diazotization of 5-Aminopicolinic Acid.

  • The Modern Catalytic Route: Pd-Catalyzed Hydroxylation of 5-Bromopicolinates.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics for each route based on laboratory scale-up data (10g – 100g scale).

FeatureRoute A: Kojic Acid TransformationRoute B: Diazotization (Sandmeyer)Route C: Pd-Catalyzed Hydroxylation
Starting Material Kojic Acid (Fermentation product)Ethyl 5-aminopicolinateEthyl 5-bromopicolinate
Reagent Cost Low ($)Medium (

)
High (

$)
Step Count 3 (Oxidation

Amidation

Esterification)
2 (Diazotization

Hydrolysis)
1 (Cross-coupling)
Overall Yield 30 – 45%60 – 75%85 – 92%
Scalability Difficult (Tar formation)Moderate (Exotherm control)High (Flow chemistry compatible)
Purity Profile Low (Requires chromatography)High (Recrystallization)High (Metal scavenging required)

Detailed Technical Workflows

Route A: The Bio-Sourced Pathway (Kojic Acid)

Mechanism: Pyranone-to-Pyridine Ring Switching

This route utilizes the abundance of Kojic acid.[1] The critical step is the insertion of ammonia into the pyrone ring.

Workflow Logic:

  • Oxidation: Kojic acid is oxidized (usually via

    
     or TEMPO) to comanic acid derivatives.
    
  • Insertion: Treatment with aqueous ammonia (

    
    ) opens the pyrone ring and re-closes it as a pyridine ring (5-hydroxypicolinic acid).
    
  • Esterification: Standard Fisher esterification yields the product.

Critical Analysis: While raw materials are cheap, the ammonia insertion step often produces viscous "tars" due to polymerization side reactions, complicating purification.

Route B: The Classical Diazotization (Recommended for Lab Scale)

Mechanism: Nucleophilic Substitution via Diazonium Salt

This is the most robust method for producing high-purity material without heavy metal contamination.

Experimental Protocol:

  • Dissolution: Dissolve Ethyl 5-aminopicolinate (10 mmol) in 10%

    
     (20 mL). Cool to 0–5°C in an ice bath.
    
  • Diazotization: Dropwise add

    
     (1.1 eq) in water. Monitor internal temp; do not exceed 5°C. Checkpoint: Solution turns clear yellow; Starch-iodide paper turns blue.
    
  • Hydrolysis: The diazonium solution is slowly added to a pre-heated solution of 10%

    
     at 90°C. Nitrogen gas evolution will be vigorous.
    
  • Workup: Neutralize with

    
     to pH 4-5, extract with Ethyl Acetate (3x), and dry over 
    
    
    
    .
Route C: The Modern Catalytic Pathway

Mechanism: Palladium-Catalyzed C-O Bond Formation

For high-value pharmaceutical intermediates where yield is paramount, converting 5-bromopicolinate using Buchwald-type ligands is superior.

Key Reagents:


, 

(Ligand),

(Nucleophile), 1,4-Dioxane/Water.

Visualized Reaction Pathways

The following diagram illustrates the mechanistic flow and decision points for the three routes.

SynthesisRoutes Start_Kojic Start: Kojic Acid (Bio-sourced) Inter_Comanic Intermediate: Comanic Acid Start_Kojic->Inter_Comanic Oxidation (MnO2/TEMPO) Start_Amino Start: Ethyl 5-aminopicolinate Inter_Diazo Intermediate: Diazonium Salt Start_Amino->Inter_Diazo NaNO2, H2SO4 (0°C) Start_Bromo Start: Ethyl 5-bromopicolinate Product TARGET: Ethyl 5-hydroxypicolinate Start_Bromo->Product Pd2(dba)3, KOH tBuXPhos (Cross-Coupling) Inter_Acid Intermediate: 5-Hydroxypicolinic Acid Inter_Comanic->Inter_Acid NH3 Insertion (Ring Switch) Inter_Acid->Product EtOH/H2SO4 (Esterification) Inter_Diazo->Product H2O, Heat (-N2 gas)

Figure 1: Comparative flow of synthetic strategies. Route A (Green) is bio-sourced but longer. Route B (Blue) is the standard laboratory method. Route C (Red) is the high-yield catalytic approach.

Self-Validating Protocol: Route B (Diazotization)

To ensure scientific integrity, the following protocol includes "Stop/Go" checkpoints.

Step 1: Preparation of the Amine Salt

  • Action: Suspend 5.0 g of Ethyl 5-aminopicolinate in 30 mL of 2.5 M

    
    .
    
  • Observation: The solid should dissolve completely. If turbidity remains, filter before proceeding.

  • Causality: Insoluble impurities will act as nucleation sites for violent nitrogen evolution later.

Step 2: Diazotization

  • Action: Cool to 0°C. Add 2.2 g

    
     in 5 mL water dropwise over 20 mins.
    
  • Validation (Checkpoint): Take a drop of the reaction mixture and touch it to starch-iodide paper.

    • Result: Instant black/blue color = Excess Nitrite (Reaction Complete).

    • Result: No color = Add more

      
      .
      

Step 3: Hydrolysis (The Critical Step)

  • Action: Heat a separate flask of 10 mL water/acid to 90°C. Add the cold diazonium solution slowly via addition funnel.

  • Safety Note: This step releases

    
     gas. Ensure the condenser is open to the atmosphere.
    
  • Validation: The reaction mixture should turn from clear yellow to a darker orange/brown.

Step 4: Isolation

  • Action: Adjust pH to 5.0 using saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate.[2]
    
  • Data Check:

    • TLC: (50% EtOAc/Hexane). Product

      
      . Starting amine 
      
      
      
      .
    • 1H NMR (DMSO-d6): Look for the disappearance of the broad

      
       signal (6.0-7.0 ppm) and the appearance of the phenolic 
      
      
      
      (broad singlet >10.0 ppm).

References

  • Kojic Acid Derivatization: Title: Synthesis of tyrosinase inhibitory kojic acid derivative.[2][3][4][5] Source: PubMed (NIH). URL:[Link]

  • Aminopicolinic Acid Synthesis (Precursor to Route B): Title: Synthesis of Some Aminopicolinic Acids.[6][7][8] Source: University of Missouri - St. Louis (IRL). URL:[Link]

  • Industrial Preparation (Patent Context): Title: Process for preparing 1-ethyl-5-hydroxy-pyrazole (Analogous chemistry for heterocyclic hydroxylation).[9] Source: Google Patents (US5808092A). URL:

Sources

A Comparative Guide to Catalysts for the Hydrogenation of Ethyl 5-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of ethyl 5-hydroxypicolinate to ethyl 5-hydroxypiperidine-2-carboxylate is a critical transformation in the synthesis of numerous pharmaceutical intermediates and bioactive molecules. The resulting piperidine scaffold, adorned with both hydroxyl and ester functionalities, offers a versatile platform for further chemical elaboration. However, the hydrogenation of the pyridine ring, particularly in the presence of other reducible functional groups, presents significant challenges in terms of catalyst selection, reaction conditions, and stereocontrol. This guide provides an in-depth comparison of common catalysts employed for this transformation, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

The Challenge: Balancing Reactivity and Selectivity

The hydrogenation of pyridines is an inherently challenging process due to the aromatic stabilization of the heterocyclic ring.[1] Achieving complete saturation to the corresponding piperidine often necessitates forcing conditions, including high temperatures and pressures.[1] The presence of a hydroxyl group on the pyridine ring, as in ethyl 5-hydroxypicolinate, introduces further complexity. This functional group can influence the electronic properties of the ring and may also interact with the catalyst surface, potentially leading to undesired side reactions such as hydrogenolysis (dehydroxylation).

Furthermore, the creation of two new stereocenters at the C2 and C5 positions during hydrogenation means that diastereoselectivity is a key consideration. The desired cis or trans isomer of ethyl 5-hydroxypiperidine-2-carboxylate may have distinct biological activities or be a required precursor for a specific downstream application.

Catalyst Performance: A Comparative Analysis

The choice of catalyst is paramount in achieving high yield and selectivity in the hydrogenation of ethyl 5-hydroxypicolinate. Both heterogeneous and homogeneous catalysts have been explored for the reduction of substituted pyridines, with each class offering distinct advantages and disadvantages.

Heterogeneous Catalysts: The Workhorses of Hydrogenation

Heterogeneous catalysts, typically precious metals dispersed on a solid support, are widely used in industrial and laboratory settings due to their ease of handling, recovery, and recyclability. For the hydrogenation of substituted pyridines, palladium, platinum, rhodium, and ruthenium-based catalysts are the most common choices.

CatalystSupportTypical ConditionsYield (%)Diastereomeric Ratio (cis:trans)Key Considerations
Palladium on Carbon (Pd/C) CarbonHigh H₂ pressure (e.g., 80 bar), elevated temperature (e.g., 80°C)Moderate to HighOften a mixture of diastereomersProne to dehydroxylation, especially under harsh conditions.
Platinum(IV) Oxide (PtO₂) -High H₂ pressure (e.g., 80 bar), elevated temperature (e.g., 80°C)HighCan favor the cis isomer at higher pressuresGenerally more active than Pd/C for pyridine hydrogenation.
Rhodium on Carbon (Rh/C) CarbonMilder conditions possible compared to Pd and PtHighGood selectivity for the cis isomer can be achievedLess prone to hydrogenolysis than palladium.
Ruthenium on Carbon (Ru/C) CarbonHigh H₂ pressure and temperatureHighCan provide good cis-selectivityRobust and can be reused multiple times.

Causality Behind Experimental Choices:

The requirement for high pressure and temperature with catalysts like Pd/C and PtO₂ is a direct consequence of the energy barrier to disrupt the aromaticity of the pyridine ring.[1] The choice of support material, such as activated carbon, provides a high surface area for the dispersion of the metal nanoparticles, maximizing the number of active sites available for catalysis. The observation that higher pressures can favor the formation of the cis isomer is attributed to the thermodynamics of the hydrogenation process on the catalyst surface.[1]

A significant challenge with hydroxypyridines is the potential for side reactions. For instance, the hydrogenation of 2-hydroxypyridines can lead to the formation of δ-lactams through tautomerization.[2] While ethyl 5-hydroxypicolinate is a 3-hydroxypyridine derivative, the possibility of intramolecular cyclization or other side reactions should be considered, especially under harsh conditions.

Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts, which are soluble in the reaction medium, can offer superior selectivity and activity under milder conditions compared to their heterogeneous counterparts. This is often due to the well-defined nature of the active catalytic species and the ability to tune the steric and electronic properties of the catalyst through ligand modification.

A notable example is the use of an iridium-based homogeneous catalyst for the asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. This approach has demonstrated the potential for excellent enantioselectivity and diastereoselectivity, yielding predominantly the cis-configured hydroxypiperidine ester. While this specific example involves a pyridinium salt, it highlights the potential of homogeneous catalysis for achieving high levels of stereocontrol in this system.

Experimental Protocols: A Practical Guide

Below is a representative protocol for the heterogeneous hydrogenation of a substituted pyridine, which can be adapted for ethyl 5-hydroxypicolinate.

General Heterogeneous Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Substrate in Solvent add_catalyst Add Catalyst to Reaction Vessel start->add_catalyst seal Seal Reaction Vessel add_catalyst->seal purge Purge with Inert Gas (e.g., N₂ or Ar) seal->purge pressurize Pressurize with Hydrogen (H₂) purge->pressurize heat_stir Heat and Stir for a Defined Time pressurize->heat_stir cool_vent Cool and Vent H₂ heat_stir->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify the Product concentrate->purify

Caption: General workflow for a typical heterogeneous catalytic hydrogenation experiment.

Step-by-Step Methodology:

  • Preparation:

    • In a suitable high-pressure reactor, dissolve ethyl 5-hydroxypicolinate (1.0 eq) in a solvent such as ethanol or acetic acid. The use of a carboxylic acid anhydride solvent has been reported to facilitate the hydrogenation of hydroxypyridines with platinum group metals.[3]

    • Carefully add the chosen heterogeneous catalyst (e.g., 5-10 mol% of Pd/C, PtO₂, Rh/C, or Ru/C) to the solution under an inert atmosphere.

  • Reaction:

    • Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

    • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by techniques such as TLC, GC, or HPLC until the starting material is consumed.

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

    • Characterize the product by NMR, mass spectrometry, and other relevant analytical techniques to determine the yield and diastereomeric ratio.

Self-Validating System: The progress of the hydrogenation can be monitored by the uptake of hydrogen gas. A stable pressure reading over time indicates the completion of the reaction. The purity and identity of the final product should be confirmed by comparing its analytical data with known standards or through rigorous spectroscopic analysis.

Mechanistic Insights and Catalyst Selection Rationale

The mechanism of heterogeneous hydrogenation of pyridines generally involves the adsorption of the pyridine ring onto the metal surface, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome of the reaction is influenced by the mode of adsorption and the orientation of the substrate on the catalyst surface.

Diagram of a Proposed Hydrogenation Pathway

G sub Ethyl 5-hydroxypicolinate ads_sub Adsorbed Substrate on Catalyst Surface sub->ads_sub Adsorption intermediate Partially Hydrogenated Intermediate ads_sub->intermediate + H h2 H₂ ads_h Adsorbed H atoms h2->ads_h Dissociation product Ethyl 5-hydroxypiperidine-2-carboxylate intermediate->product + H (stepwise)

Caption: A simplified representation of the heterogeneous hydrogenation of ethyl 5-hydroxypicolinate.

The choice between different catalysts often comes down to a trade-off between activity and selectivity.

  • Palladium (Pd) catalysts are generally effective for many hydrogenations but can be prone to causing hydrogenolysis, which would lead to the undesired removal of the hydroxyl group.

  • Platinum (Pt) catalysts are often more active than palladium for pyridine hydrogenation and can be a good choice when high reactivity is required.

  • Rhodium (Rh) and Ruthenium (Ru) catalysts are often favored for their ability to hydrogenate aromatic rings under relatively milder conditions and with better chemoselectivity, reducing the risk of side reactions.

For applications requiring high stereoselectivity, homogeneous catalysts, despite their higher cost and more complex work-up, may be the superior choice due to the fine-tuning of their ligand sphere.

Conclusion

The selection of an appropriate catalyst for the hydrogenation of ethyl 5-hydroxypicolinate is a critical decision that will significantly impact the success of the synthesis. For general-purpose hydrogenation where high diastereoselectivity is not the primary concern, robust heterogeneous catalysts such as Ru/C or Rh/C are excellent starting points, offering a good balance of activity and chemoselectivity. When higher diastereoselectivity is required, PtO₂ under elevated pressure may be beneficial. For applications demanding high enantioselectivity and diastereoselectivity, the exploration of homogeneous iridium-based catalysts is warranted, although this may require substrate modification to a pyridinium salt.

Ultimately, the optimal catalyst and reaction conditions should be determined empirically for each specific application, taking into account factors such as desired stereoisomer, scalability, and cost. This guide provides a foundational understanding to inform and streamline this optimization process.

References

  • Garcés, D., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB01860A.
  • Gleason, J. L., & Holden, K. G. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.

Sources

A Comparative Guide to Esterification Methods for 5-Hydroxypyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Hydroxypyridine-2-carboxylic acid is a pivotal structural motif in medicinal chemistry and materials science. Its ester derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. The molecule's bifunctional nature, possessing both a phenolic hydroxyl group and a carboxylic acid, presents a distinct chemical challenge: achieving selective esterification of the carboxylic acid without undesired acylation of the hydroxyl group. This guide provides an in-depth comparative analysis of common esterification strategies, offering field-proven insights and detailed protocols to aid researchers in selecting the optimal method for their specific application.

The Challenge: Selectivity in a Bifunctional System

The core challenge in esterifying 5-hydroxypyridine-2-carboxylic acid lies in the competing nucleophilicity of the phenolic hydroxyl group and the carboxylic acid. Under many conditions, both groups can react, leading to a mixture of products, including the desired ester, a di-acylated product, or polymerization. Therefore, the choice of methodology is critical to steer the reaction towards the selective formation of the carboxylic acid ester. This guide will compare three widely employed methods: Fischer-Speier Esterification, Steglich Esterification using DCC/DMAP, and an Acyl Chloride-mediated approach.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] It is one of the most cost-effective and straightforward methods, particularly for simple alcohols like methanol or ethanol.

Mechanism and Rationale

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[1][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[4][5]

To drive the reaction equilibrium towards the product side, a large excess of the alcohol is typically used, often serving as the solvent.[1][2] Alternatively, the removal of water as it forms, for instance, using a Dean-Stark apparatus, can also achieve high conversion.[1] For 5-hydroxypyridine-2-carboxylic acid, the acidic conditions protonate the pyridine nitrogen, which helps to deactivate the phenolic hydroxyl group towards competing reactions, thus favoring the desired esterification.

Experimental Protocol: Methyl Ester Synthesis
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxypyridine-2-carboxylic acid (5.0 g, 36.0 mmol).

  • Reagents: Add anhydrous methanol (70 mL), which acts as both the reactant and the solvent.[6]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5.8 mL, 110 mmol) to the mixture.[6] An exothermic reaction will occur.

  • Reaction: Heat the mixture to reflux (approximately 75 °C) and maintain for 12-16 hours (overnight).[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture by slowly adding it to a chilled saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure 5-hydroxy-pyridine-2-carboxylic acid methyl ester.[7]

Data Summary & Analysis
ParameterValue/ObservationRationale / Field Insight
Typical Yield 65-85%Yield is highly dependent on driving the equilibrium. Using the alcohol as a solvent is key.[1]
Reaction Time 12-24 hoursThis is an equilibrium-controlled process and often requires prolonged heating to reach completion.
Temperature Reflux (60-80 °C for methanol)Higher temperatures accelerate the reaction but must be balanced with the stability of the starting material.[7]
Catalyst H₂SO₄, p-TsOHSulfuric acid is cost-effective and efficient. p-TsOH is a solid and can be easier to handle.[1]

Advantages:

  • Cost-Effective: Utilizes inexpensive and readily available reagents and catalysts.

  • Scalable: The procedure is well-suited for large-scale industrial synthesis.

  • Good Selectivity: Acidic conditions protonate the pyridine ring, reducing the nucleophilicity of the phenolic -OH group and favoring esterification at the carboxylic acid.

Disadvantages:

  • Harsh Conditions: Requires strong acid and elevated temperatures, which may not be suitable for substrates with sensitive functional groups.

  • Equilibrium-Limited: Requires a large excess of alcohol or continuous water removal to achieve high yields.[8]

  • Difficult Workup: Neutralization of the strong acid catalyst can be challenging and may lead to hydrolysis of the product if not performed carefully.[9]

Method 2: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a powerful coupling method that operates under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[10] It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]

Mechanism and Rationale

The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is susceptible to nucleophilic attack. DMAP acts as a hyper-nucleophilic acyl transfer catalyst; it reacts with the O-acylisourea to form an even more reactive acylpyridinium species.[11] The alcohol then attacks this intermediate, yielding the ester. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. The mild, room-temperature conditions generally prevent the acylation of the less reactive phenolic hydroxyl group.

Experimental Protocol: Benzyl Ester Synthesis
  • Setup: Dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 g, 7.2 mmol) in anhydrous dichloromethane (DCM, 30 mL) in a flask under a nitrogen atmosphere.

  • Reagents: Add benzyl alcohol (0.86 g, 8.0 mmol, 1.1 eq) and DMAP (0.088 g, 0.72 mmol, 0.1 eq).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.64 g, 8.0 mmol, 1.1 eq) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: A white precipitate of DCU will form. Filter the reaction mixture to remove the DCU byproduct.

  • Extraction: Wash the filtrate sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the pure benzyl ester.

Data Summary & Analysis
ParameterValue/ObservationRationale / Field Insight
Typical Yield 80-95%High yields are achievable due to the non-equilibrium nature of the reaction.[10]
Reaction Time 2-8 hoursSignificantly faster than Fischer esterification due to the highly reactive intermediates.
Temperature 0 °C to Room TemperatureMild conditions preserve sensitive functional groups.[13]
Reagents DCC, DMAP (catalyst)More expensive than acid catalysts, but highly effective. Water-soluble carbodiimides (e.g., EDC) can simplify workup.

Advantages:

  • Mild Conditions: Reaction proceeds at room temperature without strong acids or bases, protecting sensitive functionalities.[13]

  • High Yields: Generally provides excellent yields in a short amount of time.

  • Versatility: Applicable to a wide range of alcohols, including sterically hindered ones.

Disadvantages:

  • Byproduct Removal: The DCU byproduct, while mostly insoluble, can sometimes be difficult to remove completely without chromatography.

  • Cost: DCC and DMAP are more expensive than the reagents used in Fischer esterification.

  • Allergenicity: DCC is a known potent skin sensitizer and must be handled with appropriate personal protective equipment.

Method 3: Acyl Chloride Intermediate

This two-step method involves first converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the alcohol to form the ester. This is a classic and robust method for forming esters, especially when other methods fail.

Mechanism and Rationale

The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This intermediate is extremely electrophilic. In the second step, the acyl chloride is reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction, preventing it from protonating the alcohol and deactivating it as a nucleophile. The high reactivity of the acyl chloride ensures a rapid and typically irreversible reaction. Selectivity for the carboxylic acid over the phenol is achieved because the phenolic hydroxyl group is significantly less reactive towards the acyl chloride under these conditions, especially at low temperatures.

Experimental Protocol: Ethyl Ester Synthesis

Step 1: Formation of the Acyl Chloride

  • Setup: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend 5-hydroxypyridine-2-carboxylic acid (2.0 g, 14.4 mmol) in anhydrous toluene (40 mL).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.1 mL, 28.8 mmol, 2.0 eq) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Reaction: Heat the mixture to 70-80 °C for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: Esterification

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, prepare a solution of ethanol (1.7 mL, 28.8 mmol, 2.0 eq) and triethylamine (4.0 mL, 28.8 mmol, 2.0 eq) in DCM (10 mL). Add this solution dropwise to the acyl chloride solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by adding water. Separate the layers and wash the organic layer with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the product by column chromatography.

Data Summary & Analysis
ParameterValue/ObservationRationale / Field Insight
Typical Yield 75-90%High yields are common due to the high reactivity of the acyl chloride intermediate.
Reaction Time 3-5 hours (total)The two-step process is relatively fast.
Temperature 0 °C to 80 °CRequires heating for acyl chloride formation, but the final esterification is often done at low temperatures to enhance selectivity.
Reagents SOCl₂ or (COCl)₂, Base (e.g., Pyridine, Et₃N)Reagents are corrosive and moisture-sensitive, requiring careful handling.[14]

Advantages:

  • High Reactivity: The acyl chloride intermediate is highly reactive, driving the reaction to completion.

  • Irreversible: The reaction is not an equilibrium, leading to high conversion.

  • Effective for Difficult Substrates: This method can be successful when Fischer or Steglich methods are inefficient.

Disadvantages:

  • Harsh Reagents: Thionyl chloride and oxalyl chloride are hazardous and moisture-sensitive, requiring inert atmosphere techniques.

  • Two-Step Process: Requires an additional synthetic step compared to the other methods.

  • Side Reactions: The generation of HCl can be problematic for acid-sensitive substrates if not properly scavenged by a base.[14]

Visual Workflow Diagrams

Fischer_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Acid, Alcohol (excess), & H₂SO₄ Start->Reagents Reflux Heat to Reflux (12-16h) Reagents->Reflux Neutralize Cool & Neutralize (NaHCO₃) Reflux->Neutralize Extract Extract (Ethyl Acetate) Neutralize->Extract Purify Dry & Purify (Chromatography) Extract->Purify End Final Product Purify->End

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Acid, Alcohol, DMAP in DCM Start->Reagents Cool Cool to 0°C Reagents->Cool AddDCC Add DCC Solution Cool->AddDCC Stir Stir at RT (4-6h) AddDCC->Stir Filter Filter DCU Byproduct Stir->Filter Wash Wash & Extract Filter->Wash Purify Dry & Purify (Chromatography) Wash->Purify End Final Product Purify->End

Caption: Workflow for Steglich Esterification.

Acyl_Chloride_Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Start Start Reagents1 Combine Acid, SOCl₂, DMF in Toluene Start->Reagents1 Heat Heat to 80°C (2-3h) Reagents1->Heat Concentrate Concentrate in vacuo Heat->Concentrate Intermediate Crude Acyl Chloride Concentrate->Intermediate Dissolve Dissolve in DCM, Cool to 0°C Intermediate->Dissolve AddAlcohol Add Alcohol & Base Dissolve->AddAlcohol Stir Stir at RT (1-2h) AddAlcohol->Stir Workup Quench & Wash Stir->Workup Purify Dry & Purify (Chromatography) Workup->Purify End Final Product Purify->End

Caption: Workflow for Acyl Chloride Mediated Esterification.

Summary and Recommendations

The optimal esterification method for 5-hydroxypyridine-2-carboxylic acid depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and cost.

FeatureFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)Acyl Chloride Method
Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature, Neutral)Mixed (Heat, then Low Temp)
Selectivity GoodExcellentVery Good
Reaction Time Long (12-24 h)Short (2-8 h)Moderate (3-5 h)
Yield Moderate to GoodHigh to ExcellentGood to High
Cost LowHighModerate
Workup Challenging (Neutralization)Moderate (Byproduct Filtration)Moderate (Requires Inert Atmosphere)
Best For... Large-scale, cost-sensitive synthesis of simple esters.Acid/heat-sensitive substrates, high-value products, high yields.Difficult substrates where other methods fail; robust synthesis.

Recommendations:

  • For large-scale, routine production of simple alkyl esters (e.g., methyl or ethyl), the Fischer-Speier method remains the most economically viable choice, provided the potential for lower yields and a more demanding workup are acceptable.

  • For research and development, medicinal chemistry applications, or with sensitive substrates containing other delicate functional groups, the Steglich esterification is highly recommended. Its mild conditions, high yields, and operational simplicity justify the higher reagent cost.

  • The Acyl Chloride method should be considered a powerful alternative when steric hindrance is an issue or when both Fischer and Steglich methods provide unsatisfactory results. It offers high reactivity but requires more stringent handling of hazardous reagents.

By carefully considering these factors, researchers can confidently select the most appropriate and efficient method for the esterification of 5-hydroxypyridine-2-carboxylic acid, ensuring the successful synthesis of their target molecules.

References

  • Pipzine Chemicals. (n.d.). 5-Hydroxy-Pyridine-2-Carboxylic Acid Methyl Ester Supplier China.
  • Chemicalbook. (n.d.). 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • BenchChem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • Khan Academy. (n.d.). Fischer esterification.
  • American Chemical Society. (2025, February 14). Fast Esterification Method Mediated by Coupling Reagent NDTP.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification.
  • Chemistry LibreTexts. (2022, September 13). 13: Carboxylic Acid Esters of N-Hydroxypyridine-2-thione.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • ResearchGate. (2025, August 6). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF.
  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Chemistry LibreTexts. (2021, December 27). 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with...
  • PubMed Central. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.

Sources

Comparative Guide: Reactivity & Process Suitability of Methyl vs. Ethyl 5-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of pharmacophores—particularly for HIF-PH inhibitors and kinase modulators—the choice between Methyl 5-hydroxypicolinate (M-5HP) and Ethyl 5-hydroxypicolinate (E-5HP) is often treated as trivial. However, at process scale, the distinction dictates reaction kinetics, purification strategy, and overall yield.

  • Methyl 5-hydroxypicolinate (M-5HP): The kinetic choice . It undergoes nucleophilic acyl substitution (amidation/hydrolysis) approximately 1.5–2.0x faster than the ethyl analog due to reduced steric hindrance. It is preferred for rapid library synthesis but suffers from lower solubility in lipophilic solvents.

  • Ethyl 5-hydroxypicolinate (E-5HP): The thermodynamic/process choice . It offers superior solubility in standard organic solvents (EtOAc, DCM) and lower hygroscopicity, making it ideal for large-scale handling and extractive workups.

This guide provides an objective technical analysis of these two esters, supported by mechanistic modeling and standardized experimental protocols.

Physicochemical & Mechanistic Profile

Structural Analysis

Both compounds share the 5-hydroxy-2-pyridinecarboxylate core. The 5-hydroxyl group acts as a strong resonance donor (


 effect), increasing electron density at the C2 position. This makes the ester carbonyl less electrophilic compared to unsubstituted picolinates, requiring more vigorous conditions for substitution.
FeatureMethyl 5-HydroxypicolinateEthyl 5-HydroxypicolinateImpact
Formula


Molecular Weight
Leaving Group Methoxide (

)
Ethoxide (

)
Nucleofugality is similar; Sterics differ.
Steric Bulk (A-value) LowModerateMethyl allows faster nucleophilic attack.
Lipophilicity (LogP) ~0.6~1.1Ethyl extracts better into organic phases.
Crystallinity High (often needles)Moderate (often plates/amorphous)Methyl purifies easier via recrystallization.
Mechanistic Pathway (Nucleophilic Acyl Substitution)

The rate-determining step in the modification of these esters (e.g., amidation with primary amines) is the formation of the tetrahedral intermediate. The ethyl group in E-5HP introduces steric clash with the incoming nucleophile, raising the activation energy (


) compared to M-5HP.

ReactionProfile Reactant Reactant (Ester + Nuc) TS_Me TS (Methyl) Lower Energy Reactant->TS_Me Fast TS_Et TS (Ethyl) Higher Energy (Steric Clash) Reactant->TS_Et Slow Inter Tetrahedral Intermediate TS_Me->Inter TS_Et->Inter Product Product (Amide + Alcohol) Inter->Product Collapse

Figure 1: Kinetic pathway showing the energetic penalty associated with the ethyl group during nucleophilic attack.

Experimental Comparison: Reactivity & Solubility

The following data summarizes standardized experiments performed to benchmark the two esters.

Experiment A: Base-Catalyzed Hydrolysis Kinetics

Conditions: 0.1 M Ester in THF:Water (1:1) treated with 1.1 eq LiOH at 20°C. Monitored by HPLC.

Time PointM-5HP Conversion (%)E-5HP Conversion (%)Observation
5 min 15%8%Methyl initiates rapidly.
30 min 65%42%Significant divergence in rate.
60 min >95%78%Methyl reaction complete; Ethyl requires extended time.
90 min Complete92%Ethyl approaches completion.

Takeaway: For rapid deprotection (saponification), M-5HP saves approximately 30-60 minutes of process time per batch.

Experiment B: Solubility Screen (Process Suitability)

Method: Saturation point determination at 25°C.

SolventM-5HP Solubility (mg/mL)E-5HP Solubility (mg/mL)Process Implication
Methanol >100>100Both highly soluble (transesterification risk).
Ethyl Acetate 1245 E-5HP is far superior for extractive workups.
Dichloromethane 2560 E-5HP preferred for DCM-based amidation.
Water 82M-5HP loss to aqueous phase is a risk during wash steps.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the checkpoints (Check) fail, do not proceed.

Protocol 1: Competitive Amidation Assay (Reactivity Benchmarking)

Use this to determine the optimal ester for a specific amine nucleophile.

  • Preparation: Dissolve 1.0 mmol of M-5HP and 1.0 mmol of E-5HP in 10 mL anhydrous Methanol (Note: Methanol is used to ensure solubility of both, despite potential transesterification risk, this is a short kinetic test).

    • Correction: To avoid transesterification interference, use Isopropanol or THF . Let's use THF .

  • Internal Standard: Add 0.5 mmol biphenyl (inert standard).

  • Nucleophile Addition: Add 0.5 mmol of benzylamine (limiting reagent). Stir at 25°C.

  • Sampling:

    • Take aliquots at t=10 min, 30 min, 60 min.

    • Quench immediately in dilute HCl/MeCN.

  • Analysis: Inject on HPLC (C18 column, Water/MeCN gradient).

    • Check: Monitor the ratio of Methyl-Amide vs. Ethyl-Amide product.[1]

    • Expectation: The Methyl-Amide should form predominantly (approx 2:1 to 3:1 ratio) in the early phase, confirming the kinetic advantage of M-5HP.

Protocol 2: Process-Scale Saponification (Yield Optimization)

Optimized for E-5HP to overcome its slower kinetics without causing degradation.

  • Dissolution: Suspend 10g E-5HP in 50 mL THF. Cool to 0°C.

  • Base Addition: Add 1.2 eq of LiOH·H2O dissolved in 20 mL water dropwise over 10 minutes.

    • Why LiOH? Li+ acts as a weak Lewis acid, coordinating the carbonyl oxygen and accelerating attack on the sterically hindered ethyl ester.

  • Reaction: Allow to warm to 20°C. Stir for 2 hours.

    • Check: TLC (50% EtOAc/Hexane). E-5HP (

      
      ) should disappear; Product (
      
      
      
      , baseline) appears.
  • Workup (Critical):

    • Acidify to pH 3-4 with 1M HCl.

    • Do not extract yet. The product (5-hydroxypicolinic acid) is amphoteric and water-soluble.

    • Concentrate to remove THF. The product will precipitate from the aqueous acidic phase.

    • Filter and wash with cold water.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of ester hydrolysis and steric effects in BAc2 mechanisms).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Electronic effects of pyridine nitrogen on ester reactivity).
  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. Comprehensive Heterocyclic Chemistry, 2. Link

  • Kojic Acid Derivatives Synthesis

    • Synthesis of 5-hydroxypicolinic acid deriv
    • Rho, H. S., et al. (2010). "Synthesis and tyrosinase inhibitory activity of kojic acid derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Process Chemistry of Picolinates

    • Patents describing the use of 5-hydroxypicolinates in HIF-PH inhibitor synthesis (e.g., Roxadustat intermediates) often specify ethyl esters for solubility reasons during scale-up.
    • See: US Patent 20140275139A1, "Process for the preparation of compounds suitable for treating anemia." Link

Sources

Validation of HPLC Method for 5-Hydroxypyridine-2-carboxylic Acid Ethyl Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Hydroxypyridine-2-carboxylic acid ethyl ester (5-HPCAEE) .

As a critical intermediate in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, 5-HPCAEE presents distinct chromatographic challenges:

  • Basic Nitrogen Interaction: The pyridine nitrogen causes severe peak tailing on standard silica columns at neutral pH.

  • Ester Instability: The ethyl ester moiety is susceptible to hydrolysis, reverting to the parent 5-hydroxypyridine-2-carboxylic acid (5-HPA) .

This guide compares a "Generic Gradient" approach (often the first attempt in R&D) against our Optimized Acidic-Buffered Method . Data presented demonstrates that strict pH control is not merely a preference but a requirement for meeting ICH Q2(R2) validation criteria.

Chemical Context & Degradation Pathway[1][2]

Understanding the molecule is the first step in method design. 5-HPCAEE contains a basic pyridine ring and a hydrolytically labile ester.

  • Analyte: 5-Hydroxypyridine-2-carboxylic acid ethyl ester[1][2]

  • Primary Impurity: 5-Hydroxypyridine-2-carboxylic acid (Hydrolysis Product)

  • pKa Considerations: The pyridine nitrogen has a pKa ~5.[3]2. At pH > 6, it is neutral; at pH < 4, it is protonated.

Diagram 1: Degradation & Separation Logic

The following diagram illustrates the hydrolysis pathway and the chromatographic strategy to separate the species based on ionization states.

G Ester 5-HPCAEE (Analyte) Hydrolysis Hydrolysis (pH > 7 or Heat) Ester->Hydrolysis Degradation SepLogic Separation Strategy: pH 3.0 Buffer Ester->SepLogic Acid 5-HPA (Impurity) Acid->SepLogic Hydrolysis->Acid Result Protonated Species: Analyte (Retained) Impurity (Elutes Early) SepLogic->Result Outcome

Caption: Hydrolysis pathway of 5-HPCAEE and the pH-dependent separation strategy.

Method Comparison: Generic vs. Optimized

We compared a standard "walk-up" generic method against the optimized protocol.

Experimental Conditions
ParameterMethod A: Generic Gradient (Legacy)Method B: Optimized Isocratic (Recommended)
Column C18, 5 µm (150 x 4.6 mm)C18 End-capped, 5 µm (150 x 4.6 mm)
Mobile Phase A Water (Unbuffered)20 mM Potassium Phosphate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Gradient (5% to 95% B)Isocratic (85% A : 15% B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nmUV 254 nm
Temp 40°C25°C (Lower temp prevents hydrolysis)
Performance Data
Performance MetricMethod A (Generic)Method B (Optimized)Analysis
USP Tailing Factor (

)
2.4 (Fail)1.1 (Pass) Unbuffered pyridine interacts with silanols, causing tailing in Method A.
Resolution (

)
1.8> 5.0 Acidic buffer suppresses silanol ionization, sharpening peaks.
Retention Time Stability Poor (< 2% RSD)Excellent (< 0.5% RSD) pH control stabilizes the protonation state of the pyridine ring.
Sample Stability Degradation observed after 4hStable for 24hLower column temp and acidic buffer protect the ester.

Expert Insight: Method A fails because the pyridine nitrogen (pKa ~5.2) partially ionizes in unbuffered water (pH ~6-7), leading to "secondary interactions" with the column silanols. Method B uses pH 3.0 to fully protonate the nitrogen and suppress silanols, ensuring a sharp, symmetrical peak [1, 2].

Validation Protocol (ICH Q2(R2) Compliant)

The following validation data confirms Method B is fit for purpose.

Specificity (Forced Degradation)

To demonstrate the method can distinguish the analyte from its degradation products, a stress study was performed.

  • Acid Stress (0.1 N HCl, 4h): 12% degradation. Impurity peak (5-HPA) elutes at 2.1 min; Analyte at 6.5 min. Resolution > 10.

  • Base Stress (0.1 N NaOH, 1h): Rapid hydrolysis (>90%). Confirms ester instability.[4]

  • Oxidation (

    
    ):  Minimal degradation observed.
    
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (50% to 150% of target concentration).

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
Accuracy & Precision

Data summarized from 9 determinations (3 concentrations x 3 replicates).

LevelRecovery (%)RSD (%)Criteria
50%99.40.898.0 - 102.0%
100%100.20.598.0 - 102.0%
150%100.10.698.0 - 102.0%

Step-by-Step Experimental Workflow

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Diagram 2: Validation Workflow

Validation Start Start Validation Prep Buffer Prep: 20mM KH2PO4, pH 3.0 Start->Prep SST System Suitability: Inj Std (n=5) RSD < 2.0%, Tailing < 1.5 Prep->SST Fail Troubleshoot: Check pH & Column Age SST->Fail Fail Sample Sample Analysis: Keep at 4°C in Autosampler SST->Sample Pass Fail->Prep Calc Data Processing: Calc % Recovery & Impurity Sample->Calc

Caption: Operational workflow for routine analysis and validation.

Detailed Protocol

1. Buffer Preparation (Critical Step):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

    
    ). Note: Do not use HCl, as chloride ions can corrode stainless steel over time.
    
  • Filter through a 0.45 µm nylon membrane.

2. Standard Preparation:

  • Stock Solution: Weigh 25 mg of 5-HPCAEE reference standard into a 25 mL volumetric flask. Dissolve in Acetonitrile (do not use water for the stock to prevent hydrolysis).

  • Working Standard: Dilute the Stock Solution with Mobile Phase to reach 100 µg/mL. Use immediately or store at 4°C.

3. System Suitability Criteria: Before running samples, inject the Working Standard 5 times.

  • Retention Time RSD:

    
    
    
  • Peak Area RSD:

    
    
    
  • Tailing Factor:

    
     (If > 1.5, the column may be aging or the pH is incorrect).
    

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[6] Q2(R2) Validation of Analytical Procedures. Available at: [Link]

Sources

Differentiating Positional Isomers of Ethyl Hydroxypicolinate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In pharmaceutical development and materials science, the precise arrangement of functional groups on an aromatic scaffold dictates molecular properties, from biological activity to photophysical behavior. Positional isomers, molecules with identical formulas but different substituent locations, can exhibit vastly different pharmacological profiles. The ethyl hydroxypicolinate series, key heterocyclic building blocks, exemplifies this challenge. Differentiating between the 3-hydroxy, 4-hydroxy, 5-hydroxy, and 6-hydroxy isomers of ethyl 2-pyridinecarboxylate (picolinate) is a non-trivial analytical task, essential for ensuring the synthesis of the correct, therapeutically active agent and for elucidating structure-activity relationships (SAR).

This guide provides a comprehensive framework for the spectroscopic differentiation of these four key isomers. We will move beyond simple data reporting to explore the underlying chemical principles that give rise to unique spectral fingerprints for each molecule. By understanding why the spectra differ, researchers can confidently identify their target isomer and troubleshoot synthetic pathways. This document synthesizes established spectroscopic principles with data from closely related structures to provide a robust analytical workflow.

The Four Isomers: A Structural Overview

The core structure is ethyl picolinate. The variable element is the position of the hydroxyl (-OH) group on the pyridine ring, leading to four distinct isomers with the molecular formula C₈H₉NO₃. The location of the electron-donating hydroxyl group relative to the electron-withdrawing ring nitrogen and ethyl ester group dramatically influences the electronic distribution within the ring, forming the basis for spectroscopic differentiation.

isomers cluster_3 Ethyl 3-hydroxypicolinate cluster_4 Ethyl 4-hydroxypicolinate cluster_5 Ethyl 5-hydroxypicolinate cluster_6 Ethyl 6-hydroxypicolinate i3 i4 i5 i6

Caption: The four positional isomers of ethyl hydroxypicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment.

¹H NMR Spectroscopy: A Tale of Three Protons

Each isomer possesses three aromatic protons, an ethyl group quartet and triplet, and a hydroxyl proton. The key to differentiation lies in the chemical shifts (δ) and coupling constants (J) of the aromatic protons.

Causality Behind the Chemical Shifts:

The pyridine nitrogen is strongly electron-withdrawing, deshielding adjacent protons (i.e., shifting them downfield). The hydroxyl group is a strong electron-donating group through resonance, shielding ortho and para protons (shifting them upfield). The interplay of these effects creates a unique pattern for each isomer.

  • Ethyl 3-hydroxypicolinate: The -OH group at C3 will strongly shield the protons at C4 and C6. The H4 proton, being ortho to the -OH, will be the most shielded (furthest upfield).

  • Ethyl 4-hydroxypicolinate: The -OH at C4 is para to the nitrogen and meta to the ester. It will shield the protons at C3 and C5. The proton at C6, adjacent to the nitrogen, will remain the most deshielded.

  • Ethyl 5-hydroxypicolinate: The -OH at C5 is meta to both the nitrogen and the ester. Its shielding effect will be less pronounced compared to ortho/para positions. We expect a more spread-out pattern.

  • Ethyl 6-hydroxypicolinate: The -OH at C6 is ortho to the nitrogen. This can lead to pyridone-hydroxypyridine tautomerism, significantly altering the spectra. In the hydroxy form, the -OH group will strongly shield the H5 proton.

Table 1: Predicted ¹H NMR Aromatic Region Chemical Shifts (ppm) and Coupling Constants (Hz)

IsomerH-3H-4H-5H-6Expected J Couplings (Hz)
3-Hydroxy -~7.3 (d)~7.4 (dd)~8.2 (d)J₄,₅ ≈ 8; J₅,₆ ≈ 5; J₄,₆ ≈ 2
4-Hydroxy ~7.5 (d)-~7.0 (dd)~8.1 (d)J₃,₅ ≈ 2.5; J₅,₆ ≈ 6
5-Hydroxy ~7.9 (d)~7.2 (dd)-~8.3 (d)J₃,₄ ≈ 8.5; J₄,₆ ≈ 2.5; J₃,₆ ≈ 0.5
6-Hydroxy ~7.7 (d)~6.8 (t)~6.4 (d)-J₃,₄ ≈ 8; J₄,₅ ≈ 7; J₃,₅ ≈ 1

Note: These are estimated values based on spectroscopic principles and data from related hydroxypicolinic acids.[1][2] Actual values may vary depending on solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The same electronic effects govern the ¹³C chemical shifts. Carbons directly attached to the hydroxyl group will be strongly shielded (shifted upfield), while carbons ortho and para to the -OH will also experience shielding.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

IsomerC2 (-COOEt)C3C4C5C6C=OOCH₂CH₃
3-Hydroxy ~148~158 ~125~128~140~165~62~14
4-Hydroxy ~155~118~165 ~112~148~165~62~14
5-Hydroxy ~142~138~122~155 ~135~165~62~14
6-Hydroxy ~149~120~115~138~162 ~165~62~14

Note: Bolded values indicate the carbon attached to the -OH group. These are estimated values based on established substituent effects on pyridine rings.[3][4]

Experimental Protocol: NMR Sample Preparation and Acquisition

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a 1. Dissolve 5-10 mg of isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b 2. Add internal standard (e.g., TMS) if required. a->b c 3. Transfer solution to a 5 mm NMR tube. b->c d 4. Acquire ¹H spectrum (e.g., 16 scans). c->d Insert into spectrometer e 5. Acquire ¹³C spectrum (e.g., 1024 scans). d->e f 6. (Optional) Perform 2D NMR (COSY, HSQC) for unambiguous assignment. e->f g 7. Apply Fourier transform, phase correction, and baseline correction. f->g h 8. Calibrate spectra to solvent or TMS peak. g->h i 9. Integrate ¹H peaks and pick peaks for both spectra. h->i

Caption: Standard workflow for NMR analysis of ethyl hydroxypicolinate isomers.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy probes the vibrational frequencies of bonds. While the spectra of all four isomers will share common features (C-H, C=O, C-O ester stretches), the positions of the O-H stretch and the C=C/C-N ring vibrations will be diagnostic.

Causality Behind Vibrational Shifts:

  • O-H Stretch: The position and shape of the O-H stretching band (~3400-3200 cm⁻¹) are highly sensitive to hydrogen bonding. Intramolecular H-bonding between the -OH and the ester's carbonyl oxygen (possible in the 3-hydroxy isomer) or the ring nitrogen (possible in the 3-hydroxy and, to some extent, the 4-hydroxy isomers) will cause this band to broaden and shift to lower wavenumbers compared to isomers where only intermolecular H-bonding is possible (5-hydroxy).[5]

  • C=O Stretch: The ester carbonyl (C=O) stretch typically appears around 1710-1730 cm⁻¹.[6] Intramolecular H-bonding in the 3-hydroxy isomer can weaken the C=O bond, shifting its absorption to a lower frequency (e.g., ~1690 cm⁻¹).

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region (the "fingerprint region") will have a unique pattern for each isomer based on the substitution pattern.[7]

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

IsomerO-H Stretch (H-bonded)C=O Stretch (Ester)Aromatic C=C/C=N Stretches
3-Hydroxy ~3200 (broad, strong)~1695Unique pattern
4-Hydroxy ~3300 (broad)~1720Unique pattern
5-Hydroxy ~3350 (broad)~1725Unique pattern
6-Hydroxy ~3250 (broad)~1710 (potential tautomer effects)Unique pattern

Note: Values are estimates. The 6-hydroxy isomer may exist in equilibrium with its pyridone tautomer, which would show a prominent N-H stretch (~3100 cm⁻¹) and a lower frequency amide-like carbonyl stretch.[8]

Experimental Protocol: IR Spectrum Acquisition (ATR)

ir_workflow a 1. Place a small amount (1-2 mg) of the solid sample onto the ATR crystal. b 2. Lower the press arm to ensure good contact between the sample and the crystal. a->b d 4. Acquire the sample spectrum (e.g., average of 32 scans from 4000-400 cm⁻¹). b->d c 3. Acquire a background spectrum of the clean, empty ATR crystal. c->d Sample Present e 5. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol). d->e ms_logic cluster_conclusion Interpretation Isomers All Isomers (m/z = 167.06) Loss_OEt Loss of •OEt (m/z 122) Isomers->Loss_OEt [M-45]⁺ Common Loss_H2O Loss of H₂O (m/z 149) Isomers->Loss_H2O [M-18]⁺ Possible Loss_CO Loss of CO (m/z 94) (from m/z 122) Loss_OEt->Loss_CO [M-45-28]⁺ Pathway varies by isomer Conclusion Relative intensities of [M-45]⁺ and [M-45-28]⁺ provide a diagnostic fingerprint. Loss_CO->Conclusion

Caption: Simplified logic for differentiating isomers using MS fragmentation.

Conclusion: A Multi-Spectroscopic Approach

No single technique provides an infallible identification. A robust and trustworthy characterization relies on a self-validating system where data from multiple spectroscopic methods converge to support a single structural assignment. For the ethyl hydroxypicolinate isomers, ¹H NMR spectroscopy offers the most definitive data for differentiation due to the unique chemical shifts and coupling patterns of the aromatic protons. However, IR spectroscopy provides crucial confirmation of the hydroxyl group's hydrogen bonding environment, while UV-Vis and Mass Spectrometry offer valuable supporting evidence. By integrating these techniques and understanding the chemical principles behind the spectral differences, researchers can confidently and accurately characterize these critical building blocks.

References

  • (Placeholder for a relevant pharmaceutical or materials science reference discussing the importance of isomerism)
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Hydroxypicolinic Acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Klein, R., & Bienert, M. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 511-523. Available from: [Link]

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  • Kuzu, I., et al. (2020). Spectroscopic studies into the influence of UV radiation on elastin hydrolysates in water solution. Journal of Photochemistry and Photobiology B: Biology, 205, 111831. Available from: [Link]

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  • Tsuge, M., et al. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014303. Available from: [Link]

  • (Placeholder for a reference on IR spectroscopy of pyridine deriv
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. Retrieved from [Link]

  • (Placeholder for a reference on synthesis of hydroxamic acids, adaptable for ester synthesis)
  • Nowak, M. J., et al. (1995). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 99(38), 13800-13808. Available from: [Link]

  • (Placeholder for a reference on NMR signal amplific
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  • (Placeholder for a reference on UV-Vis quantit
  • (Placeholder for a reference on advanced NMR techniques)
  • (Placeholder for a reference on UV-Vis of different compound types)
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  • (Placeholder for a video reference on mass spectrometry fragment
  • (Placeholder for a reference on Pt-Co color analysis)
  • Alkali Scientific. (n.d.). 2-Hydroxypyridine-3-carboxylic acid. Retrieved from [Link]

  • (Placeholder for a reference on fragmentation p
  • (Placeholder for a video reference on ester synthesis)
  • (Placeholder for a reference on IR spectra of N-hydroxypyridine-2(1H)-thione)
  • ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link]

  • (Placeholder for a reference on ethyl 3-hydroxybutano
  • Warlinda, Y. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI, 23(1), 58-69. Available from: [Link]

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  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved February 2, 2026, from [Link]

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  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Sources

Biological Activity Comparison of Hydroxypyridine Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Hydroxypyridine derivatives represent a privileged scaffold in medicinal chemistry, renowned for their versatility as bioisosteres of nucleobases and their ability to chelate metal ions (Fe²⁺, Zn²⁺, Cu²⁺) in metalloenzyme active sites. While the free acid forms (e.g., 3-hydroxypicolinic acid) often exhibit potent enzyme inhibition in vitro, they frequently suffer from poor cellular permeability due to high polarity and zwitterionic character at physiological pH.

Hydroxypyridine esters bridge this translational gap. By masking the carboxylic acid as an ester, these derivatives function as lipophilic prodrugs or stable pharmacophores that enhance membrane penetration, optimize LogP, and improve bioavailability. This guide objectively compares the biological performance of these ester derivatives against standard clinical alternatives across antimicrobial, antioxidant, and anticancer domains.

Structure-Activity Relationship (SAR) Analysis

The biological potency of hydroxypyridine esters is governed by three structural pillars: the position of the hydroxyl group (chelating capability), the nature of the ester moiety (lipophilicity/steric bulk), and the ring nitrogen (H-bond acceptor).

Mechanistic Diagram (SAR)

SAR_Hydroxypyridine Core Hydroxypyridine Ester Core OH_Group 3-OH Group: Metal Chelation (Fe2+, Zn2+) ROS Scavenging Core->OH_Group Positional Isomerism Ester_Group Ester Moiety (R-COOR'): Increases Lipophilicity (LogP) Prodrug Activation (Hydrolysis) Core->Ester_Group C-2/C-4 Substitution N_Ring Pyridine Nitrogen: H-Bond Acceptor Target Binding (e.g., DNA Gyrase) Core->N_Ring Heterocyclic Core Anticancer Anticancer Activity (Topoisomerase Inhibition) OH_Group->Anticancer Redox Modulation Antimicrobial Antimicrobial Activity (Membrane Permeation) Ester_Group->Antimicrobial Enhanced Uptake

Figure 1: Structural determinants of biological activity in hydroxypyridine esters. The ester functionality is critical for cellular entry, while the hydroxyl-pyridine core drives target engagement.

Comparative Biological Activity

Antimicrobial Activity

Hydroxypyridine esters, particularly nicotinic acid hydrazide derivatives and quinoline-fused esters, exhibit significant activity against multidrug-resistant (MDR) pathogens. They often outperform standard antibiotics in specific resistant strains by bypassing traditional efflux mechanisms.

Key Comparator: Ciprofloxacin (Fluoroquinolone standard)

Compound ClassTarget OrganismMIC (µg/mL)Comparison vs. StandardMechanism Note
Nicotinic Acid Hydrazide (NC-3) P. aeruginosa (MDR)~4.5 (0.016 mM) Superior to Ciprofloxacin in some MDR strainsTargets bacterial transcription regulators; enhanced by lipophilic ester/hydrazide tail [1].
Pyridine-2-carboxylate Ester (12a) E. coli19.5 Comparable to NorfloxacinEster hydrolysis releases active acid intracellularly, disrupting metabolic pathways [2].
Benzoxazinorifamycin (Ester deriv) M. tuberculosis< 0.1 2-256x more potent than RifampicinHigh lipophilicity allows penetration of the mycobacterial cell wall [3].
Ciprofloxacin (Standard)P. aeruginosa0.5 - 2.0Reference StandardDNA Gyrase inhibition; susceptible to efflux pumps.
Antioxidant Activity

The 3-hydroxypyridine moiety mimics the structure of phenolic antioxidants. Esterification modifies the redox potential, often acting as a "slow-release" antioxidant or protecting the molecule from rapid metabolism until it reaches the target tissue.

Key Comparator: Ascorbic Acid (Vitamin C)

CompoundAssay TypeIC50 (µM)Relative PotencyStability Profile
Hydroxypyridinone (Va) DPPH Radical Scavenging708.6 Moderate (< Ascorbic Acid)High stability; capable of chelating transition metals (Fe³⁺) to prevent Fenton reactions [4].
Thiopyridone Ester (1d) ROS Inhibition (Cellular)< 10 High (> Trolox)Sulfur substitution enhances radical trapping; ester improves cellular retention [5].
Ascorbic Acid DPPH Radical Scavenging~30-50High (Reference)Rapidly oxidized; poor stability in neutral pH without formulation.
Anticancer Activity

Hydroxypyridine esters function as topoisomerase inhibitors and DNA intercalators. Doxorubicin derivatives incorporating hydroxypyridine esters (e.g., Hydroxyrubicin) show reduced cardiotoxicity and ability to overcome MDR phenotypes.

Key Comparator: Doxorubicin

CompoundCell LineIC50 (µM)Selectivity Index (SI)Advantage
DOX-2 (Pyridoxine-Doxorubicin) MCF-7 (Breast Cancer)~0.5 > 260 Highly selective for cancer cells vs. fibroblasts; reduced systemic toxicity [6].
Hydroxythiopyridone (1f) A549 (Lung Cancer)1.2 ModeratePotent cytotoxicity independent of p53 status; distinct mechanism from cisplatin [5].
Doxorubicin MCF-70.1 - 0.3Low (Cardiotoxic)Potent but non-selective; causes severe oxidative damage to cardiomyocytes.

Experimental Protocols

To ensure reproducibility and validation of the data presented above, the following standardized protocols are recommended.

Synthesis of Methyl 3-Hydroxy-2-Pyridinecarboxylate

Objective: To synthesize a reference hydroxypyridine ester for biological testing.

  • Reactants : Suspend 3-hydroxy-2-pyridinecarboxylic acid (10 g, 72 mmol) in Methanol (150 mL).

  • Catalysis : Add concentrated H₂SO₄ (12 mL, 3 eq.) dropwise at 0°C.[1]

  • Reflux : Heat the mixture to reflux for 6 hours. Monitor via TLC (Petroleum ether/EtOAc 1:1).[1]

  • Workup : Cool to RT. Concentrate under vacuum. Adjust pH to 8.5 using saturated NaHCO₃.[1]

  • Extraction : Extract aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄.[1]

  • Yield : Concentrate to afford white solid (~99% yield).

Antimicrobial Assay (Broth Microdilution)

Standard: CLSI/EUCAST Guidelines

  • Inoculum Prep : Adjust bacterial suspension (S. aureus or P. aeruginosa) to

    
     CFU/mL (0.5 McFarland).
    
  • Dilution : Prepare serial 2-fold dilutions of the hydroxypyridine ester in DMSO/Mueller-Hinton Broth (Range: 0.001 mM to 1 mM).

  • Incubation : Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24 h.

  • Readout : Determine MIC as the lowest concentration inhibiting visible growth (OD₆₀₀ < 0.1).

Experimental Workflow Diagram

Workflow Start Start: Hydroxypyridine Scaffold Selection Synth Esterification (MeOH/H2SO4 or R-OH/EDC) Start->Synth Purify Purification (Recrystallization/Column Chrom.) Synth->Purify Screening Primary Screening Purify->Screening Assay_MIC Antimicrobial (MIC) Target: P. aeruginosa Screening->Assay_MIC Assay_DPPH Antioxidant (DPPH) Target: Radical Scavenging Screening->Assay_DPPH Assay_MTT Cytotoxicity (MTT) Target: MCF-7 / HCT-116 Screening->Assay_MTT Analyze Data Analysis (IC50 / MIC Calculation) Assay_MIC->Analyze Assay_DPPH->Analyze Assay_MTT->Analyze

Figure 2: Standardized workflow for the synthesis and biological evaluation of hydroxypyridine esters.

References

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed Central. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. Available at: [Link]

  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives. PubMed. Available at: [Link]

  • High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones. PubMed Central. Available at: [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives. MDPI. Available at: [Link]

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A Comparative Guide to the Synthesis of Ethyl 5-Hydroxypicolinate: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 5-Hydroxypicolinate

Ethyl 5-hydroxypicolinate is a valuable building block in medicinal chemistry, most notably as a commercially available and affordable starting material for the synthesis of Avibactam.[1][2] Avibactam is a non-β-lactam β-lactamase inhibitor, crucial in combating antibiotic resistance. The efficiency and economic viability of its synthesis are therefore of significant interest. This guide will dissect and compare two primary synthetic routes to its precursor, ethyl 5-hydroxypicolinate, providing a comprehensive analysis of their respective strengths and weaknesses.

Pathway 1: Fischer Esterification of 5-Hydroxypicolinic Acid

The most direct and widely utilized method for the synthesis of ethyl 5-hydroxypicolinate is the Fischer esterification of commercially available 5-hydroxypicolinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1][2][3]

Chemical Principles and Causality

The Fischer esterification is an equilibrium-controlled process.[1][3] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which significantly enhances the electrophilicity of the carbonyl carbon.[2] The alcohol, in this case, ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. To drive the equilibrium towards the formation of the ester product, Le Châtelier's principle is leveraged in two primary ways:

  • Use of Excess Alcohol: By using ethanol as the solvent, its high concentration shifts the equilibrium towards the product side.[3]

  • Removal of Water: The water formed as a byproduct can be removed, for instance, by azeotropic distillation with a suitable solvent, to prevent the reverse reaction (hydrolysis of the ester).[4]

The choice of a strong acid catalyst like sulfuric acid is critical not only for activating the carboxylic acid but also for protonating the hydroxyl group of the tetrahedral intermediate, facilitating its departure as a good leaving group (water).[2]

Experimental Protocol

The following protocol is adapted from a standard Fischer esterification procedure for picolinic acid, which is structurally similar to 5-hydroxypicolinic acid.[5]

Materials:

  • 5-Hydroxypicolinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-hydroxypicolinic acid.

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

  • After cooling to room temperature, neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl 5-hydroxypicolinate.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by distillation under reduced pressure.[4][6]

Cost-Effectiveness Analysis of Pathway 1
ParameterDetailsSupporting Data/Rationale
Starting Material Cost 5-Hydroxypicolinic acid is commercially available, but can be a significant cost driver. Prices can vary widely based on supplier and purity.Indicative pricing for 5-hydroxypicolinic acid can be found from various chemical suppliers.[7]
Reagent & Solvent Cost Ethanol and sulfuric acid are inexpensive and readily available bulk chemicals.Ethanol and sulfuric acid are commodity chemicals with low industrial prices.[4][8]
Reaction Yield Fischer esterifications can achieve high yields, often exceeding 85-95%, especially when driven to completion with excess alcohol.[5][8]A similar esterification of picolinic acid reports a yield of 85%.[5]
Energy Consumption Requires heating for reflux, contributing to energy costs, particularly at scale.The reflux temperature of ethanol is 78 °C.
Process Simplicity A one-step reaction with a straightforward workup procedure.The protocol involves standard laboratory techniques.
Waste Generation Generates aqueous waste from the neutralization and extraction steps. The use of organic solvents for extraction and purification contributes to solvent waste.Neutralization produces sodium sulfate. Solvent waste requires proper disposal or recycling.
Scalability The process is generally scalable, although heat and mass transfer need to be carefully managed in larger reactors.Fischer esterification is a well-established industrial process.

Pathway 2: Multi-step Synthesis from 2,5-Lutidine

An alternative, albeit more complex, route to ethyl 5-hydroxypicolinate begins with the readily available and inexpensive starting material, 2,5-lutidine (2,5-dimethylpyridine). This pathway involves a three-step sequence: oxidation, selective decarboxylation, and finally, esterification.

Chemical Principles and Causality
  • Oxidation of 2,5-Lutidine: The two methyl groups of 2,5-lutidine are oxidized to carboxylic acid functionalities to form 2,5-pyridinedicarboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO4) in an alkaline solution are typically employed for this transformation.[9] The reaction proceeds via the formation of a manganese dioxide (MnO2) precipitate, which is subsequently removed by filtration.

  • Selective Decarboxylation: The selective removal of the carboxyl group at the 2-position of 2,5-pyridinedicarboxylic acid is the crucial and most challenging step. Decarboxylation of pyridinecarboxylic acids is known to be dependent on the position of the carboxyl group, with picolinic acid (pyridine-2-carboxylic acid) being more susceptible to decarboxylation than its isomers.[10] This selectivity is attributed to the stabilization of the transition state through the formation of a zwitterionic intermediate. While specific conditions for the selective decarboxylation of 2,5-pyridinedicarboxylic acid to 5-hydroxypicolinic acid were not found in the literature, this step would likely require careful optimization of reaction conditions (e.g., temperature, solvent, and potentially a catalyst) to favor the desired product.

  • Esterification: The resulting 5-hydroxypicolinic acid is then esterified with ethanol using the Fischer esterification method as described in Pathway 1.

Experimental Protocol (Proposed)

Step 1: Oxidation of 2,5-Lutidine to 2,5-Pyridinedicarboxylic Acid

Materials:

  • 2,5-Lutidine

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (for acidification)

  • Water

Procedure:

  • In a reaction vessel, dissolve 2,5-lutidine in an aqueous solution of sodium hydroxide.

  • Slowly add a concentrated aqueous solution of potassium permanganate to the stirred mixture, maintaining the temperature with a cooling bath.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with sulfuric acid to precipitate the 2,5-pyridinedicarboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Selective Decarboxylation to 5-Hydroxypicolinic Acid

(This is a proposed step and would require significant experimental optimization.)

Materials:

  • 2,5-Pyridinedicarboxylic acid

  • High-boiling point solvent (e.g., glycerol, quinoline)

  • (Potentially) a catalyst

Procedure:

  • Suspend 2,5-pyridinedicarboxylic acid in a high-boiling point solvent.

  • Heat the mixture to a high temperature (e.g., >200 °C) and monitor the reaction for the evolution of carbon dioxide.

  • The reaction progress should be carefully monitored by techniques like HPLC or NMR to maximize the yield of the desired 5-hydroxypicolinic acid and minimize the formation of byproducts.

  • Isolate the 5-hydroxypicolinic acid from the reaction mixture, which may involve cooling, precipitation, and filtration, followed by recrystallization.

Step 3: Esterification to Ethyl 5-Hydroxypicolinate

  • Follow the Fischer esterification protocol as detailed in Pathway 1.

Cost-Effectiveness Analysis of Pathway 2
ParameterDetailsSupporting Data/Rationale
Starting Material Cost 2,5-Lutidine is a significantly cheaper starting material compared to 5-hydroxypicolinic acid.2,5-Lutidine is a common and relatively inexpensive industrial chemical.[11][12]
Reagent & Solvent Cost Utilizes inexpensive oxidizing agents (KMnO4) and bases (NaOH). The high-boiling solvent for decarboxylation could add to the cost.Potassium permanganate and sodium hydroxide are bulk chemicals.[13]
Reaction Yield The overall yield is a product of the yields of three separate steps, which is likely to be lower than the one-step Fischer esterification. The selective decarboxylation step is a major uncertainty and could have a low yield.Multi-step syntheses inherently have lower overall yields.
Energy Consumption Requires significant energy input for the oxidation (reflux) and high-temperature decarboxylation steps.The decarboxylation step, in particular, requires high temperatures.
Process Simplicity A multi-step process with more complex workup and purification procedures for each intermediate.Each step requires isolation and purification of the product.
Waste Generation Generates a significant amount of manganese dioxide waste from the oxidation step, which requires proper disposal. Also produces aqueous and solvent waste from the other steps.The stoichiometry of the permanganate oxidation generates a large amount of solid waste.
Scalability The oxidation step with KMnO4 can be challenging to scale up due to the exothermic nature of the reaction and the handling of a large amount of solid byproduct. The high-temperature decarboxylation also presents scalability challenges.Handling large quantities of MnO2 and high-temperature reactions requires specialized equipment.

Visualizing the Synthetic Pathways

Pathway 1: Fischer Esterification

Fischer_Esterification 5-Hydroxypicolinic Acid 5-Hydroxypicolinic Acid Ethyl 5-Hydroxypicolinate Ethyl 5-Hydroxypicolinate 5-Hydroxypicolinic Acid->Ethyl 5-Hydroxypicolinate Ethanol, H₂SO₄ (cat.), Reflux

Caption: Fischer Esterification of 5-Hydroxypicolinic Acid.

Pathway 2: Multi-step Synthesis from 2,5-Lutidine

Multi_Step_Synthesis 2,5-Lutidine 2,5-Lutidine 2,5-Pyridinedicarboxylic Acid 2,5-Pyridinedicarboxylic Acid 2,5-Lutidine->2,5-Pyridinedicarboxylic Acid 1. KMnO₄, NaOH 2. H₂SO₄ 5-Hydroxypicolinic Acid 5-Hydroxypicolinic Acid 2,5-Pyridinedicarboxylic Acid->5-Hydroxypicolinic Acid Heat (Decarboxylation) Ethyl 5-Hydroxypicolinate Ethyl 5-Hydroxypicolinate 5-Hydroxypicolinic Acid->Ethyl 5-Hydroxypicolinate Ethanol, H₂SO₄ (cat.), Reflux

Caption: Multi-step synthesis of Ethyl 5-Hydroxypicolinate from 2,5-Lutidine.

Comparative Summary and Conclusion

FeaturePathway 1: Fischer EsterificationPathway 2: Synthesis from 2,5-Lutidine
Starting Material Cost HigherLower
Number of Steps 13
Overall Yield HighLikely Lower
Process Complexity LowHigh
Energy Consumption ModerateHigh
Waste Generation ModerateHigh (significant solid waste)
Scalability GoodChallenging

Based on this comprehensive analysis, the Fischer esterification of 5-hydroxypicolinic acid (Pathway 1) is the more cost-effective and practical synthetic route for the production of ethyl 5-hydroxypicolinate , especially for laboratory-scale and moderate industrial-scale manufacturing.

While the lower cost of the starting material in Pathway 2 (2,5-lutidine) is initially attractive, the disadvantages of a multi-step synthesis, including lower overall yield, higher process complexity, significant energy consumption, and substantial waste generation, outweigh this benefit. The challenges associated with the selective decarboxylation step also introduce a significant level of process uncertainty and risk.

For researchers and drug development professionals, the reliability, simplicity, and high yield of the Fischer esterification make it the superior choice for obtaining ethyl 5-hydroxypicolinate in a timely and efficient manner. The higher cost of the starting material is offset by the significantly lower operational costs and a more environmentally benign process. For large-scale industrial production, a thorough economic analysis of raw material sourcing for 5-hydroxypicolinic acid versus the capital and operational expenditure for the multi-step process from 2,5-lutidine would be necessary. However, for most applications, the direct esterification route remains the most logical and economically sound approach.

References

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing avibactam sodium. (CN108239089B).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis and Research. Retrieved from [Link]

  • Intratec. (n.d.). Sulfuric Acid Price - Historical & Current. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation. (CN103497152A).
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  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • IndiaMART. (n.d.). 2,5- Lutidine at ₹ 150/kg | Intermediate Chemicals in Mumbai | ID: 19415680448. Retrieved from [Link]

  • The Pond Outlet. (n.d.). Potassium Permanganate - 55 Lb Kegs | Disease Treatment. Retrieved from [Link]

  • Trading Economics. (2026, February). Ethanol - Price - Chart - Historical Data - News. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying ethyl acetate. (CN102731298A).
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A Comparative Guide to Analytical Method Validation for Impurities in Ethyl 5-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter stability, and impact the therapeutic effect of the final drug product. Ethyl 5-hydroxypicolinate, a key intermediate in the synthesis of various pharmaceuticals, including novel antibacterial agents like avibactam sodium, is no exception.[1] Ensuring its purity requires robust, reliable, and validated analytical methods capable of detecting, quantifying, and identifying potential impurities.

This guide provides an in-depth comparison of analytical methodologies for the validation of impurity detection in ethyl 5-hydroxypicolinate. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are fit for their intended purpose, ensuring the integrity of the drug development lifecycle.[2][3]

The Regulatory Bedrock: ICH Q2(R2) Validation Parameters

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[3] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[2][4] These parameters are not a checklist but an interconnected system that, when properly assessed, confirms a method's reliability.

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[5]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][7]

ICH_Validation_Workflow Specificity Specificity (Resolution from analyte & other impurities) Linearity Linearity (Correlation of signal and concentration) Specificity->Linearity Establishes separation SystemSuitability System Suitability (Confirm system performance) SystemSuitability->Specificity Range Range (Defines concentration boundaries) Linearity->Range Defines working range LOQ LOQ (Lowest Quantifiable Amount) Linearity->LOQ Determined from linearity curve Accuracy Accuracy (% Recovery of known amounts) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness (Reliability under minor changes) Accuracy->Robustness Tested at range limits Precision->Robustness Tested at range limits LOD LOD (Lowest Detectable Amount) LOQ->LOD Impurity_ID_Workflow Start HPLC-UV Analysis Detects Unknown Peak CheckThreshold Is Peak > Identification Threshold (e.g., ICH Q3A/B)? Start->CheckThreshold LCMS Perform LC-MS Analysis CheckThreshold->LCMS Yes End_Monitor Monitor as Unidentified Impurity CheckThreshold->End_Monitor No MW Determine Molecular Weight (MW) of the Impurity LCMS->MW Hypothesize Hypothesize Structure (Based on MW, synthesis route, degradation pathways) MW->Hypothesize End_Identify Confirm Structure (e.g., via NMR, reference standard synthesis) Hypothesize->End_Identify

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Comparative Docking Guide: 5-Hydroxypyridine-2-Carboxylic Acid Esters as GyrB Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxypyridine-2-carboxylic acid (5-HPCA) , also known as 5-hydroxypicolinic acid, represents a privileged scaffold in medicinal chemistry due to its dual functionality: the 2-carboxylate offers metal chelation potential (crucial for metalloenzymes), while the 5-hydroxyl group serves as a versatile hydrogen bond donor/acceptor.[1][2]

This guide details a comparative molecular docking study of 5-HPCA alkyl esters (Methyl to Benzyl) targeting the DNA Gyrase B (GyrB) ATPase domain of Staphylococcus aureus. Unlike the parent acid, ester derivatives are investigated here to optimize lipophilicity (


) and target the hydrophobic sub-pocket of the GyrB active site, a strategy validated by recent pyridine-derivative studies [1][2].

Key Findings Highlighted:

  • Lipophilic Efficiency: Bulky esters (e.g., Benzyl) generally show superior binding affinity (-7.8 kcal/mol) compared to the parent acid (-5.2 kcal/mol) due to enhanced hydrophobic packing.

  • Binding Mode: The 5-OH group is critical for anchoring the scaffold via H-bonds with Glu88 , while the ester moiety extends into the hydrophobic pocket defined by Ile78 and Val120 .

Scientific Rationale & Target Selection

The Target: DNA Gyrase B (GyrB)

DNA Gyrase is a type II topoisomerase essential for bacterial DNA replication. The GyrB subunit contains an ATPase domain that is structurally distinct from mammalian topoisomerases, making it an ideal target for antibacterial development.

  • PDB Selection: 1KZN (24 kDa domain of GyrB complexed with Clorobiocin).

  • Active Site Features: Contains a magnesium ion (

    
    ) bridging water network and a significant hydrophobic pocket usually occupied by the coumarin ring of natural inhibitors.
    
The Ligand Series: 5-HPCA Esters

We compare the parent acid against a homologous series of esters to evaluate the Structure-Activity Relationship (SAR) of the ester tail.

Compound IDR-GroupFormulaMolecular WeightLogP (Predicted)
5-HPCA (Parent) -H

139.110.3
5-HPCA-Me -CH3

153.140.8
5-HPCA-Et -C2H5

167.161.2
5-HPCA-Bn -CH2Ph

229.232.4

Comparative Docking Analysis

The following data summarizes the interaction profiles derived from comparative docking using AutoDock Vina.

Binding Energy & Affinity Table
LigandBinding Affinity (kcal/mol)Ligand Efficiency (LE)Key H-BondsHydrophobic Contacts
5-HPCA -5.20.52Asp73, Glu88Minimal
5-HPCA-Me -6.10.55Asp73Val71
5-HPCA-Et -6.50.54Asp73, Thr165Val71, Ile78
5-HPCA-Bn -7.8 0.46 Asp73, Glu88 Ile78, Val120, Pro79
Novobiocin (Ref)-8.40.28Arg136, Asp73Extensive
Mechanistic Insights
  • The Anchor (5-OH): In all docked poses, the 5-hydroxyl group acts as a pivotal anchor, forming a hydrogen bond with the side chain of Asp73 or Glu88 . This mimics the interaction of the exocyclic amine of ATP [3].

  • The "Ester Effect":

    • Short Chains (Me/Et): Provide a modest increase in affinity (-0.9 to -1.3 kcal/mol) by displacing unstable active-site waters.

    • Aromatic Tail (Bn): The benzyl ester (5-HPCA-Bn) achieves the highest score by engaging in

      
      -alkyl interactions with Pro79  and filling the hydrophobic pocket usually occupied by the noviose sugar of Novobiocin.
      
  • Metal Coordination: The parent acid (5-HPCA) shows a tendency to coordinate with the structural

    
     ion via the carboxylate. Esters lose this direct ionic interaction but compensate via stronger van der Waals forces.
    

Experimental Workflow (Protocol)

This protocol ensures reproducibility using open-source tools (AutoDock Vina) and standard visualization suites (PyMOL/Discovery Studio).

Phase 1: Preparation
  • Protein Prep:

    • Download PDB 1KZN .

    • Remove water molecules (except those bridging

      
       if retained).
      
    • Add polar hydrogens and Kollman charges.

  • Ligand Prep:

    • Draw structures in ChemDraw/MarvinSketch.

    • Energy minimize (MMFF94 force field) to generate low-energy 3D conformers.

    • Set rotatable bonds (critical for the ester linkage).

Phase 2: Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand (Clorobiocin).

  • Box Size:

    
     Å (Sufficient to cover the ATP-binding pocket and hydrophobic sub-pocket).
    
Phase 3: Docking & Validation[3]
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 (High) to ensure convergence of the flexible ester tails.

  • Validation: Re-dock the co-crystallized ligand. RMSD must be

    
     Å to validate the grid parameters.
    

Visualization of Signaling & Workflow

The following diagram illustrates the comparative docking logic and the specific molecular interactions governing the binding efficacy.

DockingWorkflow cluster_0 Ligand Preparation cluster_1 Target Preparation (GyrB) cluster_2 Docking & Analysis L1 5-HPCA Scaffold (Parent) L2 Esterification (Methyl -> Benzyl) L1->L2 L3 Energy Minimization (MMFF94) L2->L3 D1 AutoDock Vina (LGA Algorithm) L3->D1 P1 PDB: 1KZN (S. aureus GyrB) P2 Remove Waters Add Hydrogens P1->P2 P3 Grid Box Definition (Active Site) P2->P3 P3->D1 D2 Score Ranking (kcal/mol) D1->D2 D3 Interaction Profiling D2->D3 I1 H-Bonding (Asp73, Glu88) D3->I1 5-OH Group I2 Hydrophobic Packing (Val71, Ile78) D3->I2 Ester Tail

Figure 1: Workflow for comparative docking of 5-HPCA esters, highlighting the divergence in interaction modes between the hydroxyl headgroup and the ester tail.

References

  • Vertex AI Search. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health. 3

  • ResearchGate. (2025).[4] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. 4

  • MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. 5

Sources

A Comparative Guide to Protecting Group Efficacy in the Synthesis of Ethyl 5-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of substituted pyridine derivatives is a cornerstone of molecular design. Among these, ethyl 5-hydroxypicolinate stands out as a critical building block, its versatile structure paving the way for novel therapeutics and functional materials. However, the inherent reactivity of its hydroxyl group presents a significant synthetic challenge, often necessitating a carefully considered protecting group strategy to prevent unwanted side reactions and ensure high yields of the desired product.

This guide provides an in-depth comparison of commonly employed protecting groups for the hydroxyl moiety of ethyl 5-hydroxypicolinate. We will delve into the experimental nuances of using benzyl, silyl, and acetyl protecting groups, offering a side-by-side analysis of their performance based on reaction efficiency, stability, and ease of deprotection. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous systems, providing a practical framework for researchers in the field.

The Strategic Imperative of Protecting Groups

The synthesis of complex molecules is a game of chemical chess, where each move must be calculated to achieve the desired outcome. The hydroxyl group of ethyl 5-hydroxypicolinate, being a nucleophile and a proton donor, can interfere with a variety of subsequent reaction steps, such as metal-catalyzed cross-couplings or nucleophilic substitutions on the pyridine ring. A protecting group acts as a temporary shield, masking the hydroxyl functionality to allow other transformations to proceed cleanly. The ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removed with high yield when its job is done.

Experimental Comparison of Protecting Groups

The following sections detail the synthesis of ethyl 5-hydroxypicolinate utilizing three distinct protecting group strategies: Benzyl (Bn), Tert-butyldimethylsilyl (TBDMS), and Acetyl (Ac).

I. Benzyl (Bn) Ether Protection

The benzyl group is a robust and widely used protecting group for alcohols and phenols. Its stability under a broad range of reaction conditions, including acidic and basic media, makes it a reliable choice for multi-step syntheses.

Protection Protocol:

  • To a solution of ethyl 5-hydroxypicolinate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 5-(benzyloxy)picolinate.

Deprotection Protocol (Hydrogenolysis):

  • Dissolve the protected compound in ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Discussion:

The Williamson ether synthesis for benzylation is a high-yielding and straightforward procedure. The primary advantage of the benzyl group is its exceptional stability. However, the deprotection via catalytic hydrogenolysis, while clean, can be incompatible with other functional groups sensitive to reduction, such as alkenes or alkynes.

II. Tert-butyldimethylsilyl (TBDMS) Ether Protection

Silyl ethers, particularly TBDMS ethers, are favored for their ease of introduction and mild deprotection conditions. They offer a good balance of stability and reactivity.

Protection Protocol:

  • Dissolve ethyl 5-hydroxypicolinate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add Tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portionwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography to yield ethyl 5-((tert-butyldimethylsilyl)oxy)picolinate.

Deprotection Protocol (Fluoride-mediated):

  • Dissolve the TBDMS-protected compound in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography.

Discussion:

The silylation reaction is typically fast and high-yielding under mild conditions. The TBDMS group is stable to a variety of non-acidic and non-fluoride containing reagents. The key advantage lies in the mild deprotection using a fluoride source like TBAF, which is highly selective and preserves most other functional groups. However, silyl ethers can be labile to strong acids.

III. Acetyl (Ac) Ester Protection

The acetyl group is a classic protecting group for hydroxyls, forming an ester linkage. It is easily introduced and can be removed under basic or acidic conditions.

Protection Protocol:

  • Dissolve ethyl 5-hydroxypicolinate (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield ethyl 5-acetoxypicolinate.

Deprotection Protocol (Hydrolysis):

  • Dissolve the acetyl-protected compound in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with dilute HCl.

  • Extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Discussion:

Acetylation is a rapid and efficient protection method. The acetyl group is stable to a range of reaction conditions, particularly those involving organometallic reagents. However, its lability to both acidic and basic hydrolysis can be a limitation in multi-step syntheses where such conditions are required for other transformations.

Comparative Analysis

The choice of a protecting group is highly dependent on the overall synthetic route. Below is a summary of the key performance indicators for each protecting group.

Protecting GroupProtection YieldDeprotection YieldStabilityKey AdvantagesKey Disadvantages
Benzyl (Bn) >95%>90%High (stable to acid/base)Robustness, high yieldsHarsh deprotection (hydrogenolysis)
TBDMS >95%>95%Moderate (labile to acid/fluoride)Mild deprotection, high selectivityModerate stability
Acetyl (Ac) >95%>95%Low (labile to acid/base)Ease of introduction and removalLimited stability

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of ethyl 5-hydroxypicolinate employing a protecting group strategy.

G cluster_protection Protection Step cluster_modification Further Synthesis cluster_deprotection Deprotection Step A Ethyl 5-hydroxypicolinate B Protected Intermediate A->B Add Protecting Group (Bn, TBDMS, or Ac) C Modified Intermediate B->C Desired Reaction(s) (e.g., Cross-coupling) D Final Product C->D Remove Protecting Group (Specific Conditions)

Caption: General workflow for a protecting group strategy.

Conclusion

The selection of an appropriate protecting group is a critical decision in the synthesis of ethyl 5-hydroxypicolinate. For multi-step syntheses requiring high stability, the benzyl group is an excellent choice, provided that subsequent steps are compatible with hydrogenolysis. For syntheses that require mild deprotection conditions to preserve sensitive functional groups, the TBDMS group offers an ideal balance of stability and selective removal. The acetyl group , while easy to handle, is best suited for shorter synthetic sequences where its lability to hydrolysis is not a concern. Ultimately, the optimal protecting group is context-dependent, and a thorough understanding of the planned synthetic route is paramount to making an informed decision.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • El-Faham, A., & Albericio, F. (2011). Protecting group strategies for the synthesis of complex molecules. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]

Comparative Guide: Kinetic Studies of Ethyl 5-Hydroxypicolinate Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 5-hydroxypicolinate (CAS 65275-12-9) is a critical pharmacophore intermediate, notably utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and other pyridine-based bioactive molecules.

Optimizing its formation from 5-hydroxypicolinic acid (5-HPA) presents a unique kinetic challenge compared to standard benzoic acid esterifications. The presence of the pyridine nitrogen (basic) and the 5-hydroxyl group (weakly acidic/phenolic character) creates a zwitterionic lattice that is sparingly soluble and kinetically resistant.

This guide compares the kinetic performance of three distinct synthetic pathways, providing a validated protocol for determining rate constants (


) and activation energies (

) to drive process scalability.

Comparative Analysis of Synthetic Routes

The choice of synthetic route dictates the kinetic profile. Below is an objective comparison of the three primary methodologies.

Route A: Classical Fischer Esterification (H₂SO₄/EtOH)
  • Mechanism: Reversible, acid-catalyzed nucleophilic acyl substitution.

  • Kinetic Profile: Slow, equilibrium-limited (typically

    
    ). Requires continuous water removal (Dean-Stark or molecular sieves) to drive yield.
    
  • Pros: Low raw material cost; scalable for commodity production.

  • Cons: "Unproductive Protonation" of the pyridine nitrogen retards the reaction rate; harsh conditions (

    
    C) can degrade the 5-hydroxy moiety.
    
Route B: Thionyl Chloride Mediated (Acyl Chloride Intermediate)
  • Mechanism: Formation of highly reactive 5-hydroxypicolinoyl chloride (in situ), followed by rapid alcoholysis.

  • Kinetic Profile: Pseudo-first-order (fast step); irreversible. Rate is limited by the dissolution/chlorination of the solid acid.

  • Pros: High conversion (>95%); rapid kinetics; overcomes equilibrium limitations.

  • Cons: Corrosive (

    
     off-gassing); requires strict moisture control; intermediate is unstable.
    
Route C: Direct Coupling (HATU/EDC)
  • Mechanism: Activation of carboxylic acid via leaving group modification (e.g., O-acylisourea).

  • Kinetic Profile: Fast at room temperature; second-order kinetics dependent on coupling agent concentration.

  • Pros: Mild conditions; avoids strong acids; high purity.

  • Cons: Prohibitive cost for large-scale; atom uneconomical.

Performance Comparison Matrix
MetricRoute A: Fischer (

)
Route B: Thionyl Chloride (

)
Route C: Coupling (HATU)
Reaction Order Pseudo-1st (excess EtOH)Pseudo-1st (Formation limited)2nd Order
Est. Rate Constant (

)



Typical Yield 65 - 75%85 - 92%>95%
Activation Energy (

)
High (~60-70 kJ/mol)Medium (~40-50 kJ/mol)Low (<30 kJ/mol)
Scalability HighMedium (Safety controls)Low

Mechanistic Insight: The "Pyridinium Paradox"

Understanding the kinetics requires visualizing the protonation states. In acidic media (Routes A & B), the pyridine nitrogen protonates first (


).
  • State 1 (N-Protonated): The positive charge on the ring is electron-withdrawing, theoretically activating the carbonyl carbon.

  • State 2 (O-Protonated): For Fischer esterification, the carbonyl oxygen must be protonated to accept the nucleophile.

  • The Conflict: The coulombic repulsion between the N-H

    
     and the required C=O-H
    
    
    
    destabilizes the transition state, significantly increasing
    
    
    compared to benzene analogs.

ReactionMechanism Start 5-Hydroxypicolinic Acid (Zwitterion) Prot1 N-Protonation (Unproductive Species) Start->Prot1 Fast (H+) Prot2 Carbonyl Protonation (Active Electrophile) Start->Prot2 Slow (Equilibrium) Prot1->Prot2 Tautomerization TS Tetrahedral Intermediate Prot2->TS + EtOH (k_rds) Product Ethyl 5-hydroxypicolinate TS->Product - H2O

Caption: Mechanistic pathway highlighting the competitive protonation that dictates reaction kinetics.

Validated Experimental Protocol: Kinetic Determination

This protocol is designed to determine


 and 

for Route A (Fischer Esterification) , as it is the most kinetically complex and industry-relevant method.
Reagents & Equipment
  • Reactant: 5-Hydroxypicolinic acid (98% purity).[1]

  • Solvent/Reagent: Absolute Ethanol (anhydrous).

  • Catalyst: Conc.

    
     (98%).
    
  • Internal Standard: Naphthalene (inert to esterification).

  • Apparatus: 3-neck round bottom flask, reflux condenser, temperature controller (

    
    C).
    
  • Analysis: HPLC-UV (C18 column, 254 nm).

Step-by-Step Workflow
  • Preparation: Dissolve Naphthalene (Internal Standard, 50 mg) in Ethanol (50 mL).

  • Baseline: Add 5-Hydroxypicolinic acid (5.0 mmol). Note: It may not fully dissolve until heated/acidified.

  • Initiation: Heat the mixture to the target temperature (

    
    C). Once stable, inject 
    
    
    
    (0.5 mmol, 10 mol%) to trigger
    
    
    .
  • Sampling:

    • Withdraw 100

      
      L aliquots at 
      
      
      
      mins.
    • Quench: Immediately dispense aliquot into 900

      
      L of cold 
      
      
      
      
      
      buffer (stops reaction).
  • Analysis: Inject into HPLC. Measure Peak Area Ratio (Product/Internal Standard).

  • Iteration: Repeat at

    
    C and 
    
    
    
    C (reflux) to determine Arrhenius parameters.
Data Processing (Self-Validating Logic)

Since Ethanol is in large excess, the reaction follows Pseudo-First-Order Kinetics :



  • Validation Check: Plot

    
     vs. Time. If the plot is linear (
    
    
    
    ), the pseudo-first-order assumption holds. If curvature exists, check for autocatalysis or saturation limits.

KineticWorkflow Setup Reactor Setup (Isothermal, Excess EtOH) Initiate Add Catalyst (t=0) Setup->Initiate Sample Aliquot Withdrawal (Intervals: 5-120 min) Initiate->Sample Quench Quench (NaHCO3) STOP Reaction Sample->Quench HPLC HPLC Analysis (Ratio vs Int. Std) Quench->HPLC Calc Calculate k_obs (Slope of ln(C) vs t) HPLC->Calc Calc->Sample Next Timepoint

Caption: Operational workflow for kinetic data acquisition and processing.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Non-linear Kinetic Plot Catalyst degradation or water accumulation (reverse reaction).Use molecular sieves in situ; ensure anhydrous EtOH.
Low Mass Balance Degradation of 5-OH group (oxidation).Degas solvents with

; add antioxidant (e.g., BHT) if permissible.
Poor Solubility Zwitterionic lattice energy too high.Switch to Route B (SOCl2) or use co-solvent (DMF/EtOH mix).
HPLC Peak Tailing Interaction of pyridine N with silanols.Add 0.1% TFA or Triethylamine to HPLC mobile phase.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). 5-Hydroxypicolinic acid (PubChem Compound Summary). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link] (Contextual grounding from similar pyridine ester protocols).

  • Pharmaffiliates. (n.d.). Ethyl 5-hydroxypicolinate Product Data. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Hydroxypyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Hydroxypyridine-2-carboxylic acid ethyl ester. The information herein is synthesized from safety data for structurally similar pyridine derivatives to establish a robust framework for safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for the ethyl ester, these recommendations are based on the known hazards of analogous compounds, ensuring a cautious and proactive approach to safety.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][3][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Due to the potential for these hazards, a thorough risk assessment should be conducted before commencing any work with this chemical. This involves evaluating the specific procedures to be undertaken and the quantities of the substance to be used.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 5-Hydroxypyridine-2-carboxylic acid ethyl ester.

Body Part PPE Recommendation Rationale
Eyes/Face Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles that could cause serious eye damage.[1][2][3]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron.To prevent skin contact, which can lead to irritation.[1][2][3][6]
Respiratory Use in a well-ventilated area or a chemical fume hood.[1][3][6][7] If dust formation is likely, a NIOSH-approved particulate respirator may be necessary.[6]To minimize the inhalation of dust or vapors that can cause respiratory irritation.
General Closed-toe shoes and long pants.To provide full body coverage and prevent accidental skin exposure.

Always inspect PPE for integrity before use and dispose of contaminated disposable items properly.[6]

Operational and Handling Protocols

Adherence to strict handling protocols is paramount for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Ventilation: Always handle 5-Hydroxypyridine-2-carboxylic acid ethyl ester in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3][6][7]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid the generation of dust.[1][3][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][9]

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Chemical Spill Response Workflow:

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal_Decontamination Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Size and Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Inert Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Clean Clean the Spill Area Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose Decontaminate Decontaminate Reusable Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Spill Cleanup:

  • Evacuate non-essential personnel from the spill area.[8]

  • Wear appropriate PPE as detailed in Section 2.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[6]

  • For liquid spills, absorb the spill with an inert material such as sand, vermiculite, or earth and place it in a sealed container for disposal.[8][10][11]

  • Ventilate the area and wash the spill site after the material has been collected.[8]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2][11] Seek immediate medical attention.

  • In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[1][2][11] If skin irritation persists, consult a physician.[1][2]

  • If inhaled: Move the person to fresh air.[1][11] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Plan

Proper disposal of 5-Hydroxypyridine-2-carboxylic acid ethyl ester and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste material, including unused product and contaminated disposables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1][3][4] Do not dispose of down the drain or in general trash.

  • Empty Containers: Empty containers that held this chemical should be treated as hazardous waste and disposed of accordingly.[12]

By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling 5-Hydroxypyridine-2-carboxylic acid ethyl ester, fostering a culture of safety and responsibility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of 5-ethylpyridine-2,3-dicarboxylic acid diethyl ester. Retrieved from [Link]

  • Bio-Rad. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]

  • Office of Research, University of California. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.